Product packaging for HS-Peg3-CH2CH2NH2(Cat. No.:)

HS-Peg3-CH2CH2NH2

Cat. No.: B3089093
M. Wt: 209.31 g/mol
InChI Key: UKWCLHRGJBPEJY-UHFFFAOYSA-N
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Description

HS-Peg3-CH2CH2NH2 is a useful research compound. Its molecular formula is C8H19NO3S and its molecular weight is 209.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO3S B3089093 HS-Peg3-CH2CH2NH2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h13H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWCLHRGJBPEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to HS-Peg3-CH2CH2NH2: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, HS-Peg3-CH2CH2NH2, also known as Thiol-PEG3-Amine. It details its chemical structure, properties, and core applications in bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Chemical Formula

This compound is a versatile chemical tool featuring a thiol (-SH) group and a primary amine (-NH2) group at opposing ends of a three-unit polyethylene glycol (PEG) spacer. This distinct architecture allows for the sequential or orthogonal conjugation of two different molecules.

The chemical structure is as follows:

HS-(CH2)2-(O-CH2-CH2)3-NH2

This structure imparts both hydrophilicity, due to the PEG chain, and reactive functionality through the terminal thiol and amine groups.[1][2] The monodisperse nature of the PEG3 chain ensures a defined and consistent linker length, which is crucial for applications in drug development where precise molecular architecture is paramount.[1][3]

Quantitative Data Summary

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below for easy reference and comparison.

PropertyValue (Free Base)Value (HCl Salt)Reference
Chemical Formula C8H19NO3SC8H20ClNO3S[1]
Molecular Weight 209.31 g/mol 245.77 g/mol
Purity Typically ≥95%Typically ≥95%
Appearance To be determinedTo be determined
Solubility To be determinedDMSO: 250 mg/mL (1017.21 mM)
Storage Conditions Dry, dark, -20°C for long term4°C, protect from light, stored under nitrogen

Key Applications and Experimental Protocols

The primary utility of this compound lies in its ability to act as a bridge between two molecular entities. This has led to its widespread use in bioconjugation and in the burgeoning field of targeted protein degradation with PROTACs.

Bioconjugation

The thiol and amine groups of this compound can be selectively reacted with a variety of functional groups on biomolecules such as proteins, peptides, and nucleic acids.

  • Thiol-Reactive Chemistries : The thiol group readily reacts with maleimides, haloacetamides, and other sulfhydryl-reactive reagents to form stable thioether bonds. This is a common strategy for site-specific modification of cysteine residues in proteins.

  • Amine-Reactive Chemistries : The primary amine can be acylated by activated esters (e.g., NHS esters), carboxyl groups (in the presence of carbodiimides), or can undergo reductive amination with aldehydes and ketones.

Experimental Protocol: General Two-Step Bioconjugation

This protocol outlines a general workflow for conjugating two different molecules (Molecule A and Molecule B) using this compound.

Step 1: Reaction of the Amine Group

  • Preparation : Dissolve this compound and the amine-reactive Molecule A (e.g., an NHS ester) in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction : Add a mild base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction. The reaction is typically carried out at room temperature for 1-4 hours.

  • Monitoring : Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification : Once the reaction is complete, the resulting thiol-functionalized intermediate is purified, typically by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 2: Reaction of the Thiol Group

  • Preparation : Dissolve the purified thiol-functionalized intermediate and the thiol-reactive Molecule B (e.g., a maleimide-functionalized molecule) in a suitable buffer, often a phosphate buffer at a pH between 6.5 and 7.5. The presence of a chelating agent like EDTA can be beneficial to prevent disulfide bond formation.

  • Reaction : The reaction is typically performed at room temperature for 1-4 hours or at 4°C for 2-8 hours.

  • Quenching : The reaction can be quenched by adding a small molecule thiol, such as cysteine or dithiothreitol (DTT).

  • Purification : The final conjugate is purified from excess reagents and byproducts using techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC.

PROTAC Synthesis

This compound is a commonly employed linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this compound can enhance the solubility and cell permeability of the resulting PROTAC.

The synthesis of a PROTAC using this linker follows a similar two-step conjugation strategy as described above, where Molecule A would be a ligand for the target protein and Molecule B would be a ligand for an E3 ligase (or vice versa).

Visualizations

General Bioconjugation Workflow

The following diagram illustrates the logical workflow for a two-step bioconjugation reaction using this compound.

Bioconjugation_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction A Molecule A (Amine-Reactive) Intermediate Thiol-Functionalized Intermediate A->Intermediate Reaction with Amine Group Linker1 HS-Peg3-NH2 Linker1->Intermediate Intermediate2 Thiol-Functionalized Intermediate Purification1 Purification Intermediate->Purification1 B Molecule B (Thiol-Reactive) Final_Product Final Conjugate B->Final_Product Reaction with Thiol Group Purification2 Purification Final_Product->Purification2 Intermediate2->Final_Product Purification1->Intermediate2

Caption: A logical workflow for a two-step bioconjugation process.

Role in PROTAC Formation

This diagram illustrates the conceptual role of this compound in forming a PROTAC molecule that bridges a target protein and an E3 ligase.

PROTAC_Formation cluster_components PROTAC Components Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC Forms E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Forms Linker This compound Linker->PROTAC Connects Ternary_Complex Target Protein : PROTAC : E3 Ligase Ternary Complex PROTAC->Ternary_Complex Induces formation of Degradation Target Protein Degradation Ternary_Complex->Degradation Leads to

Caption: The role of the linker in PROTAC-mediated protein degradation.

References

The Thiol-PEG-Amine Linker: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The thiol-PEG-amine (SH-PEG-NH2) linker is a heterobifunctional molecule that has emerged as a critical tool in the field of bioconjugation and drug delivery. Its unique architecture, featuring a thiol group at one terminus, a primary amine at the other, and a central polyethylene glycol (PEG) spacer, offers researchers a versatile platform for the precise engineering of complex biomolecular constructs. This technical guide provides an in-depth exploration of the core functions, applications, and underlying chemical principles of the thiol-PEG-amine linker. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for the creation of advanced therapeutics, diagnostics, and research tools. This document details the linker's role in enhancing the pharmacokinetic profiles of biologics, enabling targeted drug delivery, and facilitating the surface modification of nanoparticles. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to provide a practical resource for the scientific community.

Introduction: The Architecture and Function of a Thiol-PEG-Amine Linker

A thiol-PEG-amine linker is a linear polymer scaffold featuring three key functional components:

  • Thiol Group (-SH): This sulfhydryl moiety provides a reactive handle for covalent attachment to a variety of substrates. It exhibits high selectivity for maleimide groups, forming a stable thioether bond.[1] Additionally, the thiol group has a strong affinity for noble metal surfaces, such as gold, making it invaluable for the functionalization of nanoparticles.[1]

  • Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and biocompatible polymer that confers several advantageous properties to the conjugated molecule. These include increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles through the "stealth" effect, which minimizes clearance by the reticuloendothelial system.[2] The length of the PEG spacer can be precisely controlled to optimize the linker's properties for specific applications.

  • Amine Group (-NH2): The primary amine at the opposite end of the linker serves as a versatile nucleophile for conjugation to various electrophilic groups. It readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1]

This heterobifunctional nature allows for a sequential and controlled approach to bioconjugation, enabling the precise assembly of complex architectures such as antibody-drug conjugates (ADCs), targeted nanoparticles, and PROteolysis TArgeting Chimeras (PROTACs).

Key Applications in Drug Development

The unique properties of the thiol-PEG-amine linker have led to its widespread adoption in several areas of drug development:

  • Bioconjugation and PEGylation: The linker is extensively used to attach PEG chains to proteins, peptides, and other therapeutic molecules. This process, known as PEGylation, can significantly improve the drug's stability, solubility, and circulation half-life.[1]

  • Targeted Drug Delivery: By attaching a targeting ligand (e.g., an antibody or peptide) to one end of the linker and a therapeutic agent to the other, targeted drug delivery systems can be constructed. These systems can selectively deliver cytotoxic agents or other therapeutics to diseased cells, minimizing off-target toxicity.

  • Nanoparticle Functionalization: The thiol group's affinity for gold and other metal surfaces makes this linker ideal for modifying the surface of nanoparticles. This allows for the attachment of targeting moieties, imaging agents, and therapeutic payloads to the nanoparticle surface, creating multifunctional nanomedicines.

  • PROTACs: In the rapidly evolving field of targeted protein degradation, thiol-PEG-amine linkers are employed to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, forming a PROTAC. The PEG spacer in this context provides the necessary length and flexibility to facilitate the ubiquitination and subsequent degradation of the target protein.

  • Stimulus-Responsive Systems: The linker can be incorporated into drug delivery systems that release their payload in response to specific environmental triggers, such as changes in pH or the presence of reducing agents like glutathione, which is found at elevated concentrations within cancer cells.

Data Presentation: Quantitative Analysis of Linker Performance

The selection of a thiol-PEG-amine linker with the appropriate molecular weight is crucial for optimizing the performance of a bioconjugate. The following tables summarize key quantitative data related to the impact of PEGylation and the kinetics of the conjugation reactions.

ParameterPEG MW 2,000 DaPEG MW 5,000 DaPEG MW 10,000 DaReference
Purity ≥95%≥95%≥95%
Solubility Soluble in water, chloroform, DMSOSoluble in water, chloroform, DMSOSoluble in water, chloroform, DMSO
Appearance White/off-white solidWhite/off-white solidWhite/off-white solid

Table 1: Physicochemical Properties of Thiol-PEG-Amine Linkers of Varying Molecular Weights. This table outlines the typical purity, solubility, and physical appearance of commercially available thiol-PEG-amine linkers with different PEG chain lengths.

ReactionpH RangeKey ConsiderationsBond FormedStabilityReference
Thiol-Maleimide 6.5 - 7.5Specific and efficient. Risk of maleimide hydrolysis at higher pH.ThioetherGenerally stable, but can undergo retro-Michael reaction under certain conditions.
Amine-NHS Ester 7.2 - 8.5Efficient coupling. NHS esters are susceptible to hydrolysis, especially at higher pH.AmideHighly stable under physiological conditions.
Thiol-Gold Surface N/AStrong, spontaneous chemisorption.Thiolate-GoldVery stable.

Table 2: Reaction Conditions and Stability of Bonds Formed with Thiol-PEG-Amine Linkers. This table summarizes the optimal pH ranges and other important considerations for the key conjugation reactions involving the thiol and amine functionalities of the linker, along with the stability of the resulting covalent bonds.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of a thiol-PEG-amine linker.

Protocol for Conjugating an Antibody to a Gold Nanoparticle

This protocol describes the steps for attaching an antibody to the surface of a gold nanoparticle using a thiol-PEG-amine linker, a common strategy for creating targeted nanocarriers.

Materials:

  • Gold nanoparticles (AuNPs)

  • Thiol-PEG-amine linker (e.g., MW 5,000 Da)

  • Antibody of interest

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifuge and appropriate tubes

Procedure:

  • AuNP-Linker Conjugation:

    • Resuspend the gold nanoparticles in a suitable buffer (e.g., water or PBS).

    • Add the thiol-PEG-amine linker to the AuNP suspension at a molar excess to ensure complete surface coverage.

    • Incubate the mixture for at least 1 hour at room temperature with gentle stirring to allow for the formation of the thiol-gold bond.

    • Centrifuge the mixture to pellet the functionalized AuNPs.

    • Remove the supernatant containing excess linker and resuspend the AuNP-PEG-NH2 pellet in MES buffer. Repeat the washing step twice.

  • Antibody Activation:

    • Dissolve the antibody in MES buffer.

    • Add a molar excess of EDC and NHS to the antibody solution to activate the carboxylic acid groups on the antibody.

    • Incubate for 15-30 minutes at room temperature.

  • AuNP-Antibody Conjugation:

    • Add the activated antibody solution to the resuspended AuNP-PEG-NH2.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

    • Add the quenching buffer to deactivate any unreacted NHS esters.

    • Centrifuge the mixture to pellet the antibody-conjugated AuNPs.

    • Remove the supernatant and resuspend the final product in PBS for storage.

Protocol for a Glutathione-Triggered Drug Release Study

This protocol outlines a method to evaluate the release of a drug from a nanoparticle system where the drug is attached via a glutathione-cleavable linker, which can be a disulfide bond formed from the thiol group of the linker.

Materials:

  • Drug-loaded nanoparticles with a disulfide-based linkage

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare two sets of the drug-loaded nanoparticle suspension in PBS.

  • To one set (the experimental group), add glutathione to a final concentration that mimics the intracellular reducing environment (e.g., 10 mM).

  • The other set (the control group) will not have glutathione added.

  • Place each suspension into a separate dialysis bag and place the bags into a larger volume of PBS.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the external PBS solution.

  • Analyze the concentration of the released drug in the aliquots using a validated HPLC method.

  • Plot the cumulative drug release as a function of time for both the experimental and control groups to determine the glutathione-mediated release profile.

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key concepts related to the function and application of thiol-PEG-amine linkers.

G cluster_linker Thiol-PEG-Amine Linker Thiol Thiol (-SH) PEG PEG Spacer Amine Amine (-NH2)

Caption: Basic structure of a thiol-PEG-amine linker.

G cluster_workflow Workflow: Antibody Conjugation to Gold Nanoparticle AuNP Gold Nanoparticle AuNP_Linker AuNP-PEG-NH2 AuNP->AuNP_Linker Thiolation Linker Thiol-PEG-Amine Linker->AuNP_Linker Final_Product Antibody-AuNP Conjugate AuNP_Linker->Final_Product Amidation Antibody Antibody Activated_Ab Activated Antibody Antibody->Activated_Ab Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Ab Activated_Ab->Final_Product

Caption: Experimental workflow for antibody-AuNP conjugation.

G cluster_pathway Targeted Nanoparticle Delivery and EGFR Signaling Inhibition Nanoparticle Drug-Linker-Antibody Nanoparticle EGFR EGFR Nanoparticle->EGFR Binding PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition by Drug RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition by Drug

Caption: EGFR signaling pathway and targeted inhibition.

Conclusion

The thiol-PEG-amine linker represents a powerful and versatile tool in the modern drug development toolkit. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the rational design and synthesis of a wide array of sophisticated bioconjugates. From enhancing the therapeutic window of existing drugs through PEGylation to enabling the next generation of targeted and stimulus-responsive therapies, the applications of this linker are vast and continue to expand. A thorough understanding of its chemical properties, reaction kinetics, and practical applications, as outlined in this guide, is essential for any researcher or scientist working at the forefront of pharmaceutical innovation. As our ability to manipulate complex biological systems with increasing precision grows, the importance of well-defined and versatile molecular linkers like the thiol-PEG-amine will undoubtedly continue to rise.

References

The Bifunctional Bridge: A Technical Deep Dive into the Role of HS-Peg3-CH2CH2NH2 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial linker that connects the two. This technical guide focuses on the role and application of a specific bifunctional linker, HS-Peg3-CH2CH2NH2 , also known as Thiol-PEG3-amine, in the synthesis of these innovative therapeutic agents.

While this compound is commercially available and designed for the purpose of PROTAC synthesis, a comprehensive review of current scientific literature and patent databases reveals a notable absence of specific, published PROTAC molecules that explicitly incorporate this linker. Consequently, this guide will provide a detailed framework for its strategic utilization based on established principles of PROTAC design and the known reactivity of its functional groups, in lieu of specific case studies.

Core Functionality: A Tale of Two Ends

The utility of this compound in PROTAC synthesis lies in its bifunctional nature, offering two distinct reactive handles for conjugation: a terminal thiol (-SH) group and a terminal primary amine (-NH2) group. These are separated by a flexible polyethylene glycol (PEG) spacer of three ethylene glycol units.

  • The Thiol (Sulfhydryl) Group (-SH): This nucleophilic group is particularly well-suited for covalent bond formation with electrophilic centers. In the context of PROTACs, the thiol group is ideal for engaging with target proteins that have a "handle" for covalent modification, such as a cysteine residue in or near the binding pocket. This is a common strategy for developing covalent inhibitors and can be adapted for creating covalent PROTACs. The thiol can participate in Michael additions with α,β-unsaturated carbonyls or undergo nucleophilic substitution on alkyl halides.

  • The Amine Group (-NH2): The primary amine is a versatile functional group for forming stable amide bonds with carboxylic acids, a common feature on both E3 ligase ligands (like those for von Hippel-Lindau [VHL] or Cereblon [CRBN]) and target-binding ligands. Standard peptide coupling reagents are employed to facilitate this reaction.

  • The PEG3 Spacer: The polyethylene glycol linker serves multiple purposes. Its length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG chain can also improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Strategic Synthesis Workflow

The synthesis of a PROTAC utilizing this compound would typically follow a modular, stepwise approach. The choice of which end of the linker to react first depends on the chemistry of the warhead (target-binding ligand) and the E3 ligase ligand.

A logical synthetic workflow is depicted below:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Final Coupling Warhead Warhead with Electrophilic Handle Intermediate1 Warhead-Linker Intermediate Warhead->Intermediate1 Covalent Bond Formation (Thiol Reaction) Linker This compound Linker->Intermediate1 E3_Ligand E3 Ligase Ligand with Carboxylic Acid Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate1_ref Warhead-Linker Intermediate Intermediate1_ref->Final_PROTAC Amide Bond Formation (Amine Reaction)

Caption: General workflow for PROTAC synthesis using this compound.

Hypothetical Experimental Protocol: Synthesis of a Covalent PROTAC

While a specific example is not available, a general protocol for the synthesis of a hypothetical covalent PROTAC targeting a kinase with an accessible cysteine residue can be outlined.

Materials:

  • Kinase inhibitor with an electrophilic warhead (e.g., an acrylamide)

  • This compound linker

  • VHL or CRBN E3 ligase ligand with a carboxylic acid handle

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Step 1: Conjugation of the Linker to the Warhead

    • Dissolve the kinase inhibitor (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add a mild base, such as DIPEA (2 equivalents), to facilitate the reaction.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the resulting warhead-linker conjugate by flash column chromatography.

  • Step 2: Coupling of the Warhead-Linker Conjugate to the E3 Ligase Ligand

    • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the purified warhead-linker conjugate (1.1 equivalents) in DMF to the activated E3 ligase ligand.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Data Presentation: A Template for Characterization

Once a PROTAC is synthesized using this compound, a series of biochemical and cellular assays are required to characterize its activity. The following tables provide a template for presenting the key quantitative data that would be generated.

Table 1: Biochemical and Biophysical Characterization

ParameterWarheadE3 Ligase LigandFinal PROTAC
Target Binding Affinity (Kd, nM)
E3 Ligase Binding Affinity (Kd, nM)
Ternary Complex Formation (Cooperativity, α)

Table 2: Cellular Activity and Protein Degradation

Cell LineDC50 (nM)Dmax (%)Time to 50% Degradation (t1/2, hours)
Cancer Cell Line A
Cancer Cell Line B

Signaling Pathway Visualization

The ultimate goal of a PROTAC is to induce the degradation of a target protein, thereby modulating its downstream signaling pathway. In the case of a kinase-targeting PROTAC, this would lead to the downregulation of phosphorylation events.

Signaling_Pathway cluster_0 Normal Signaling cluster_1 PROTAC-Mediated Degradation Upstream_Signal Upstream Signal Target_Kinase Target Kinase Upstream_Signal->Target_Kinase Substrate Substrate Target_Kinase->Substrate Phosphorylation Target_Kinase_ref Target Kinase pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response PROTAC PROTAC (this compound linker) E3_Ligase E3 Ligase PROTAC->E3_Ligase PROTAC->Target_Kinase_ref E3_Ligase->Target_Kinase_ref Ubiquitination Proteasome Proteasome Degraded_Kinase Degraded Kinase No_Response Inhibited Cellular Response Degraded_Kinase->No_Response Target_Kinase_ref->Proteasome Degradation

Caption: PROTAC-mediated degradation of a target kinase interrupts downstream signaling.

Conclusion

This compound represents a versatile and valuable tool in the medicinal chemist's arsenal for the construction of PROTACs. Its bifunctional nature allows for flexible synthetic strategies to link a wide variety of warheads and E3 ligase ligands. While specific examples of its application in the literature are currently lacking, the principles outlined in this guide provide a solid foundation for its effective incorporation into novel PROTAC designs. The future development and publication of PROTACs utilizing this linker will be crucial in fully elucidating its potential and fine-tuning its application in the pursuit of new targeted therapies.

The Art of Stealth: A Technical Guide to PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of Polyethylene Glycol (PEG) linkers, a process known as PEGylation, has become a cornerstone of modern drug delivery, transforming the therapeutic potential of a wide range of molecules from small drugs to large biologics. This in-depth technical guide delves into the fundamental principles of utilizing PEG linkers, providing a comprehensive overview of their synthesis, properties, and applications. We will explore the critical role of PEG architecture and length in modulating drug pharmacokinetics and pharmacodynamics, supported by quantitative data and detailed experimental protocols.

Fundamental Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and highly hydrophilic polymer composed of repeating ethylene oxide units.[1] Its unique physicochemical properties make it an ideal candidate for covalent attachment to therapeutic agents, imparting a "stealth" effect that significantly enhances their in vivo performance.[2]

The primary advantages of PEGylation in drug delivery include:

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the conjugated molecule, PEGylation reduces renal clearance and shields it from uptake by the reticuloendothelial system (RES), leading to a longer circulation time in the bloodstream.[3][4]

  • Reduced Immunogenicity: The hydrophilic cloud created by the PEG chain can mask antigenic epitopes on the drug molecule, reducing its recognition by the immune system and minimizing the risk of an immune response.[5]

  • Enhanced Solubility and Stability: PEGylation can significantly improve the solubility of hydrophobic drugs, facilitating their formulation and administration. It can also protect the conjugated molecule from enzymatic degradation, thereby increasing its stability in biological environments.

  • Improved Pharmacokinetics: The enhanced stability and prolonged circulation of PEGylated drugs lead to improved pharmacokinetic (PK) profiles, allowing for less frequent dosing and potentially increased therapeutic efficacy.

The Architectural Arsenal of PEG Linkers

The versatility of PEGylation stems from the ability to tailor the structure of the PEG linker to achieve specific therapeutic goals. The choice of PEG architecture—linear, branched, or other complex structures—can have a profound impact on the properties of the resulting conjugate.

  • Linear PEG Linkers: These are the simplest form of PEG linkers, consisting of a single, unbranched chain. They are widely used to improve the solubility and circulation time of therapeutic molecules.

  • Branched PEG Linkers: These linkers have multiple PEG chains extending from a central core. This branched structure can provide a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance the stealth effect and prolong circulation time. Branched PEGs have been shown to be more effective at stabilizing proteins compared to their linear counterparts.

  • Cleavable PEG Linkers: These linkers are designed with a chemically labile bond that can be broken under specific physiological conditions, such as a change in pH or the presence of specific enzymes. This allows for the controlled release of the drug at the target site, minimizing systemic toxicity.

  • Non-Cleavable PEG Linkers: These linkers form a stable, permanent bond between the drug and the PEG chain. The drug is released upon degradation of the entire conjugate within the target cell.

  • Homobifunctional and Heterobifunctional PEG Linkers: Homobifunctional PEGs have the same reactive group at both ends, making them suitable for cross-linking applications. Heterobifunctional PEGs possess different reactive groups at each end, allowing for the sequential conjugation of two different molecules, a crucial feature in the construction of complex drug delivery systems like antibody-drug conjugates (ADCs).

Quantitative Insights into PEG Linker Performance

The selection of a PEG linker is a critical decision in drug development, with the molecular weight and architecture of the PEG chain directly influencing the therapeutic index of the conjugate. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker properties on key performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerDrug-to-Antibody Ratio (DAR)Clearance (mL/hr/kg)
Non-PEG81.8
PEG481.2
PEG880.8
PEG1280.6

Data adapted from preclinical studies.

Table 2: Comparison of Linear vs. Branched PEG on ADC Aggregation

ADC Linker ConfigurationDARAggregation (%)
Linear PEG24815.2
Branched (P-(PEG12)2)85.8

Data from a study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate.

Table 3: Effect of PEG Molecular Weight on Drug Circulation Half-Life

PEG Molecular Weight (kDa)Half-Life (t1/2) in hours
127.1-fold increase vs. unconjugated
5Significantly prolonged
10Significantly prolonged
20Significantly prolonged
40Significantly prolonged

Data compiled from various preclinical studies.

Experimental Protocols for PEGylation and Characterization

The successful development of a PEGylated drug requires robust and well-defined experimental protocols for both the conjugation process and the characterization of the final product.

Protocol for Amine-Reactive PEGylation using NHS Esters

N-Hydroxysuccinimide (NHS) esters are widely used for their ability to react with primary amines on proteins and other biomolecules to form stable amide bonds.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • PEG-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Reagent Preparation: Equilibrate the PEG-NHS ester to room temperature before opening. Prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMF or DMSO immediately before use.

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol for Thiol-Reactive PEGylation using Maleimides

Maleimide chemistry provides a highly selective method for conjugating PEG linkers to free sulfhydryl groups, such as those found in cysteine residues.

Materials:

  • Thiol-containing molecule (e.g., antibody with reduced cysteines) in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

  • Purification materials (e.g., SEC column)

Procedure:

  • Thiol Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. Remove the reducing agent by desalting.

  • Reagent Preparation: Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the PEG-Maleimide solution to the thiol-containing molecule solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Purification: Purify the PEGylated conjugate using size-exclusion chromatography to remove unreacted PEG-maleimide and other impurities.

Characterization of PEGylated Conjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated drug.

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for determining the molar mass and size of PEGylated proteins and their conjugates, as they have a different conformation and hydrodynamic size-to-molar mass relationship than standard globular proteins. SEC separates molecules based on their hydrodynamic volume, while MALS, in conjunction with UV and refractive index (RI) detectors, allows for the absolute determination of the molar mass of the protein and the conjugated PEG.

  • Determination of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute for ADCs. It can be determined using several methods:

    • UV-Vis Spectroscopy: This is the simplest method, based on the differential absorbance of the antibody and the drug at specific wavelengths.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following reduction of the ADC into its light and heavy chains, RP-HPLC can separate the different drug-loaded chains, allowing for DAR calculation based on peak areas.

    • Mass Spectrometry (MS): LC-MS can be used to determine the mass of the intact ADC or its subunits, providing a precise measurement of the number of conjugated drugs.

Visualizing the Impact and Workflow of PEGylation

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

PEGylation_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization Protein Protein/Antibody Preparation Conjugation PEGylation Reaction Protein->Conjugation PEG_Linker PEG Linker Activation PEG_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification SEC_MALS SEC-MALS Purification->SEC_MALS DAR DAR Determination (HIC, MS) Purification->DAR Final_Product Final PEGylated Product SEC_MALS->Final_Product DAR->Final_Product

Caption: Workflow for the synthesis, purification, and characterization of a PEGylated drug.

Cellular_Uptake cluster_cell Cell NP PEGylated Nanoparticle Endocytosis Endocytosis NP->Endocytosis Uptake Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cytosol Cytosol Drug_Release->Cytosol Therapeutic Effect

Caption: Cellular uptake pathway of a PEGylated nanoparticle via endocytosis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates to Nucleus Gene_Expression Gene Expression DNA->Gene_Expression Regulates PEG_Drug PEGylated Cytokine PEG_Drug->Receptor Binds

Caption: The JAK-STAT signaling pathway initiated by a PEGylated cytokine therapeutic.

Conclusion

PEG linkers have fundamentally reshaped the landscape of drug delivery by providing a versatile and effective means to improve the pharmacokinetic and safety profiles of a wide range of therapeutics. The "stealth" effect conferred by PEGylation, which leads to increased circulation time, reduced immunogenicity, and enhanced solubility, has enabled the successful clinical translation of numerous drugs that would have otherwise failed. Future research in this field is likely to focus on the development of next-generation PEG linkers with more complex architectures and cleavable functionalities for even more precise and controlled drug release. This guide provides a solid foundation for researchers and drug development professionals to understand and apply the core principles of PEG linker technology in their pursuit of more effective and safer medicines.

References

A Technical Guide to Monodisperse and Polydisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are critical tools in drug development, enhancing the therapeutic properties of small molecules, peptides, proteins, and nanoparticles. The choice between monodisperse and polydisperse PEG linkers has profound implications for the efficacy, safety, and manufacturing of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core differences between these two types of linkers, detailing their synthesis, characterization, and impact on drug performance. Quantitative data from comparative studies are presented in structured tables, and detailed experimental protocols for key methodologies are provided. Furthermore, logical workflows for the application of PEG linkers in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are visualized through diagrams to facilitate a deeper understanding of their practical implementation.

Introduction: The Pivotal Role of PEG Linkers

Polyethylene glycol (PEG) is a polyether compound composed of repeating ethylene oxide units.[1] Its biocompatibility, water solubility, and ability to shield conjugated molecules from enzymatic degradation and immune recognition have made it an invaluable tool in medicine.[2][3] PEG linkers, which are chemically activated forms of PEG, are used to connect a therapeutic payload to a targeting moiety or to modify the surface of drug delivery systems.[4][5]

The fundamental distinction between PEG linkers lies in their molecular weight distribution, categorized as either monodisperse or polydisperse.

  • Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and a Polydispersity Index (PDI) of 1. They consist of a specific number of ethylene glycol units.

  • Polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.

This guide will explore the technical nuances of both types of linkers, providing the necessary information for researchers to make informed decisions in their drug development programs.

Synthesis and Physicochemical Properties

The distinct properties of monodisperse and polydisperse PEGs arise from their fundamentally different synthesis methodologies.

Monodisperse PEG Linkers: Precision through Stepwise Synthesis

Monodisperse PEGs are constructed through a controlled, stepwise synthesis, allowing for the precise addition of single ethylene glycol units. This method ensures a homogenous final product with a defined structure and molecular weight.

Key Advantages of Monodisperse PEGs:

  • Homogeneity and Purity: Results in a single, well-defined molecular entity, simplifying characterization and ensuring batch-to-batch consistency.

  • Predictable Pharmacokinetics: The uniform size leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Improved Safety Profile: Reduced risk of generating anti-PEG antibodies and lower potential for off-target effects associated with heterogeneous mixtures.

  • Precise Structure-Activity Relationship (SAR) Studies: Enables the fine-tuning of linker length to optimize drug efficacy and delivery.

Polydisperse PEG Linkers: Scalability through Polymerization

Polydisperse PEGs are synthesized via the ring-opening polymerization of ethylene oxide. This process generates a population of PEG chains with varying lengths, resulting in a distribution of molecular weights.

Key Advantages of Polydisperse PEGs:

  • Scalability and Cost-Effectiveness: The polymerization process is generally more straightforward and less expensive for producing large quantities of PEG.

  • Established Regulatory Precedent: Many currently approved PEGylated drugs utilize polydisperse PEGs.

Comparative Summary of Physicochemical Properties

The choice between monodisperse and polydisperse PEG linkers significantly impacts the physicochemical properties of the resulting conjugate. A summary of these differences is presented in Table 1.

PropertyMonodisperse PEG LinkersPolydisperse PEG Linkers
Molecular Weight Single, defined molecular weightAverage molecular weight with a distribution
Polydispersity Index (PDI) PDI = 1PDI > 1 (typically 1.01-1.10 for pharmaceutical grade)
Purity High purity, single chemical entityMixture of different chain lengths
Synthesis Method Stepwise synthesis (e.g., solid-phase synthesis)Ring-opening polymerization of ethylene oxide
Characterization Straightforward (e.g., MS, NMR)More complex, requires analysis of distribution (e.g., GPC/SEC, MALDI-TOF MS)
Batch-to-Batch Consistency HighCan be variable

Table 1. Comparative physicochemical properties of monodisperse and polydisperse PEG linkers.

Impact on Drug Performance: A Quantitative Comparison

The dispersity of a PEG linker has a demonstrable impact on the in vitro and in vivo performance of a drug conjugate. Monodisperse PEGs generally offer superior performance in terms of protein interactions and pharmacokinetics.

Protein Adsorption

A key function of PEGylation is to reduce non-specific protein adsorption, which can lead to rapid clearance of the drug from circulation. Studies have shown that the uniform, dense layer formed by monodisperse PEGs is more effective at repelling proteins than the heterogeneous layer of polydisperse PEGs.

PEG TypeProtein Adsorption (vs. Polydisperse PEG2k-AuNPs)
Monodisperse PEG36-AuNPs ~70% reduction in FBS; ~60% reduction in human serum
Monodisperse PEG45-AuNPs ~70% reduction in FBS; ~60% reduction in human serum

Table 2. Comparative protein adsorption of monodisperse vs. polydisperse PEGylated gold nanoparticles (AuNPs). Data extracted from Tian et al., 2024.

Pharmacokinetics

The pharmacokinetic profile of a PEGylated drug is directly influenced by the nature of the PEG linker. The homogeneity of monodisperse PEGs leads to a more predictable and extended circulation half-life.

PEG TypeBlood Circulation Half-life (t1/2)
Polydisperse PEG2k-AuNPs 8.8 ± 0.7 h
Monodisperse PEG36-AuNPs 23.6 ± 2.3 h
Monodisperse PEG45-AuNPs 21.9 ± 1.5 h

Table 3. Comparative pharmacokinetic profiles of monodisperse vs. polydisperse PEGylated gold nanoparticles (AuNPs) in tumor-bearing mice. Data extracted from Tian et al., 2024.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of monodisperse and polydisperse PEG linkers.

Synthesis of Monodisperse PEG Linkers (Solid-Phase Stepwise Synthesis)

This protocol describes the stepwise synthesis of a monodisperse PEG linker on a solid support, which simplifies purification by allowing for the removal of excess reagents and byproducts by simple washing.

Materials:

  • Wang resin (solid support)

  • Monomer: 4,4'-dimethoxytrityl (DMTr)-protected tetraethylene glycol tosylate

  • Deprotection solution: 3% trichloroacetic acid (TCA) in dichloromethane (DCM)

  • Coupling reagent: Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF)

  • Washing solvents: DCM, THF, methanol

  • Cleavage solution: Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the Wang resin in DCM in a solid-phase synthesis vessel.

  • Deprotection: Remove the protecting group from the resin by treating with the deprotection solution. Wash the resin thoroughly with DCM.

  • Deprotonation: Treat the resin with t-BuOK in THF to deprotonate the hydroxyl groups.

  • Coupling: Add the DMTr-protected tetraethylene glycol tosylate monomer to the vessel and allow the reaction to proceed to couple the first PEG unit. Wash the resin with THF and DCM.

  • Capping (Optional): Acetylate any unreacted hydroxyl groups to prevent side reactions in subsequent steps.

  • Iteration: Repeat the deprotection, deprotonation, and coupling steps to achieve the desired PEG chain length.

  • Final Deprotection: Remove the terminal DMTr group.

  • Cleavage: Cleave the monodisperse PEG linker from the resin using the cleavage solution.

  • Purification: Precipitate and purify the final product.

Synthesis of Polydisperse PEG Linkers (Anionic Ring-Opening Polymerization)

This protocol outlines the anionic ring-opening polymerization of ethylene oxide to produce polydisperse PEG.

Materials:

  • Ethylene oxide

  • Initiator: Potassium hydroxide (KOH)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Quenching agent: Methanol

  • Precipitation solvent: Diethyl ether

Procedure:

  • Initiator Preparation: Dissolve KOH in a minimal amount of methanol and add to the reaction vessel containing anhydrous THF.

  • Monomer Addition: Cool the reaction mixture and add a known amount of ethylene oxide.

  • Polymerization: Allow the reaction to proceed at a controlled temperature. The reaction time will influence the average molecular weight of the resulting PEG.

  • Termination: Quench the reaction by adding methanol.

  • Purification: Precipitate the polydisperse PEG by adding the reaction mixture to cold diethyl ether.

  • Drying: Collect the precipitate and dry under vacuum.

Characterization of PEG Linkers

Accurate characterization of PEG linkers is crucial to ensure their quality and suitability for drug development.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for determining the molecular weight distribution of polymers.

Sample Preparation:

  • Prepare a stock solution of the PEG linker at 1 mg/mL in water.

  • Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) at 10 mg/mL in a 1:1 mixture of acetonitrile and water with 0.1% TFA.

  • Prepare a cationizing agent solution (e.g., sodium trifluoroacetate - NaTFA) at 1 mg/mL in water.

  • Mix the PEG solution, matrix solution, and cationizing agent solution in a 1:10:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Data Acquisition and Analysis:

  • Acquire the mass spectrum in positive ion reflectron mode.

  • The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG chain of a specific length.

  • The Polydispersity Index (PDI) can be calculated from the weight-average molecular weight (Mw) and number-average molecular weight (Mn) obtained from the mass spectrum.

GPC/SEC separates molecules based on their hydrodynamic volume, providing information on the molecular weight distribution of a polymer sample.

Experimental Parameters:

  • System: Agilent 1260 Infinity Bio-inert Quaternary LC System

  • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm

  • Mobile Phase: 150 mM sodium phosphate, pH 7.0

  • Flow Rate: 0.8 mL/min

  • Detection: UV (280 nm) and Refractive Index (RI)

  • Calibration: Use a series of PEG standards with known molecular weights to generate a calibration curve.

Procedure:

  • Dissolve the PEG linker sample in the mobile phase.

  • Inject the sample into the GPC/SEC system.

  • The retention time of the sample is compared to the calibration curve to determine its molecular weight distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the PEG linker, confirming the identity of the repeating units and end groups.

Sample Preparation:

  • Dissolve a precisely weighed amount of the PEG linker in a deuterated solvent (e.g., D₂O or CDCl₃).

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • The characteristic signals of the ethylene glycol protons and carbons will be prominent in the spectra.

  • Integration of the signals corresponding to the end groups relative to the repeating units can be used to determine the degree of polymerization for monodisperse PEGs.

Applications in Advanced Drug Modalities

The choice between monodisperse and polydisperse PEG linkers is particularly critical in the development of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. Monodisperse PEG linkers are increasingly favored in ADC development to ensure a homogenous product with a well-defined drug-to-antibody ratio (DAR).

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation Linker_Payload Linker-Payload Conjugate Linker_Payload->Conjugation ADC_Crude Crude ADC Conjugation->ADC_Crude Purification Purification (e.g., SEC) ADC_Crude->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (e.g., MS, SEC) Purified_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

ADC Development Workflow
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. Monodisperse PEG linkers are ideal for PROTAC development as they allow for precise control over the linker length, which is crucial for optimal ternary complex formation.

PROTAC_MoA cluster_recruitment Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target_Protein Ubiquitinated Target Protein Ubiquitination->Ub_Target_Protein Degradation Degradation Ub_Target_Protein->Degradation Proteasome Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

HS-Peg3-CH2CH2NH2: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for HS-Peg3-CH2CH2NH2 (Thiol-PEG3-amine), a heterobifunctional PROTAC linker used in the synthesis of proteolysis-targeting chimeras. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion and inhalation. It is also recognized as being very toxic to aquatic life with long-lasting effects[1][2].

Different suppliers provide slightly varying GHS classifications. A summary of the hazard statements is provided in the table below.

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS Classification (MedChemExpress)[1]GHS Classification (DC Chemicals)[2]Hazard Statement
Acute Toxicity, OralCategory 3Category 4H301: Toxic if swallowedH302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4Not ClassifiedH332: Harmful if inhaled
Hazardous to the aquatic environment, long-termCategory 1Category 1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger[1] or Warning

Hazard Pictograms:

  • Skull and crossbones (for acute toxicity)

  • Exclamation mark (for acute toxicity, skin/eye irritation)

  • Environment (for aquatic toxicity)

First-Aid Measures

In the event of exposure, immediate action is critical. The following are general first-aid protocols:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of water. Call a physician.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Safe Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only in a well-ventilated area or outdoors.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage
  • Store in a cool, well-ventilated area.

  • Keep the container tightly sealed.

  • Store locked up.

  • Recommended storage temperatures vary by supplier and form (powder vs. in solvent), generally ranging from -20°C to -80°C for long-term storage.

  • Protect from light and moisture.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Accidental Release Measures

In case of a spill or accidental release, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the contaminated area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Clean-up: Absorb the spill with an inert material (e.g., sand, earth, universal binders). Collect the absorbed material in a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.

  • Disposal: Dispose of contaminated waste in accordance with local, state, and federal regulations.

Experimental Protocol: General Handling in a Laboratory Setting

The following is a generalized protocol for handling this compound in a research environment.

  • Preparation:

    • Review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary materials, including the chemical, solvents, reaction vessels, and PPE.

    • Have an emergency spill kit readily accessible.

  • Personal Protective Equipment (PPE):

    • Don a lab coat, chemical safety goggles, and appropriate gloves.

  • Weighing and Dispensing:

    • Conduct all weighing and dispensing of the solid compound within a chemical fume hood.

    • Use a dedicated spatula and weighing paper.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • Add the solvent to the solid compound slowly and carefully within the fume hood.

    • If sonication is required to dissolve the compound, ensure the vessel is securely capped.

  • Reaction Setup:

    • Perform all reactions in a well-ventilated fume hood.

    • Ensure all glassware is properly secured.

  • Post-Experiment:

    • Quench any unreacted reagent under controlled conditions within the fume hood.

    • Clean all glassware thoroughly.

    • Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers.

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly.

Visualizations

Emergency Response Workflow for Accidental Exposure

G Emergency Response Workflow for Accidental Exposure cluster_exposure Exposure Event cluster_immediate_action Immediate Actions cluster_assessment Assessment cluster_response Response exposure Accidental Exposure (Skin, Eyes, Inhalation, Ingestion) remove_from_source Remove from Source of Exposure exposure->remove_from_source administer_first_aid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) remove_from_source->administer_first_aid assess_severity Assess Severity of Exposure administer_first_aid->assess_severity seek_medical_attention Seek Immediate Medical Attention assess_severity->seek_medical_attention Severe or Symptomatic continue_monitoring Continue Monitoring assess_severity->continue_monitoring Minor and Asymptomatic

Caption: Emergency response workflow for accidental exposure.

Safe Handling and Storage Logical Flow

G Safe Handling and Storage Logical Flow cluster_planning Planning & Preparation cluster_handling Handling Procedures cluster_storage Storage Conditions cluster_disposal Waste Disposal review_sds Review Safety Data Sheet (SDS) ppe_selection Select Appropriate PPE review_sds->ppe_selection use_fume_hood Work in a Ventilated Fume Hood ppe_selection->use_fume_hood avoid_contact Avoid Direct Contact and Inhalation use_fume_hood->avoid_contact store_sealed Store in a Tightly Sealed Container avoid_contact->store_sealed waste_disposal Dispose of Waste According to Regulations avoid_contact->waste_disposal store_cold Store at Recommended Temperature (-20°C to -80°C) store_sealed->store_cold store_secure Store in a Locked and Secure Area store_cold->store_secure

Caption: Logical flow for safe handling and storage.

References

A Technical Guide to Thiol-PEG3-amine: Suppliers, Availability, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thiol-PEG3-amine, a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This guide details its key suppliers, product availability, and core technical specifications. Furthermore, it presents detailed experimental protocols for its application and visualizes the underlying scientific workflows.

Key Suppliers and Product Specifications

Thiol-PEG3-amine and its derivatives are available from a range of specialized chemical suppliers. The following tables summarize the key quantitative data for these products, facilitating a clear comparison for procurement and experimental planning.

Table 1: Thiol-PEG3-amine and its Hydrochloride Salt

SupplierProduct NameCatalog No.CAS No.Molecular Weight ( g/mol )PurityFormAvailability
BroadPharmThiol-PEG3-Amine, HCl saltBP-440671189760-69-7209.3>95%HCl SaltIn Stock, ships within 24 hours[1]
MedChemExpressHS-PEG3-CH2CH2NH2 (Thiol-PEG3-amine)HY-1308711189760-69-7209.31>97%Free BaseIn Stock[2]
MedChemExpressThis compound hydrochlorideHY-130871AN/A245.77>95%HCl SaltIn Stock[3]
Precise PEGAmino-PEG3-ThiolAG-2381948039-59-6165.25>96%Free BaseIn Stock[4]

Table 2: Functional Variants of Thiol-PEG3-amine

SupplierProduct NameCatalog No.CAS No.Molecular Weight ( g/mol )PurityFunctional GroupsAvailability
BroadPharmThiol-PEG3-acidBP-218041347750-82-6238.3>95%Thiol, Carboxylic AcidIn Stock, ships within 24 hours[5]
AxisPharmThiol-PEG3-acidN/A1347750-82-6238.3>95%Thiol, Carboxylic AcidIn Stock

Experimental Protocols

The utility of Thiol-PEG3-amine lies in its ability to conjugate different molecules. The thiol group readily reacts with maleimides and other thiol-reactive moieties, while the primary amine can be coupled to carboxylic acids, NHS esters, and other amine-reactive groups.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for conjugating a drug to an antibody using a thiol-containing PEG linker.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Thiol-PEG3-amine linker

  • Drug molecule with an amine-reactive group (e.g., NHS ester)

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in conjugation buffer.

    • Add a controlled molar excess of a reducing agent like DTT to partially reduce the interchain disulfide bonds, exposing free thiol groups.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column.

  • Drug-Linker Conjugation:

    • Dissolve the Thiol-PEG3-amine linker and the amine-reactive drug in a suitable solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature or 4°C. The amine group of the linker will react with the activated drug.

  • Thiol-Maleimide Ligation:

    • The thiol group of the drug-linker conjugate is then reacted with a maleimide-functionalized payload or another molecule. This reaction is typically performed at pH 6.5-7.5 and proceeds efficiently to form a stable thioether bond.

  • Quenching and Purification:

    • Add a quenching reagent to cap any unreacted maleimide groups.

    • Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug, linker, and antibody fragments.

Protocol for PROTAC Synthesis

Thiol-PEG3-amine is a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Materials:

  • Target protein ligand with a reactive group for the amine.

  • E3 ligase ligand with a thiol-reactive group (e.g., maleimide).

  • Thiol-PEG3-amine.

  • Coupling reagents (e.g., HATU, EDC/NHS).

  • Organic solvents (e.g., DMF, DMSO).

  • Purification system (e.g., HPLC).

Procedure:

  • Ligand-Linker Conjugation:

    • The amine group of Thiol-PEG3-amine is coupled to a carboxylic acid on the target protein ligand using standard peptide coupling reagents like HATU or EDC/NHS in an anhydrous organic solvent.

    • Alternatively, if the ligand has an NHS ester, it can be directly reacted with the amine group of the linker.

  • PROTAC Assembly:

    • The resulting ligand-linker intermediate, which now possesses a free thiol group, is reacted with the maleimide-functionalized E3 ligase ligand.

    • This reaction is typically carried out in a suitable buffer at a pH between 6.5 and 7.5.

  • Purification:

    • The final PROTAC molecule is purified using reverse-phase HPLC to ensure high purity.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate the key experimental workflows and the mechanism of action for PROTACs.

experimental_workflow_ADC cluster_reduction Antibody Reduction cluster_conjugation Drug-Linker Conjugation cluster_ligation Final Ligation & Purification mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (-SH) mAb->reduced_mAb DTT ADC Antibody-Drug Conjugate (ADC) reduced_mAb->ADC drug Drug-NHS drug_linker Drug-Linker (-SH) drug->drug_linker linker Thiol-PEG3-amine linker->drug_linker drug_linker->ADC purification Purification (SEC) ADC->purification

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Mechanism cluster_components PROTAC Components cluster_process Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

This guide serves as a foundational resource for researchers and developers working with Thiol-PEG3-amine. By providing a consolidated view of suppliers, technical data, and established protocols, it aims to streamline experimental design and accelerate innovation in the fields of targeted therapeutics and advanced biomaterials. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the supplier's technical datasheets for the most accurate product information.

References

Methodological & Application

Application Notes and Protocols for HS-Peg3-CH2CH2NH2 in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the heterobifunctional linker, HS-Peg3-CH2CH2NH2, in bioconjugation applications. This linker, featuring a terminal thiol (-SH) and a primary amine (-NH2) group connected by a three-unit polyethylene glycol (PEG) spacer, offers a versatile tool for crosslinking and modifying biomolecules such as proteins, peptides, and nanoparticles.

Introduction to this compound

This compound is a valuable reagent in bioconjugation due to its dual reactivity, allowing for sequential or orthogonal conjugation strategies. The thiol group provides a nucleophilic handle for reaction with maleimides and other thiol-reactive moieties, while the primary amine can form stable amide bonds with activated carboxyl groups like N-hydroxysuccinimide (NHS) esters. The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing immunogenicity and non-specific interactions.[1]

Key Properties:

  • Molecular Formula: C8H19NO3S

  • Molecular Weight: 209.31 g/mol

  • Purity: Typically ≥95%

  • Structure: A linear molecule with a terminal thiol group, a three-unit polyethylene glycol spacer, and a terminal primary amine group.

Bioconjugation Chemistries

The bifunctional nature of this compound allows for two primary conjugation strategies:

  • Thiol-Maleimide Chemistry: The thiol group reacts specifically with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[2][3]

  • Amine-NHS Ester Chemistry: The primary amine group reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This reaction is most efficient at a slightly basic pH of 7.0 to 9.0.[4][5]

These orthogonal reactivities enable the targeted coupling of two different molecules. For instance, a protein with an available cysteine residue can be reacted with a maleimide-activated molecule, and subsequently, a second molecule with an activated carboxyl group can be conjugated to the amine terminus of the PEG linker.

Experimental Protocols

Two-Step Conjugation of a Protein (with available cysteines) to a Small Molecule (with a carboxyl group)

This protocol outlines a general procedure for first reacting the thiol end of this compound with a maleimide-activated protein, followed by the conjugation of a small molecule containing a carboxyl group to the amine end of the linker.

Diagram of the Experimental Workflow:

experimental_workflow cluster_step1 Step 1: Thiol-Maleimide Reaction cluster_step2 Step 2: Amine-NHS Ester Reaction cluster_purification Purification & Analysis A Maleimide-Activated Protein C Protein-PEG-NH2 Conjugate A->C pH 6.5-7.5 B This compound B->C D Protein-PEG-NH2 F Final Protein-PEG-Small Molecule Conjugate D->F pH 7.0-8.5 E NHS-Activated Small Molecule E->F G SEC/IEX Chromatography F->G H SDS-PAGE G->H I Mass Spectrometry G->I

Caption: Two-step bioconjugation workflow using this compound.

Materials:

  • Maleimide-activated protein

  • This compound

  • Small molecule with a carboxyl group

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction Buffers:

    • Phosphate-buffered saline (PBS), pH 7.2

    • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.5

    • Sodium bicarbonate buffer, pH 8.3

  • Quenching reagent (e.g., Tris buffer or free cysteine)

  • Purification columns (Size-Exclusion or Ion-Exchange)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol:

Step 1: Thiol-Maleimide Conjugation

  • Prepare the Protein: Dissolve the maleimide-activated protein in a suitable buffer, such as PBS at pH 7.2, to a final concentration of 1-5 mg/mL.

  • Dissolve the Linker: Dissolve this compound in the same buffer.

  • Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The optimal pH for this reaction is between 6.5 and 7.5 to ensure selectivity for the thiol group.

  • Purification (Optional): If necessary, remove the excess linker by dialysis or using a desalting column.

Step 2: Activation of Small Molecule and Amine-NHS Ester Conjugation

  • Activate the Small Molecule: In a separate reaction, dissolve the small molecule containing a carboxyl group, NHS, and DCC or EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (small molecule:NHS:DCC/EDC). Let the reaction proceed for 1-2 hours at room temperature to form the NHS ester.

  • Adjust pH: Adjust the pH of the protein-PEG-NH2 solution from Step 1 to 8.0-8.5 using a suitable buffer like sodium bicarbonate.

  • Conjugation: Add the activated NHS-ester of the small molecule to the protein-PEG-NH2 solution. A 10-fold molar excess of the NHS-ester is a common starting point.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Quench the reaction by adding a small amount of Tris buffer or another amine-containing buffer to consume any unreacted NHS esters.

Purification of the Final Conjugate

Purification is crucial to remove unreacted reagents and byproducts. The choice of method depends on the properties of the final conjugate.

  • Size-Exclusion Chromatography (SEC): This is a primary method for separating the larger protein conjugate from smaller molecules like the unreacted linker and small molecule. The PEGylation of proteins often leads to an increase in their hydrodynamic radius, facilitating separation by SEC.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, which can be exploited for purification using IEX. Both cation and anion exchange chromatography can be effective depending on the isoelectric point of the protein and the conjugate.

Table 1: Recommended Purification Strategies

Purification MethodPrincipleApplication
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Removal of unreacted small molecules and linker.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.Separation of unreacted protein from the PEGylated conjugate, and separation of different PEGylated species.

Characterization of the Bioconjugate

After purification, it is essential to characterize the final conjugate to confirm successful conjugation and assess its purity and integrity.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple and effective method to visualize the increase in molecular weight of the protein after conjugation with the PEG linker and small molecule. PEGylated proteins typically run at a higher apparent molecular weight than their actual mass would suggest.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the conjugate, thereby confirming the number of PEG linkers attached to the protein (degree of PEGylation).

  • HPLC (High-Performance Liquid Chromatography): Reversed-phase or ion-exchange HPLC can be used to assess the purity of the conjugate and separate different species.

Table 2: Characterization Methods and Expected Outcomes

Characterization MethodPurposeExpected Outcome
SDS-PAGE Assess molecular weight shift.A band shift to a higher apparent molecular weight compared to the unconjugated protein.
Mass Spectrometry (MALDI-TOF, ESI-MS) Confirm the degree of PEGylation and conjugation.A mass spectrum showing peaks corresponding to the molecular weight of the final conjugate.
HPLC Determine purity and separate isoforms.A chromatogram showing a major peak for the desired conjugate with minimal impurities.

Logical Relationships in Bioconjugation Strategy

The selection of the appropriate conjugation strategy depends on the available functional groups on the biomolecules of interest.

Diagram of Decision-Making Logic:

logic_flow Start Start Biomolecule1 Biomolecule 1 has free -SH? Start->Biomolecule1 Biomolecule2 Biomolecule 2 has free -COOH? Biomolecule1->Biomolecule2 Yes End End Biomolecule1->End No (Re-evaluate) Strategy1 Strategy 1: 1. Activate -COOH on Biomolecule 2 with NHS. 2. React NHS-ester with -NH2 of linker. 3. React -SH of linker with -SH of Biomolecule 1 (via maleimide activation). Biomolecule2->Strategy1 Yes Strategy2 Strategy 2: 1. React -SH of Biomolecule 1 with maleimide-activated linker. 2. React -NH2 of linker with NHS-activated Biomolecule 2. Biomolecule2->Strategy2 No (Activate -COOH) Strategy1->End Strategy2->End

References

Application Notes and Protocols for Conjugating HS-PEG3-CH2CH2NH2 to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent conjugation of the heterobifunctional linker, HS-PEG3-CH2CH2NH2, to proteins. This linker possesses a free thiol (-SH) group and a primary amine (-NH2) group, enabling flexible conjugation strategies that target either cysteine (via the thiol group) or lysine/N-terminal amine groups (via the amine group) on the protein surface. This document outlines the most common conjugation chemistries, including protocols for maleimide-thiol coupling, N-hydroxysuccinimide (NHS) ester-amine coupling, and carbodiimide-mediated amine coupling.

Introduction to this compound

This compound is a versatile tool in bioconjugation, offering a short, hydrophilic polyethylene glycol (PEG) spacer that can improve the solubility and stability of the resulting protein conjugate.[1][2] Its heterobifunctional nature allows for controlled, stepwise conjugation, minimizing undesirable side reactions such as intramolecular crosslinking or polymerization.[3] The choice of conjugation strategy depends on the available functional groups on the target protein and the desired site of attachment.

Core Conjugation Chemistries

There are two primary strategies for conjugating this compound to a protein, each targeting different amino acid residues:

  • Thiol-Reactive Conjugation: This approach utilizes the thiol (-SH) group of the PEG linker to form a stable covalent bond with a reactive group on the protein. The most common method is the reaction of the thiol with a maleimide-activated protein to form a stable thioether bond.[4][5] This strategy is highly specific for cysteine residues.

  • Amine-Reactive Conjugation: This strategy targets the primary amine (-NH2) of the PEG linker. This can be achieved through two main routes:

    • NHS Ester Chemistry: The amine group of the PEG linker reacts with an N-hydroxysuccinimide (NHS) ester-activated protein to form a stable amide bond. This targets accessible lysine residues and the N-terminus of the protein.

    • Carbodiimide Chemistry (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on the protein, which can then react with the amine group of the PEG linker to form an amide bond. The addition of NHS or its water-soluble analog, Sulfo-NHS, increases the efficiency of the reaction.

Experimental Protocols

The following sections provide detailed protocols for the three main conjugation strategies. It is important to optimize the reaction conditions, such as the molar ratio of linker to protein, for each specific protein and application.

Protocol 1: Two-Step Maleimide-Thiol Conjugation

This protocol involves first activating the protein with a maleimide crosslinker and then reacting it with the thiol group of this compound.

Materials:

  • Protein of interest

  • Amine-reactive maleimide crosslinker (e.g., SMCC, Sulfo-SMCC)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent: Cysteine or 2-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Maleimide Activation of Protein:

    • Add a 10-20 fold molar excess of the amine-reactive maleimide crosslinker to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Remove excess, unreacted crosslinker by dialysis or using a desalting column.

  • Conjugation with this compound:

    • Immediately add a 10-50 fold molar excess of this compound to the maleimide-activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a final concentration of 1-10 mM cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEGylated protein conjugate from excess PEG linker and other reaction components using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Logical Relationship: Two-Step Maleimide-Thiol Conjugation Workflow

Two_Step_Maleimide_Thiol_Conjugation cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: PEG Conjugation cluster_step3 Step 3: Purification Protein Protein Activated_Protein Maleimide-Activated Protein Protein->Activated_Protein React with Crosslinker Maleimide_Crosslinker Amine-Reactive Maleimide Crosslinker Maleimide_Crosslinker->Activated_Protein PEGylated_Protein PEGylated Protein Activated_Protein->PEGylated_Protein React with PEG Linker PEG_Linker This compound PEG_Linker->PEGylated_Protein Purification Purification (e.g., SEC, IEX) PEGylated_Protein->Purification

Caption: Workflow for two-step maleimide-thiol conjugation.

Protocol 2: Two-Step NHS Ester-Amine Conjugation

This protocol involves activating the protein with an NHS-ester crosslinker and then reacting it with the amine group of this compound.

Materials:

  • Protein of interest

  • Thiol-reactive NHS-ester crosslinker (e.g., SPDP, Sulfo-LC-SPDP)

  • This compound

  • Reaction Buffer: Bicarbonate buffer (0.1 M, pH 8.3-8.5) or PBS (pH 7.2-7.5)

  • Quenching Reagent: Tris or glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2.5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • NHS-Ester Activation of Protein:

    • Add a 10-20 fold molar excess of the thiol-reactive NHS-ester crosslinker to the protein solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess, unreacted crosslinker by dialysis or using a desalting column.

  • Conjugation with this compound:

    • Immediately add a 10-50 fold molar excess of this compound to the NHS-ester-activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a final concentration of 50-100 mM Tris or glycine to quench any unreacted NHS-ester groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEGylated protein conjugate using SEC, IEX, or dialysis.

Experimental Workflow: Two-Step NHS Ester-Amine Conjugation

Two_Step_NHS_Ester_Amine_Conjugation Start Start Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Start->Protein_Prep Activate_Protein Activate Protein with Thiol-Reactive NHS-Ester Crosslinker Protein_Prep->Activate_Protein Remove_Excess_Crosslinker Remove Excess Crosslinker (Desalting/Dialysis) Activate_Protein->Remove_Excess_Crosslinker Conjugate_PEG Conjugate with This compound Remove_Excess_Crosslinker->Conjugate_PEG Quench Quench Reaction (Tris or Glycine) Conjugate_PEG->Quench Purify Purify Conjugate (SEC, IEX, Dialysis) Quench->Purify End End Purify->End

Caption: Workflow for two-step NHS ester-amine conjugation.

Protocol 3: One-Step EDC/NHS Amine Conjugation

This protocol directly couples the amine group of this compound to the carboxyl groups on the protein.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES buffer (0.1 M, pH 4.7-6.0)

  • Coupling Buffer: PBS (pH 7.2-7.5)

  • Quenching Reagent: Hydroxylamine or 2-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein and Linker Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

    • Dissolve this compound in the Coupling Buffer.

  • Activation of Protein Carboxyl Groups:

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • Add NHS or Sulfo-NHS to a final concentration of 5-20 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the this compound solution to the activated protein solution at a 10-50 fold molar excess.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add hydroxylamine to a final concentration of 10 mM or 2-mercaptoethanol to a final concentration of 20 mM to quench the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEGylated protein conjugate using SEC, IEX, or dialysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described conjugation protocols. These values should be considered as starting points for optimization.

Table 1: Reaction Conditions

ParameterMaleimide-Thiol ConjugationNHS Ester-Amine ConjugationEDC/NHS Amine Conjugation
pH 6.5 - 7.57.2 - 8.5Activation: 4.7-6.0, Coupling: 7.2-7.5
Temperature 4°C - Room Temperature4°C - Room TemperatureRoom Temperature
Reaction Time 2 hours - Overnight1 hour - Overnight2 hours - Overnight
Molar Excess of Linker 10-50 fold10-50 fold10-50 fold
Protein Concentration 1-10 mg/mL2.5-10 mg/mL1-10 mg/mL

Table 2: Reagent Concentrations

ReagentMaleimide-Thiol ConjugationNHS Ester-Amine ConjugationEDC/NHS Amine Conjugation
Crosslinker 10-20 fold molar excess10-20 fold molar excessN/A
EDC N/AN/A2-10 mM
NHS/Sulfo-NHS N/AN/A5-20 mM
Quenching Agent 1-10 mM Cysteine/2-ME50-100 mM Tris/Glycine10 mM Hydroxylamine or 20 mM 2-ME

Characterization of PEGylated Proteins

After purification, it is crucial to characterize the protein-PEG conjugate to determine the degree of PEGylation and confirm the integrity of the protein.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, and the extent of the shift can provide a qualitative assessment of the degree of PEGylation. However, PEGylated proteins can run as broad or smeared bands. Native PAGE can sometimes provide better resolution.

  • Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG units attached to the protein.

  • Chromatography: Techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) can be used to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) and assess the purity of the conjugate.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Conjugation Efficiency Incorrect pH, insufficient molar excess of linker, inactive reagents.Optimize pH for the specific chemistry. Increase the molar ratio of the linker. Use fresh, high-quality reagents.
Protein Precipitation/Aggregation Over-labeling, use of a hydrophobic crosslinker, incorrect buffer conditions.Reduce the molar excess of the crosslinker. Use a more hydrophilic (e.g., sulfo-NHS) crosslinker. Optimize buffer composition and pH.
Heterogeneous Product Multiple reactive sites on the protein, non-optimized reaction time.Consider site-directed mutagenesis to introduce a unique cysteine for thiol-specific conjugation. Optimize reaction time to favor mono-PEGylation.
Smeared Bands on SDS-PAGE Polydispersity of the PEG linker, variable number of attached PEG molecules.This is often inherent to PEGylated proteins. Use native PAGE for potentially better resolution. Confirm with mass spectrometry.

Signaling Pathway: General Protein Conjugation Logic

Protein_Conjugation_Logic Start Protein & Linker (this compound) Decision_Target Target Functional Group? Start->Decision_Target Amine_Group Amine (Lysine, N-terminus) Decision_Target->Amine_Group Amine Thiol_Group Thiol (Cysteine) Decision_Target->Thiol_Group Thiol Carboxyl_Group Carboxyl (Asp, Glu, C-terminus) Decision_Target->Carboxyl_Group Carboxyl NHS_Chemistry NHS Ester Chemistry Amine_Group->NHS_Chemistry Maleimide_Chemistry Maleimide Chemistry Thiol_Group->Maleimide_Chemistry EDC_Chemistry EDC/NHS Chemistry Carboxyl_Group->EDC_Chemistry via Amine on Linker Reaction Conjugation Reaction NHS_Chemistry->Reaction EDC_Chemistry->Reaction Maleimide_Chemistry->Reaction Purification Purification Reaction->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product PEGylated Protein Characterization->Final_Product

References

Step-by-step guide for PROTAC synthesis with a PEG3 linker.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

This document provides a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating a triethylene glycol (PEG3) linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The linker is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.[3][4] PEG linkers are often utilized to enhance solubility and cell permeability.[5]

This guide will focus on the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a protein implicated in cancer. The synthesis will utilize the well-characterized BRD4 inhibitor JQ1 as the warhead, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and a PEG3 linker.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (e.g., BRD4-PEG3-VHL) Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC with a PEG3 linker can be achieved through a modular approach, typically involving the separate synthesis or acquisition of the warhead, E3 ligase ligand, and the bifunctional PEG3 linker, followed by their sequential coupling. Common synthetic strategies include amide bond formation and click chemistry.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_synthesis Synthesis of Building Blocks cluster_coupling PROTAC Assembly cluster_purification Purification and Characterization Warhead Warhead Synthesis/ Functionalization (e.g., JQ1-acid) Coupling1 Step 1: Couple Linker to Warhead or E3 Ligand (Amide Bond Formation) Warhead->Coupling1 E3_Ligand E3 Ligase Ligand Synthesis/Functionalization (e.g., VHL-amine) Coupling2 Step 2: Couple Intermediate to the Final Component E3_Ligand->Coupling2 Linker Bifunctional PEG3 Linker (e.g., Amine-PEG3-acid) Linker->Coupling1 Intermediate Warhead-Linker or E3 Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Purification Purification by HPLC or Column Chromatography Coupling2->Purification Characterization Characterization by LC-MS, NMR Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: A typical workflow for the design and synthesis of PROTACs.

Detailed Experimental Protocols

The following protocols outline the steps for the synthesis of a BRD4-targeting PROTAC using a PEG3 linker via amide bond formation.

Protocol 1: Synthesis of JQ1-PEG3-acid Intermediate

This protocol describes the coupling of the JQ1 warhead (with a suitable functional group for attachment, e.g., an amine) to one end of a bifunctional PEG3 linker that has a carboxylic acid at the other end. For this example, we will assume the use of a commercially available JQ1 derivative with a free carboxylic acid and an amino-PEG3-Boc linker.

Step 1: Amide Coupling of JQ1-acid with Amine-PEG3-Boc

  • Reagents and Materials:

    • JQ1-carboxylic acid (1.0 eq)

    • Amine-PEG3-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve JQ1-carboxylic acid in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEG3-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield JQ1-PEG3-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • JQ1-PEG3-Boc

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve JQ1-PEG3-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine salt (JQ1-PEG3-NH2) is often used in the next step without further purification.

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the final coupling of the JQ1-PEG3-amine intermediate with the VHL E3 ligase ligand, which has a carboxylic acid functional group.

  • Reagents and Materials:

    • JQ1-PEG3-NH2 (from Protocol 1, Step 2) (1.0 eq)

    • VHL-ligand-COOH (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Protocol 1, Step 1, using JQ1-PEG3-NH2 and VHL-ligand-COOH as the coupling partners.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Quantitative Data Summary

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs with PEG linkers from the literature.

PROTAC NameE3 Ligase LigandLinker LengthDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC-1 VHLPEG350>90HCT116
CRBN-based PROTAC CRBN1 PEG unit>5000N/AH661
CRBN-based PROTAC CRBN4-5 PEG units<500N/AH661
dBET6 CRBNPEG-containingN/AN/ALung Cancer Cells
A1874 MDM2N/A~100>90Colon Cancer Cells

Note: Data is compiled from various sources and specific values can vary depending on the experimental conditions.

BRD4 Signaling Pathway and Modulation by PROTACs

BRD4 is a member of the BET family of proteins that plays a crucial role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes, including the oncogene c-Myc. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these oncogenes, leading to anti-proliferative effects in cancer cells.

BRD4_Signaling_Pathway BRD4 Signaling Pathway and Inhibition by PROTACs BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Gene_Expression Target Gene Expression (e.g., c-Myc) BRD4->Gene_Expression Recruits Transcriptional Machinery Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Activates RNA_Pol_II->Gene_Expression Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 Targets

Caption: BRD4 signaling pathway and its disruption by PROTAC-mediated degradation.

References

Application Notes and Protocols for the Reaction of HS-Peg3-CH2CH2NH2 with Maleimide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the reaction of the heterobifunctional linker, HS-Peg3-CH2CH2NH2 (Thiol-PEG3-Amine), with maleimide-containing compounds. This versatile linker is instrumental in the fields of bioconjugation, drug delivery, and proteomics, enabling the precise connection of molecules for a multitude of applications.

Introduction

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal thiol (-SH) group and a terminal primary amine (-NH2) group, separated by a three-unit PEG spacer. This unique structure allows for selective and sequential or simultaneous conjugation to different functional groups. The thiol group exhibits high reactivity towards maleimides, forming a stable thioether bond, while the amine group can react with various electrophiles, such as activated esters (e.g., NHS esters).[1] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1]

The reaction with maleimide compounds is a cornerstone of bioconjugation, prized for its high selectivity and efficiency under mild, physiological conditions.[1] This document outlines the principles of this reaction, provides detailed experimental protocols, and discusses key applications.

Reaction Mechanism and Selectivity

The reaction between the thiol group of this compound and a maleimide proceeds via a Michael addition mechanism. The nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage.[2]

A critical factor governing the reaction is the pH of the medium. The selectivity of the maleimide group for thiols over amines is highly pH-dependent.

  • pH 6.5 - 7.5: This is the optimal range for achieving highly selective thiol-maleimide conjugation. In this window, the thiol group is sufficiently deprotonated to its reactive thiolate form, while primary amines remain largely protonated and thus less nucleophilic. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • pH > 7.5: As the pH increases, primary amines become deprotonated and can compete with thiols in reacting with the maleimide group. This can lead to the formation of undesired byproducts.

  • pH < 6.5: The concentration of the reactive thiolate anion is significantly reduced, leading to a very slow reaction rate.

Diagram of pH-Dependent Selectivity:

G cluster_0 Reaction Conditions cluster_1 Reaction Outcome pH_low pH < 6.5 outcome_slow Very Slow Thiol Reaction pH_low->outcome_slow Low thiolate concentration pH_optimal pH 6.5 - 7.5 (Optimal for Thiol Selectivity) outcome_selective Fast & Selective Thiol-Maleimide Reaction pH_optimal->outcome_selective High thiol selectivity pH_high pH > 7.5 outcome_mixed Competitive Reaction (Thiol and Amine) pH_high->outcome_mixed Amine deprotonation G start Start step1 Step 1: Thiol-Maleimide Reaction (pH 6.5-7.5) start->step1 purify1 Purification 1 (e.g., SEC, Dialysis) step1->purify1 step2 Step 2: Amine Reaction (e.g., with NHS-ester) purify1->step2 purify2 Purification 2 (e.g., SEC, Dialysis) step2->purify2 end Final Conjugate purify2->end G cluster_0 PROTAC-mediated Protein Degradation protac E3 Ligase Ligand This compound Linker Target Protein Ligand e3_ligase E3 Ubiquitin Ligase protac:f0->e3_ligase Binds target_protein Target Protein protac:f2->target_protein Binds e3_ligase->target_protein Ubiquitination proteasome Proteasome target_protein->proteasome Enters ubiquitin Ubiquitin ubiquitin->target_protein degradation Degraded Protein proteasome->degradation Degrades

References

Application Notes and Protocols: Amine Group Reactions of Thiol-PEG3-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern biotechnology and drug development. N-hydroxysuccinimide (NHS) esters are widely used reagents for the modification of primary amines, such as the N-terminus of polypeptides or the epsilon-amino group of lysine residues, forming stable amide bonds.[1][2][3] This application note provides a detailed overview and experimental protocols for the reaction of Thiol-PEG3-amine, a heterobifunctional linker, with NHS esters. This conjugation strategy is particularly relevant in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise control over linker chemistry is paramount.[4][5]

The Thiol-PEG3-amine linker contains a terminal thiol group and a primary amine, separated by a flexible polyethylene glycol (PEG) spacer. The primary amine serves as the reactive handle for conjugation with NHS esters, while the thiol group is available for subsequent orthogonal reactions, such as with maleimides. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of the primary amine of Thiol-PEG3-amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Thiol_PEG3_amine Thiol-PEG3-amine (HS-(CH2)2-(OCH2CH2)3-NH2) Conditions Aqueous Buffer pH 7.2-8.5 Room Temperature or 4°C Thiol_PEG3_amine->Conditions Primary amine attacks NHS_ester NHS Ester-Functionalized Molecule (Molecule-CO-O-NHS) NHS_ester->Conditions Conjugate Thiol-PEG3-Amide Conjugate (Molecule-CO-NH-(CH2CH2O)3-(CH2)2-SH) Conditions->Conjugate Byproduct N-Hydroxysuccinimide (NHS) Conditions->Byproduct released

Caption: Workflow of the reaction between Thiol-PEG3-amine and an NHS ester.

Experimental Protocols

Materials and Reagents
  • Thiol-PEG3-amine (or its hydrochloride salt)

  • NHS ester-functionalized molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification columns (e.g., size-exclusion or ion-exchange chromatography)

  • Analytical equipment (e.g., LC-MS, SDS-PAGE)

Protocol 1: General Conjugation of a Small Molecule NHS Ester to Thiol-PEG3-amine

This protocol is suitable for creating a thiol-functionalized small molecule.

  • Preparation of Reactants:

    • Dissolve the Thiol-PEG3-amine in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

  • Conjugation Reaction:

    • Add a 1.1 to 1.5-fold molar excess of the dissolved NHS ester to the Thiol-PEG3-amine solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain the solubility of all components.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution to a final concentration of 50-100 mM. This will react with any remaining NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting thiol-functionalized conjugate using an appropriate chromatographic method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS analysis.

Protocol 2: Labeling a Protein with an NHS Ester followed by Conjugation to Thiol-PEG3-amine (Two-Step Approach)

This approach is less common for this specific linker but illustrates a two-step bioconjugation strategy. A more direct approach would be to react a maleimide-functionalized protein with the thiol group of the linker. However, for the purpose of demonstrating the amine reaction, this protocol is provided.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer via dialysis or desalting column.

  • NHS Ester Labeling of the Protein:

    • Prepare a fresh stock solution of the NHS ester in DMF or DMSO.

    • Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess NHS Ester:

    • Immediately after the incubation, remove the unreacted NHS ester using a desalting column or dialysis. This step is critical to prevent the excess NHS ester from reacting with the Thiol-PEG3-amine in the next step.

  • Conjugation with Thiol-PEG3-amine:

    • Add a molar excess of Thiol-PEG3-amine to the NHS ester-labeled protein.

    • Incubate for 1-2 hours at room temperature.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate using size-exclusion chromatography (SEC) to separate the labeled protein from unreacted linker and other small molecules. Ion-exchange chromatography (IEX) can also be used to separate proteins with different degrees of labeling.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Use techniques like mass spectrometry to determine the degree of labeling.

Data Presentation: Key Reaction Parameters

ParameterRecommended RangeRationale & Remarks
pH 7.2 - 8.5Balances reactivity of the primary amine with the rate of NHS ester hydrolysis. Higher pH increases the rate of both the desired reaction and the competing hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis of the NHS ester, especially for longer reaction times.
Molar Ratio (NHS Ester:Amine) 1.1:1 to 20:1For small molecule conjugation, a slight excess of the NHS ester is sufficient. For protein labeling, a larger excess is typically required to achieve a desired degree of labeling.
Reaction Time 30 minutes to 2 hoursGenerally sufficient for completion. Longer times may be needed at lower temperatures or with less reactive amines.
Buffer Composition Amine-free buffers (e.g., PBS, Bicarbonate, Borate)Primary amines in the buffer will compete with the target amine for reaction with the NHS ester.

Signaling Pathway and Application Context

The utility of Thiol-PEG3-amine in complex biological applications, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is a prime example of its importance. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation Target_Protein Target Protein PROTAC PROTAC (E3 Ligand - Linker - Target Ligand) Target_Protein->PROTAC Ub Ubiquitin E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ubiquitinated_Target Ubiquitinated Target Protein Ub->Ubiquitinated_Target transferred by E3 Ligase Proteasome Proteasome Ubiquitinated_Target->Proteasome recognized and degraded Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.

In this context, the Thiol-PEG3-amine can be a component of the linker. For instance, a warhead for the target protein could be functionalized with an NHS ester and reacted with the amine group of the Thiol-PEG3-amine. The remaining thiol group could then be reacted with a maleimide-functionalized E3 ligase ligand, thus forming the final PROTAC molecule.

Conclusion

The reaction between Thiol-PEG3-amine and NHS esters is a robust and versatile method for bioconjugation. By carefully controlling the reaction conditions, researchers can efficiently generate well-defined conjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented here provide a solid foundation for the successful implementation of this important chemical transformation.

References

Application Notes: HS-Peg3-CH2CH2NH2 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that merge the target specificity of monoclonal antibodies with the high potency of cytotoxic small molecules.[1] The linker connecting these two components is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile.[2][3] HS-Peg3-CH2CH2NH2, a heterobifunctional linker featuring a thiol group at one end and an amine group at the other, separated by a three-unit polyethylene glycol (PEG) chain, offers a strategic tool for ADC development.[4][5]

The incorporation of a short, discrete PEG chain enhances the hydrophilicity of the linker-payload complex. This is a crucial feature, as many potent cytotoxic drugs are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. By mitigating these issues, PEG linkers can enable higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the conjugate. The monodisperse nature of a discrete PEG linker like PEG3 ensures the production of more homogeneous ADCs, which simplifies characterization, improves batch-to-batch reproducibility, and can lead to a better safety profile.

The heterobifunctional nature of this compound allows for a controlled, sequential conjugation process. Typically, the amine terminus is reacted with an activated cytotoxic payload, while the thiol terminus is subsequently conjugated to the antibody, often via reaction with a maleimide group on a partially reduced antibody. This structured approach is fundamental to creating stable and effective ADCs.

Key Advantages of this compound Linker in ADCs:

  • Enhanced Hydrophilicity: The PEG3 spacer increases the water solubility of the ADC, reducing the risk of aggregation caused by hydrophobic payloads.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the hydrophobic drug, leading to a longer circulation half-life and reduced plasma clearance. This allows for greater accumulation of the ADC at the tumor site.

  • Controlled Conjugation: The orthogonal reactivity of the thiol and amine groups allows for a precise, two-step conjugation process, yielding well-defined conjugates.

  • Homogeneity: As a discrete (monodisperse) PEG linker, it contributes to the generation of homogeneous ADCs with a consistent DAR, which is a critical quality attribute.

Data Presentation

The following tables present representative data illustrating the expected impact of incorporating a hydrophilic PEG linker, such as this compound, into an ADC, as compared to an ADC with a non-PEGylated linker.

Table 1: Representative Physicochemical and Pharmacokinetic Properties of a HER2-Targeted ADC

PropertyADC with Non-PEGylated LinkerADC with HS-Peg3-Linker
Average Drug-to-Antibody Ratio (DAR) ~3.5~7.8
Aggregation (%) by SEC 8.5%< 2.0%
Plasma Clearance (CL) (mL/day/kg) 15.27.5
Elimination Half-life (t½) (days) 5.110.3

This table compiles representative data trends observed in studies comparing non-PEGylated ADCs to those with hydrophilic PEG linkers, demonstrating improvements in drug loading, stability, and in vivo behavior.

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineTarget AntigenIC₅₀ (ng/mL) - ADC with Non-PEGylated LinkerIC₅₀ (ng/mL) - ADC with HS-Peg3-Linker
BT-474 HER2-Positive15.85.2
NCI-N87 HER2-Positive21.37.9
MCF-7 HER2-Negative> 1000> 1000

This table shows hypothetical IC₅₀ values from in vitro cytotoxicity assays, illustrating that the increased DAR enabled by the PEG linker can lead to enhanced potency in antigen-positive cells while maintaining specificity.

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the key concepts and workflows associated with the use of the this compound linker in ADC development.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker This compound Linker Antibody->Linker Thiol Conjugation Payload Cytotoxic Payload Linker->Payload Amine Conjugation

Caption: Structure of an ADC with this compound linker.

Conjugation_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Conjugation A Activate Carboxyl Group on Payload (e.g., with NHS ester) C React Activated Payload with Linker's Amine Group A->C B This compound B->C D Purify Drug-Linker Construct C->D F Purified Drug-Linker (from Step 1) D->F Use in Step 2 E Reduce mAb Interchain Disulfides with TCEP G React Drug-Linker Thiol with Reduced mAb E->G F->G H Purify Final ADC (e.g., by SEC) G->H ADC_MoA cluster_cell Target Cancer Cell Receptor Target Antigen on Cell Surface Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, Proteases) Endosome->Lysosome Release Payload Release Lysosome->Release Target Intracellular Target (e.g., Tubulin, DNA) Release->Target Apoptosis Cell Cycle Arrest & Apoptosis Target->Apoptosis ADC ADC in Circulation ADC->Receptor 1. Binding Linker_Benefits cluster_properties Linker Properties cluster_outcomes ADC Performance Outcomes cluster_result Therapeutic Result Prop1 Hydrophilic PEG Chain Out1 Improved Solubility & Reduced Aggregation Prop1->Out1 Out2 Enhanced Pharmacokinetics (Longer Half-life) Prop1->Out2 Out3 Higher Achievable DAR Prop1->Out3 Prop2 Monodisperse (Discrete) Length Out4 Homogeneous Product Prop2->Out4 Result Improved Therapeutic Index (Efficacy & Safety) Out1->Result Out2->Result Out3->Result Out4->Result

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Thiol-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Application Notes

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics.[1][2][3] Poly(ethylene glycol) (PEG) is a widely used polymer for surface modification due to its ability to impart "stealth" properties to nanoparticles, thereby increasing their systemic circulation time and reducing non-specific uptake by the reticuloendothelial system (RES).[4][5] The use of a heterobifunctional PEG linker, such as Thiol-PEG3-amine, provides a versatile platform for nanoparticle surface engineering.

The thiol (-SH) group exhibits a strong affinity for the surface of noble metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), forming a stable covalent bond. The terminal amine (-NH2) group, on the other hand, serves as a reactive handle for the conjugation of a wide variety of molecules, including targeting ligands (e.g., antibodies, peptides), therapeutic agents, and imaging probes. Thiol-PEG3-amine, a short-chain PEG linker, offers a balance between providing a hydrophilic spacer and maintaining a relatively small hydrodynamic diameter of the final nanoparticle construct.

Key Applications:

  • Targeted Drug Delivery: The terminal amine can be used to attach targeting moieties that specifically bind to receptors overexpressed on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects.

  • Bioimaging: Fluorophores or contrast agents can be conjugated to the amine terminus for in vivo and in vitro imaging applications.

  • Theranostics: Combination of therapeutic and diagnostic agents on the same nanoparticle platform.

  • Biosensing: The functionalized nanoparticles can be used to capture and detect specific biomolecules.

  • PROTAC Development: Thiol-PEG3-amine can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

II. Experimental Protocols

This section provides detailed protocols for the synthesis of gold nanoparticles, their surface modification with Thiol-PEG3-amine, and subsequent characterization.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol is based on the widely used Turkevich method for the synthesis of monodisperse AuNPs.

Materials:

  • Tetrachloroauric acid (HAuCl4)

  • Trisodium citrate (Na3C6H5O7)

  • Deionized (DI) water

Procedure:

  • In a clean round-bottom flask, bring 50 mL of 0.01% (w/v) HAuCl4 solution to a rolling boil with vigorous stirring.

  • Rapidly inject 1.4 mL of 1% (w/v) trisodium citrate solution into the boiling HAuCl4 solution.

  • The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-20 minutes.

  • Remove the heat source and continue stirring until the solution cools to room temperature.

  • The resulting citrate-stabilized AuNPs can be stored at 4°C for several weeks.

Protocol 2: Surface Modification of AuNPs with Thiol-PEG3-amine

This protocol describes the ligand exchange reaction to replace the citrate capping agent with Thiol-PEG3-amine.

Materials:

  • Citrate-stabilized AuNPs (from Protocol 1)

  • Thiol-PEG3-amine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Prepare a stock solution of Thiol-PEG3-amine in DI water or a suitable buffer.

  • To the citrate-stabilized AuNP solution, add the Thiol-PEG3-amine solution to achieve a final concentration that provides a significant molar excess of the PEG linker relative to the AuNPs. A typical starting point is a ratio of >3 x 10^4 HS-PEG molecules per nanoparticle.

  • Allow the mixture to react overnight at room temperature with gentle stirring.

  • To remove excess, unbound Thiol-PEG3-amine, centrifuge the solution. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 17,000 x g for 18 minutes for ~15 nm AuNPs).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS or DI water.

  • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.

  • The final suspension of Thiol-PEG3-amine functionalized AuNPs can be stored at 4°C.

Protocol 3: Characterization of Functionalized Nanoparticles

Successful surface modification should be confirmed using a combination of characterization techniques.

A. UV-Vis Spectroscopy:

  • Purpose: To monitor the formation of AuNPs and assess their stability after surface modification.

  • Procedure: Acquire the UV-Vis spectrum of the AuNP solution before and after functionalization.

  • Expected Result: Citrate-stabilized AuNPs typically exhibit a surface plasmon resonance (SPR) peak around 520 nm. A slight red-shift (2-5 nm) in the SPR peak after PEGylation is indicative of a change in the local refractive index at the nanoparticle surface, suggesting successful coating.

B. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter of the nanoparticles.

  • Procedure: Measure the size distribution of the nanoparticles before and after PEGylation.

  • Expected Result: An increase in the hydrodynamic diameter is expected after surface modification due to the presence of the PEG layer.

C. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles.

  • Procedure: Measure the zeta potential of the nanoparticles in a suitable buffer before and after functionalization.

  • Expected Result: Citrate-stabilized AuNPs have a negative zeta potential. After modification with Thiol-PEG3-amine, the zeta potential is expected to become less negative or even slightly positive due to the presence of the terminal amine groups.

D. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the size, shape, and monodispersity of the nanoparticle core.

  • Procedure: Deposit a drop of the nanoparticle suspension onto a TEM grid and allow it to dry before imaging.

  • Expected Result: TEM images will confirm the core size and shape of the nanoparticles and can show if any aggregation has occurred during the functionalization process.

E. Quantitative Analysis of PEG Grafting Density (Advanced):

  • Purpose: To determine the number of PEG chains per nanoparticle.

  • Methods:

    • Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as it is heated. The weight loss in the PEG degradation temperature range (e.g., 300-450 °C) is used to quantify the PEG content.

    • High-Performance Liquid Chromatography (HPLC): PEG can be displaced from the nanoparticle surface using a strong thiol-containing competitor like dithiothreitol (DTT) or the gold core can be dissolved using potassium cyanide (KCN). The liberated PEG is then quantified by HPLC.

III. Data Presentation

The following tables summarize the expected changes in key parameters upon successful surface modification of nanoparticles with Thiol-PEG3-amine.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterBefore Modification (Citrate-AuNPs)After Modification (Thiol-PEG3-amine-AuNPs)
UV-Vis SPR Peak ~520 nmRed-shifted by 2-5 nm
Hydrodynamic Diameter (DLS) e.g., 15 ± 2 nmIncreased, e.g., 25 ± 3 nm
Zeta Potential Highly Negative (e.g., -30 to -50 mV)Less Negative or slightly Positive (e.g., -10 to +10 mV)
Appearance (TEM) Monodisperse spherical particlesMonodisperse spherical particles (core size unchanged)

Table 2: Quantitative Analysis of PEGylation

MethodPrincipleTypical Result
TGA Weight loss upon heatingProvides percentage of PEG by weight
HPLC (Displacement) DTT displaces PEG for quantificationProvides number of PEG chains per nanoparticle
HPLC (Dissolution) KCN dissolves Au core to release PEGProvides total PEG amount

IV. Visualizations

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_purification Purification cluster_characterization Characterization HAuCl4 HAuCl4 Solution Synthesis Boiling & Stirring HAuCl4->Synthesis Citrate Trisodium Citrate Citrate->Synthesis AuNP_Citrate Citrate-Stabilized AuNPs Synthesis->AuNP_Citrate Reaction Ligand Exchange Reaction AuNP_Citrate->Reaction Thiol_PEG_Amine Thiol-PEG3-amine Thiol_PEG_Amine->Reaction AuNP_PEG Thiol-PEG3-amine AuNPs Reaction->AuNP_PEG Centrifugation Centrifugation & Washing AuNP_PEG->Centrifugation Purified_AuNP Purified Functionalized AuNPs Centrifugation->Purified_AuNP UVVis UV-Vis Purified_AuNP->UVVis DLS DLS Purified_AuNP->DLS Zeta Zeta Potential Purified_AuNP->Zeta TEM TEM Purified_AuNP->TEM G cluster_nanoparticle Functionalized Nanoparticle cluster_cell Target Cell cluster_pathway Downstream Signaling (Inhibited) NP Nanoparticle Core PEG Thiol-PEG3-amine NP->PEG Thiol bond Antibody Anti-EGFR Antibody PEG->Antibody Amine coupling EGFR EGFR Receptor Antibody->EGFR Binding Endocytosis Receptor-Mediated Endocytosis EGFR->Endocytosis Ras Ras EGFR->Ras Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Application Notes and Protocols: Fluorescent Labeling of Biomolecules using HS-Peg3-CH2CH2NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, HS-Peg3-CH2CH2NH2 (Thiol-PEG3-Amine), provides a versatile platform for the fluorescent labeling of biomolecules. Its terminal thiol and amine groups allow for a two-step conjugation strategy, enabling the site-specific attachment of fluorescent dyes to proteins, peptides, and other biomolecules. This approach is particularly advantageous for labeling at cysteine residues, which are often less abundant than lysine residues, allowing for more controlled and specific labeling.[1][2] The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can help to reduce non-specific interactions and improve solubility.[3]

This document provides detailed protocols for a two-stage labeling strategy:

  • Activation of the Linker: Covalent attachment of an amine-reactive fluorescent dye to the primary amine of the this compound linker.

  • Biomolecule Conjugation: Reaction of the thiol group on the fluorescently-activated linker with a thiol-reactive site (e.g., a cysteine residue) on the target biomolecule.

Amine-reactive fluorescent probes are widely used to modify peptides, proteins, and other biomolecules for applications in immunochemistry, fluorescence in situ hybridization (FISH), cell tracing, and receptor labeling.[1][4] Thiol-reactive labeling, on the other hand, offers high selectivity for cysteine residues, providing a method for site-specific modification.

Data Presentation

The following tables summarize key quantitative data for the fluorescent labeling of biomolecules using amine-reactive and thiol-reactive chemistries, which are central to the use of the this compound linker.

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Dye-to-Protein Molar Ratio 10:1 to 20:1Starting point for optimization; the ideal ratio depends on the protein and number of free thiols.
Reaction Buffer PBS, Tris, or HEPESMust be free of thiol-containing compounds.
Reaction pH 7.0 - 7.5Critical for selective thiol-maleimide reaction.
Reaction Temperature Room Temperature or 2-8°C2-8°C is recommended for more sensitive proteins.
Reaction Time 2 hours to overnightLonger incubation times may be necessary at lower temperatures.
Reducing Agent (Optional) 10-100x molar excess of TCEPTo reduce disulfide bonds prior to labeling.
Labeling Efficiency 70-90%Typical efficiency based on UV/Vis absorbance spectra.

Table 1: Quantitative Parameters for Thiol-Reactive Labeling (Maleimide Chemistry).

ParameterRecommended ValueNotes
Biomolecule Concentration 1-10 mg/mLOptimal concentration for efficient labeling.
NHS Ester-to-Amine Molar Ratio 5:1 to 20:1Empirical value for mono-labeling, may require optimization.
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferAvoid buffers containing primary amines (e.g., Tris).
Reaction pH 8.3 - 8.5Most important factor for successful labeling with NHS esters.
Reaction Temperature Room Temperature or on IceOn ice for overnight reactions.
Reaction Time 4 hours to overnight
NHS Ester Stock Solution 10 mg/mL in anhydrous DMSO or DMFPrepare fresh before use.

Table 2: Quantitative Parameters for Amine-Reactive Labeling (NHS Ester Chemistry).

Experimental Protocols

This section provides detailed methodologies for the two-stage fluorescent labeling of a biomolecule using the this compound linker.

Protocol 1: Activation of this compound with an Amine-Reactive Fluorescent Dye

This protocol describes the reaction of the primary amine on the this compound linker with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Dye Stock Solution: Dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

  • Prepare Linker Solution: Dissolve the this compound linker in 0.1 M sodium bicarbonate buffer (pH 8.3). The concentration will depend on the scale of the reaction.

  • Labeling Reaction: Add the dye stock solution to the linker solution to achieve a 5- to 10-fold molar excess of the dye. Vortex the mixture gently.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled this compound-Dye conjugate from the unreacted dye using a suitable purification method, such as size-exclusion chromatography. The purified product should be stored at -20°C, protected from light.

Protocol 2: Fluorescent Labeling of a Biomolecule via Thiol-Reactive Conjugation

This protocol details the labeling of a protein with available cysteine residues using the fluorescently activated this compound-Dye from Protocol 1, assuming the dye used has a maleimide group for thiol reactivity. For this protocol, we will assume the fluorescent dye attached to the linker has a maleimide group.

Materials:

  • Fluorescently labeled this compound-Maleimide (from Protocol 1, adapted for a maleimide dye)

  • Protein or other biomolecule with free thiol groups

  • Reaction Buffer: 100 mM PBS, pH 7.2

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • (Optional) If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. TCEP is preferred as it does not need to be removed before adding the maleimide dye. If DTT is used, it must be removed prior to labeling.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved fluorescently labeled linker to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a 50-fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to consume any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). Other methods like dialysis or HPLC can also be used.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and the dye.

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. For long-term storage, the addition of a cryoprotectant like glycerol may be beneficial.

Visualizations

experimental_workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Biomolecule Conjugation linker This compound reaction1 Amine-Reactive Labeling (pH 8.3-8.5) linker->reaction1 dye Amine-Reactive Fluorescent Dye (NHS-Ester) dye->reaction1 activated_linker Fluorescently-Activated Linker-Dye Conjugate biomolecule Biomolecule (with -SH group) reaction2 Thiol-Reactive Labeling (pH 7.0-7.5) activated_linker->reaction2 purification1 Purification (Size-Exclusion Chromatography) reaction1->purification1 purification1->activated_linker biomolecule->reaction2 labeled_biomolecule Fluorescently Labeled Biomolecule purification2 Purification (Size-Exclusion Chromatography) reaction2->purification2 purification2->labeled_biomolecule reaction_schemes cluster_amine_reaction Amine-Reactive Labeling of Linker cluster_thiol_reaction Thiol-Reactive Labeling of Biomolecule linker_amine HS-Peg3-CH2CH2-NH2 reaction_amine + linker_amine->reaction_amine dye_nhs Dye-NHS Ester dye_nhs->reaction_amine labeled_linker HS-Peg3-CH2CH2-NH-CO-Dye reaction_amine->labeled_linker pH 8.3-8.5 activated_linker_thiol Dye-Maleimide-Peg3-SH reaction_thiol + activated_linker_thiol->reaction_thiol protein_thiol Protein-SH protein_thiol->reaction_thiol labeled_protein Protein-S-S-Peg3-Maleimide-Dye reaction_thiol->labeled_protein pH 7.0-7.5 purification_logic start Labeling Reaction Mixture (Labeled Protein + Free Dye) sec_column Size-Exclusion Chromatography Column start->sec_column separation Separation by Size sec_column->separation large_molecules Larger Molecules Elute First (Labeled Protein) separation->large_molecules small_molecules Smaller Molecules Elute Later (Free Dye) separation->small_molecules

References

Application Notes and Protocols for Thiol-Maleimide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-maleimide "click" chemistry is a cornerstone of bioconjugation, enabling the precise and stable covalent linkage of molecules. This Michael addition reaction is highly selective for thiols, particularly the side chain of cysteine residues in proteins, under mild physiological conditions.[1] The resulting thioether bond is highly stable, making this chemistry ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins for imaging studies, and the immobilization of proteins on surfaces.[1][2][] This document provides detailed protocols and technical notes to guide researchers in successfully performing thiol-maleimide conjugations.

Reaction Mechanism and Specificity

The thiol-maleimide reaction involves the nucleophilic addition of a thiolate anion to one of the carbon atoms of the maleimide's carbon-carbon double bond.[1] This reaction is highly efficient and specific for sulfhydryl groups within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. However, this selectivity is pH-dependent. Above pH 7.5, the reactivity of the maleimide group towards primary amines increases, and it also becomes more susceptible to hydrolysis into a non-reactive maleamic acid.

Key Reaction Parameters

Successful thiol-maleimide conjugation hinges on the careful control of several experimental parameters. The following table summarizes the key conditions and their impact on the reaction outcome.

ParameterRecommended ConditionsRationale & Considerations
pH 6.5 - 7.5Optimal for Thiol Selectivity: In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions with amines. Below pH 6.5, the reaction rate is significantly slower due to the protonation of the thiol group. Above pH 7.5, the maleimide group becomes more reactive towards amines and is more prone to hydrolysis.
Temperature Room temperature (20-25°C) for 2 hours, or 4°C overnightControl of Reaction Rate: Room temperature incubation is generally sufficient for the reaction to proceed to completion. Lowering the temperature to 4°C can be useful for slowing down very fast reactions or when working with temperature-sensitive biomolecules.
Solvents Aqueous buffers (PBS, Tris, HEPES); Organic co-solvents (DMSO, DMF) for poorly soluble maleimidesMaintaining Solubility and Reactivity: The choice of solvent is critical for ensuring that both the biomolecule and the maleimide reagent remain soluble and stable. For maleimides with poor aqueous solubility, a minimal amount of an organic co-solvent can be used, typically not exceeding 10-15% of the total reaction volume to prevent protein precipitation. Buffers should be degassed to prevent oxidation of thiols.
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)Generation of Free Thiols: Many proteins contain disulfide bonds that need to be reduced to free sulfhydryl groups for conjugation. TCEP is the preferred reducing agent as it does not contain a thiol group and therefore does not need to be removed prior to the addition of the maleimide reagent. Dithiothreitol (DTT) can also be used, but it must be removed from the reaction mixture before adding the maleimide to prevent it from reacting.
Maleimide to Thiol Molar Ratio 10:1 to 20:1Driving the Reaction to Completion: A molar excess of the maleimide reagent is typically used to ensure that all available thiol groups are labeled. The optimal ratio may need to be determined empirically for each specific application.
Stability of Conjugate Post-conjugation hydrolysis of the succinimide ringPreventing Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols, through a retro-Michael reaction. This can lead to the transfer of the conjugated molecule to other thiol-containing species. Hydrolyzing the succinimide ring of the maleimide-thiol adduct can create a more stable, ring-opened product that is less susceptible to cleavage.

Experimental Workflows and Diagrams

General Thiol-Maleimide Reaction

The fundamental reaction involves the attack of a sulfhydryl group on the maleimide ring, resulting in the formation of a stable thioether bond.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol R-SH Thioether Thiol->Thioether + Maleimide Maleimide->Thioether caption Thiol-Maleimide Conjugation Reaction

Caption: Thiol-Maleimide Conjugation Reaction

General Experimental Workflow

A typical workflow for a thiol-maleimide conjugation experiment involves several key stages, from the preparation of the reactants to the purification and analysis of the final conjugate.

Experimental_Workflow A Prepare Biomolecule (e.g., Protein) B Reduce Disulfide Bonds (Optional, with TCEP) A->B D Conjugation Reaction (pH 6.5-7.5, RT or 4°C) B->D C Prepare Maleimide Reagent (e.g., in DMSO) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., Desalting Column) E->F G Analyze Conjugate (e.g., UV-Vis, Mass Spec) F->G

Caption: General Experimental Workflow

Potential Side Reactions

While the thiol-maleimide reaction is highly specific, side reactions can occur, particularly under non-optimal conditions. Understanding these potential side reactions is crucial for troubleshooting and optimizing conjugation protocols.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Maleimide Maleimide DesiredProduct Thioether Adduct (Desired Product) Maleimide->DesiredProduct Hydrolysis Maleamic Acid (Inactive) Maleimide->Hydrolysis High pH AmineReaction Amine Adduct (Side Product) Maleimide->AmineReaction High pH Thiol Thiol Thiol->DesiredProduct RetroMichael Reversible Reaction (Thiol Exchange) DesiredProduct->RetroMichael Presence of other thiols Thiazine Thiazine Rearrangement (with N-terminal Cysteine) DesiredProduct->Thiazine N-terminal Cys

Caption: Potential Side Reactions

Detailed Experimental Protocols

Protocol 1: Labeling a Protein with a Maleimide-Activated Fluorescent Dye

This protocol provides a general procedure for conjugating a maleimide-activated fluorescent dye to a protein containing free sulfhydryl groups.

Materials:

  • Protein to be labeled (1-10 mg/mL in a suitable buffer)

  • Maleimide-activated fluorescent dye

  • Conjugation Buffer: 1x Phosphate-Buffered Saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5. The buffer should be degassed.

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (if disulfide bond reduction is necessary)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Quenching Solution (optional): 1 M β-mercaptoethanol or cysteine

  • Desalting column or other purification system

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.

  • Prepare the Maleimide Dye Stock Solution:

    • Allow the vial of maleimide-activated dye to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.

  • Perform the Conjugation Reaction:

    • While gently stirring, add the maleimide dye stock solution to the protein solution. A 10-20 fold molar excess of the dye is recommended as a starting point.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional):

    • To stop the conjugation reaction, a quenching reagent such as β-mercaptoethanol or cysteine can be added to a final concentration of 10-20 mM to react with any excess maleimide.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and other small molecules using a desalting column, dialysis, or other appropriate chromatographic method.

  • Determine the Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorbance wavelength.

  • Storage of the Conjugate:

    • For short-term storage, the purified conjugate can be kept at 2-8°C, protected from light, for up to one week.

    • For long-term storage, add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide. Alternatively, adding 50% glycerol allows for storage at -20°C for up to a year.

Protocol 2: Formation of a Thiol-Maleimide Hydrogel

This protocol describes the formation of a hydrogel by crosslinking a thiol-containing polymer with a maleimide-containing polymer.

Materials:

  • Thiol-terminated polymer (e.g., 4-arm PEG-SH)

  • Maleimide-terminated polymer (e.g., 4-arm PEG-Maleimide)

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Precursor Solutions:

    • Separately dissolve the thiol-terminated and maleimide-terminated polymers in PBS to the desired concentration (e.g., 10% w/v). Ensure both polymers are fully dissolved.

  • Initiate Gelation:

    • To form the hydrogel, rapidly mix the two precursor solutions in a 1:1 molar ratio of thiol to maleimide groups.

    • The gelation time will depend on the concentration and reactivity of the polymers and can range from seconds to minutes.

  • Incubation:

    • Allow the hydrogel to incubate at a desired temperature (e.g., 37°C) to ensure complete crosslinking.

  • Characterization (Optional):

    • The physical properties of the hydrogel, such as swelling ratio and mechanical strength, can be characterized using standard techniques.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no labeling Incomplete reduction of disulfide bonds.Ensure complete reduction by using a sufficient excess of TCEP and adequate incubation time.
Oxidation of free thiols.Use degassed buffers and handle the protein solution under an inert atmosphere.
Hydrolysis of the maleimide reagent.Prepare the maleimide stock solution fresh and avoid prolonged exposure to aqueous environments before conjugation.
Precipitation during reaction High concentration of organic co-solvent.Keep the final concentration of DMSO or DMF below 10-15%.
Protein instability under reaction conditions.Optimize buffer composition, pH, and temperature.
Loss of biological activity Conjugation at a critical cysteine residue.Consider site-directed mutagenesis to move the cysteine residue or explore alternative conjugation chemistries.
Instability of the conjugate Retro-Michael reaction.After conjugation, consider a step to hydrolyze the succinimide ring to form a more stable ring-opened product.
Thiazine rearrangement with N-terminal cysteine.If possible, avoid using proteins with an N-terminal cysteine for conjugation. Alternatively, perform the conjugation at a lower pH (around 5.0).

References

Application Notes and Protocols for HS-PEG3-CH2CH2NH2 in Hydrogel Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are a cornerstone in the field of tissue engineering and regenerative medicine due to their high water content, biocompatibility, and tunable physical properties.[1][2] The heterobifunctional PEG derivative, HS-PEG3-CH2CH2NH2 (Thiol-PEG-Amine), offers a versatile platform for creating biocompatible hydrogels. This molecule possesses a terminal thiol (-SH) group and an amine (-NH2) group, enabling dual crosslinking mechanisms and the incorporation of bioactive molecules.[3]

These hydrogels can mimic the native extracellular matrix (ECM), providing a hydrated, three-dimensional environment conducive to cell growth, proliferation, and differentiation.[3][4] The independent control over mechanical and biochemical properties makes this compound an ideal candidate for a variety of tissue engineering applications, including cell encapsulation, drug delivery, and as scaffolds for the regeneration of tissues such as cartilage, bone, and neural tissue.

Key Applications

  • 3D Cell Culture: The high water content and porous nature of this compound hydrogels create an environment that closely resembles soft tissues, making them excellent scaffolds for three-dimensional cell culture.

  • Drug Delivery: The hydrogel matrix can encapsulate therapeutic molecules, such as growth factors and small molecule drugs, allowing for their sustained and localized release.

  • Tissue Regeneration: By incorporating cell adhesion ligands and tailoring the mechanical properties to match the target tissue, these hydrogels can actively promote tissue repair and regeneration.

  • Injectable Scaffolds: The ability to form hydrogels in situ allows for minimally invasive delivery of cell-laden or drug-loaded scaffolds.

Data Presentation: Physicochemical Properties of PEG-Based Hydrogels

The properties of hydrogels formed using PEG derivatives can be tuned by altering parameters such as PEG molecular weight, concentration, and crosslinking chemistry. The following tables summarize typical quantitative data for PEG-based hydrogels relevant to tissue engineering applications.

Table 1: Mechanical Properties of PEG-Based Hydrogels

PEG DerivativeConcentration (w/v)Molecular Weight (kDa)Crosslinking MethodCompressive Modulus (kPa)Swelling Ratio (Q)Reference
PEG-diacrylate (PEGDA)10-40%0.5 - 10Photopolymerization10 - 24602.2 - 31.5
PEG-dimethacrylate (PEGDM)10%8Photopolymerization~100-
PEG-dimethacrylate (PEGDM)20%8Photopolymerization~400-
4-arm PEG-Thiol + PEGDA--Michael Addition--
Thiol-ene PEG--Photopolymerizationup to 600-

Table 2: Biocompatibility and Cell Viability in PEG-Based Hydrogels

Cell TypeHydrogel SystemViability AssayViability (%)Culture DurationReference
Various3D Hydrogel ConstructsMicroscopic ImagingHigh-
ChondrocytesPEGDM-Viable2 weeks
Insulin-secreting cellsThiol-ene PEG-High-
PC3 and HepG2Nanofibrillated celluloseLive/Dead StainingNearly 100%-

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogel via Dual Crosslinking

This protocol describes the formation of a hydrogel using a combination of Michael addition and amine-reactive crosslinking.

Materials:

  • This compound

  • 4-arm PEG-Acrylate (for Michael addition)

  • Glutaraldehyde or other amine-reactive crosslinker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Photoinitiator (e.g., Irgacure 2959) if photopolymerization is desired

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in PBS at the desired concentration (e.g., 5% w/v).

    • Dissolve 4-arm PEG-Acrylate in a separate vial of PBS at a stoichiometric ratio to the thiol groups on the this compound.

    • Prepare the amine-reactive crosslinker solution (e.g., 0.1% glutaraldehyde in PBS).

  • Initiate Michael Addition:

    • Mix the this compound and 4-arm PEG-Acrylate solutions. Gelation will begin to occur via Michael addition.

  • Induce Amine Crosslinking:

    • Once the initial gel has formed, immerse it in the amine-reactive crosslinker solution to crosslink the amine groups.

  • Washing:

    • Wash the hydrogel extensively with PBS to remove any unreacted crosslinker.

  • Sterilization:

    • Sterilize the hydrogel by UV irradiation or by washing with 70% ethanol followed by sterile PBS.

Protocol 2: Cell Encapsulation in this compound Hydrogels

This protocol details the encapsulation of cells within the hydrogel for 3D cell culture.

Materials:

  • Sterile this compound hydrogel precursor solutions (as in Protocol 1)

  • Cell suspension in culture medium (e.g., 1 x 10^6 cells/mL)

  • Sterile casting molds

Procedure:

  • Prepare Cell-Laden Precursor Solution:

    • Gently mix the cell suspension with the this compound precursor solution.

  • Initiate Gelation:

    • Add the 4-arm PEG-Acrylate solution to the cell-laden precursor mix and gently pipette to ensure homogeneity.

    • Quickly transfer the mixture to the sterile casting molds.

  • Incubation:

    • Allow the hydrogel to fully crosslink in a humidified incubator at 37°C.

  • Culture:

    • Once gelled, add cell culture medium to the molds and continue incubation. Change the medium every 2-3 days.

Protocol 3: Characterization of Hydrogel Properties

Swelling Ratio:

  • Record the initial weight of the hydrated hydrogel (Ws).

  • Lyophilize the hydrogel until a constant dry weight is achieved (Wd).

  • Calculate the swelling ratio (Q) as Q = Ws / Wd.

Mechanical Testing:

  • Perform unconfined compression tests on cylindrical hydrogel samples using a mechanical tester.

  • Obtain the compressive modulus from the linear region of the stress-strain curve.

Cell Viability Assay:

  • Use a live/dead viability/cytotoxicity assay kit (e.g., Calcein AM/Ethidium homodimer-1).

  • Incubate the cell-laden hydrogel with the assay reagents according to the manufacturer's instructions.

  • Visualize the stained cells using fluorescence microscopy. Live cells will fluoresce green, and dead cells will fluoresce red. It is recommended to use microscopic imaging in combination with other viability assays for accurate assessment in 3D cultures.

Visualizations

Hydrogel_Formation_Workflow cluster_precursors Precursor Solutions cluster_crosslinking Crosslinking Steps cluster_final_product Final Product HS_PEG_NH2 This compound Solution Michael_Addition Michael Addition (Thiol-Acrylate Reaction) HS_PEG_NH2->Michael_Addition PEG_Acrylate 4-arm PEG-Acrylate Solution PEG_Acrylate->Michael_Addition Amine_Crosslinking Amine-Reactive Crosslinking Michael_Addition->Amine_Crosslinking Hydrogel Dual-Crosslinked Hydrogel Scaffold Amine_Crosslinking->Hydrogel

Caption: Workflow for dual-crosslinking hydrogel synthesis.

Cell_Encapsulation_Workflow cluster_preparation Preparation cluster_mixing Mixing and Gelation cluster_culture 3D Cell Culture Precursor_Solution Sterile Hydrogel Precursor Solution Mixing Gentle Mixing of Cells and Precursors Precursor_Solution->Mixing Cell_Suspension Cell Suspension in Culture Medium Cell_Suspension->Mixing Casting Casting into Molds Mixing->Casting Gelation Initiate Crosslinking Casting->Gelation Incubation Incubation at 37°C Gelation->Incubation Culture_Medium Addition of Culture Medium Incubation->Culture_Medium Analysis Analysis (e.g., Viability, Function) Culture_Medium->Analysis

Caption: Protocol for 3D cell encapsulation in hydrogels.

Signaling_Pathway_Interaction cluster_hydrogel Hydrogel Microenvironment cluster_cell Encapsulated Cell Hydrogel This compound Hydrogel RGD Immobilized RGD Peptides GF Released Growth Factors Integrin Integrin Receptors RGD->Integrin binds GF_Receptor Growth Factor Receptors GF->GF_Receptor binds Signaling Intracellular Signaling (e.g., FAK, MAPK/ERK) Integrin->Signaling GF_Receptor->Signaling Response Cellular Response (Adhesion, Proliferation, Differentiation) Signaling->Response

Caption: Cell-hydrogel interactions and signaling.

References

Troubleshooting & Optimization

How to improve the solubility of HS-Peg3-CH2CH2NH2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling HS-Peg3-CH2CH2NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its common form?

This compound, also known as Thiol-PEG3-amine, is a heterobifunctional linker molecule containing a thiol (-SH) group, a three-unit polyethylene glycol (PEG) spacer, and a primary amine (-NH2) group. It is commonly supplied as a hydrochloride salt (this compound • HCl) to improve its stability and aqueous solubility.

Q2: In which solvents is this compound hydrochloride soluble?

This compound hydrochloride has good solubility in a range of polar solvents. Quantitative data for its solubility in Dimethyl Sulfoxide (DMSO) and water are available. For many organic solvents, PEGylated compounds are generally soluble, though solubility decreases with increasing molecular weight of the PEG chain.

Q3: How does the hydrochloride salt form affect the solubility of this compound?

The hydrochloride salt form of this compound generally exhibits enhanced water solubility and stability compared to its free amine form. This is because the protonation of the amine group increases the molecule's polarity, making it more compatible with aqueous solutions.

Q4: How does pH influence the solubility of this compound?

The solubility of this compound is expected to be highly dependent on the pH of the solution due to the presence of both a basic amine group and an acidic thiol group.

  • Acidic Conditions (pH < ~8): In acidic solutions, the primary amine group will be protonated (-NH3+), increasing the molecule's overall positive charge and enhancing its solubility in aqueous media.

  • Basic Conditions (pH > ~10.5): In basic solutions, the thiol group will be deprotonated (-S-), increasing the molecule's overall negative charge and improving its aqueous solubility.

  • Isoelectric Point: The molecule will have its lowest aqueous solubility near its isoelectric point (pI), the pH at which the net charge is zero. This is expected to be between the pKa of the thiol group and the amine group.

Q5: What are the approximate pKa values for the functional groups of this compound?

Troubleshooting Guide

Issue 1: The this compound hydrochloride is not dissolving or is dissolving very slowly in water or aqueous buffers.

  • Question: Why is the dissolution of this compound hydrochloride slow? Answer: Even though the hydrochloride salt is water-soluble, the dissolution process can be slow. This can be due to the presence of a small amount of the less soluble free amine form or the need to overcome the lattice energy of the solid.

  • Question: What steps can I take to improve dissolution? Answer:

    • Sonication: Use an ultrasonic bath to provide energy to break up solid particles and enhance solvent interaction.

    • Gentle Warming: Gently warm the solution to 37°C to increase the kinetic energy of the solvent molecules. Avoid excessive heat, which could potentially degrade the compound.

    • pH Adjustment: If dissolving in a buffer, ensure the pH is well below the pKa of the thiol group (e.g., pH 4-6) to maintain the protonated, more soluble amine form.

Issue 2: My solution of this compound becomes cloudy or precipitates over time.

  • Question: What causes the precipitation of the compound from the solution? Answer: Precipitation can occur if the concentration of the compound exceeds its solubility limit under the given conditions. This can be triggered by changes in temperature, pH, or solvent composition. If the pH of the solution drifts towards the isoelectric point of the molecule, its solubility will decrease, leading to precipitation.

  • Question: How can I prevent precipitation? Answer:

    • Maintain Appropriate pH: Ensure the buffer has sufficient capacity to maintain the desired pH.

    • Use Co-solvents: For applications that allow, consider using a co-solvent system. Adding a small amount of a water-miscible organic solvent like DMSO or ethanol can increase the solubility.

    • Store Properly: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Issue 3: I need to dissolve the free amine form of this compound, and it has poor aqueous solubility.

  • Question: What is the best approach to dissolve the free amine form in an aqueous solution? Answer:

    • pH Adjustment: The most effective method is to adjust the pH of the aqueous solvent.

      • To dissolve the free amine, lower the pH of the water or buffer to below ~8. This will protonate the amine group, significantly increasing its aqueous solubility.

    • Organic Solvent First: Dissolve the free amine form in a minimal amount of a water-miscible organic solvent like DMSO or ethanol first, and then slowly add the aqueous buffer to the desired final concentration.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO2501017.21Ultrasonication may be required.
Water100406.88Ultrasonication may be required.

Data is for the hydrochloride salt form.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound Hydrochloride

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of the desired solvent (e.g., water, DMSO, or buffer) to the vial.

  • Initial Mixing: Vortex the vial for 30 seconds to initiate the dissolution process.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • Gentle Warming (if necessary): If solids persist, warm the vial in a water bath at 37°C for 5-10 minutes with occasional vortexing.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

Protocol 2: Experimental Determination of Solubility using the Shake-Flask Method

This protocol provides a general framework for determining the equilibrium solubility of this compound in a specific solvent system.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Place the vial in a shaker or on a stirrer at a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with an appropriate solvent.

    • Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as HPLC with UV detection or mass spectrometry.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

G cluster_start Start: Dissolving this compound cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting cluster_advanced Advanced Troubleshooting start Weigh Compound add_solvent Add Solvent (e.g., Water, Buffer, DMSO) start->add_solvent vortex Vortex add_solvent->vortex check1 Is it Dissolved? vortex->check1 sonicate Sonicate check1->sonicate No end_node Solution Ready check1->end_node Yes check2 Is it Dissolved? sonicate->check2 warm Warm to 37°C check2->warm No check2->end_node Yes check3 Is it Dissolved? warm->check3 ph_adjust Adjust pH check3->ph_adjust No, for aqueous solutions cosolvent Add Co-solvent check3->cosolvent No, for organic/aqueous mixtures check3->end_node Yes ph_adjust->end_node cosolvent->end_node

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_molecule This compound Structure and Ionization cluster_ph Influence of pH on Solubility molecule HS-Peg-NH2 acidic Acidic pH (< pKa of Thiol) -SH, -NH3+ Net Positive Charge Higher Aqueous Solubility molecule->acidic Lowers pH basic Basic pH (> pKa of Amine) -S-, -NH2 Net Negative Charge Higher Aqueous Solubility molecule->basic Raises pH neutral Near Isoelectric Point -S-, -NH3+ Net Zero Charge Lower Aqueous Solubility acidic->neutral neutral->basic

Caption: Relationship between pH and the solubility of this compound.

References

Preventing disulfide bond formation with Thiol-PEG3-amine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thiol-PEG3-amine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Thiol-PEG3-amine while preventing unwanted disulfide bond formation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of Thiol-PEG3-amine, with a focus on preventing disulfide bond formation and ensuring successful conjugation.

Issue 1: Low or No Conjugation Yield

Possible Cause: Your thiol-containing molecule (protein, peptide, etc.) has formed disulfide bonds, leaving no free thiols available for reaction with Thiol-PEG3-amine.[1][2]

Solution:

  • Reduction of Disulfide Bonds: Before initiating the conjugation reaction, treat your protein or peptide with a reducing agent to cleave any existing disulfide bonds.[3][4] Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group, meaning it does not need to be removed before adding the maleimide reagent.[2] Dithiothreitol (DTT) is another strong reducing agent, but as a thiol-containing compound, any excess must be removed prior to conjugation to prevent it from competing with your target molecule.

  • Removal of Reducing Agent: It is critical to remove the reducing agent after reduction and before adding your Thiol-PEG3-amine to avoid competition. Desalting columns are an effective method for this purification step.

Flowchart for Troubleshooting Low Conjugation Yield

low_yield_troubleshooting start Low or No Conjugation Yield check_thiols Verify Free Thiols (e.g., Ellman's Assay) start->check_thiols no_thiols No or Low Free Thiols check_thiols->no_thiols reduce_protein Reduce Disulfide Bonds (TCEP or DTT) no_thiols->reduce_protein Thiols Absent optimize_conditions Optimize Reaction Conditions (pH, Ratio) no_thiols->optimize_conditions Thiols Present remove_reductant Remove Reducing Agent (Desalting Column) reduce_protein->remove_reductant recheck_thiols Re-verify Free Thiols remove_reductant->recheck_thiols proceed_conjugation Proceed with Conjugation recheck_thiols->proceed_conjugation check_linker Check Linker Integrity optimize_conditions->check_linker check_linker->proceed_conjugation

Caption: Troubleshooting workflow for low conjugation yield.

Issue 2: Aggregation or Precipitation of Protein/Peptide

Possible Cause: Formation of intermolecular disulfide bonds is leading to aggregation and loss of protein activity.

Solution:

  • Incorporate Reducing Agents: Add a reducing agent like TCEP or DTT to your purification and final storage buffers.

  • Use Chelating Agents: Include a chelating agent such as EDTA in your buffers to sequester metal ions that can catalyze the oxidation of thiols.

  • Degas Solutions: Remove dissolved oxygen, a primary oxidizing agent, from all buffers and solutions that will come into contact with your thiol-containing molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted disulfide bond formation with Thiol-PEG3-amine?

A1: The primary cause is the oxidation of the thiol group (-SH) on the Thiol-PEG3-amine or the target molecule to a disulfide bond (-S-S-). This oxidation is often accelerated by dissolved oxygen in buffers, the presence of trace metal ions, and a pH above the pKa of the thiol group (typically around 8.5 for cysteine).

Q2: How does pH influence disulfide bond formation?

A2: The rate of disulfide bond formation is highly dependent on pH. Above the pKa of the thiol group, it exists predominantly in the deprotonated, thiolate anion form (RS-), which is a strong nucleophile and is readily oxidized. To minimize disulfide bond formation, it is recommended to maintain a slightly acidic to neutral pH (6.5-7.5).

Q3: What are reducing agents and how do they prevent disulfide bond formation?

A3: Reducing agents are compounds that donate electrons, thereby preventing oxidation. In the context of thiol-containing molecules, they can also reverse disulfide bond formation by reducing them back to free thiols. Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Q4: When should I use a chelating agent in my experiments?

A4: Chelating agents should be used when you suspect the presence of trace metal ion contamination in your buffers or reagents. Metal ions like copper and iron can catalyze thiol oxidation. Ethylenediaminetetraacetic acid (EDTA) is a common chelating agent that binds to these metal ions, preventing them from participating in redox reactions.

Q5: What is degassing and why is it important for working with Thiol-PEG3-amine?

A5: Degassing is the process of removing dissolved gases, particularly oxygen, from a solution. This is crucial when working with Thiol-PEG3-amine and other thiol-containing molecules because oxygen is a primary oxidizing agent that can lead to the formation of disulfide bonds.

Factors Influencing Disulfide Bond Formation

disulfide_factors cluster_causes Causes of Disulfide Formation cluster_prevention Prevention Strategies Oxidation Oxidation Disulfide Bond Formation Disulfide Bond Formation Oxidation->Disulfide Bond Formation High pH High pH High pH->Disulfide Bond Formation Metal Ions Metal Ions Metal Ions->Disulfide Bond Formation Dissolved O2 Dissolved O2 Dissolved O2->Disulfide Bond Formation Reducing Agents (TCEP, DTT) Reducing Agents (TCEP, DTT) Reducing Agents (TCEP, DTT)->Disulfide Bond Formation Prevents Optimal pH (6.5-7.5) Optimal pH (6.5-7.5) Optimal pH (6.5-7.5)->Disulfide Bond Formation Minimizes Chelating Agents (EDTA) Chelating Agents (EDTA) Chelating Agents (EDTA)->Disulfide Bond Formation Inhibits Degassing Buffers Degassing Buffers Degassing Buffers->Disulfide Bond Formation Reduces

Caption: Factors influencing and preventing disulfide bond formation.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds Prior to Conjugation

This protocol describes the reduction of disulfide bonds in a protein or peptide sample using TCEP.

Materials:

  • Protein/peptide solution

  • Phosphate-buffered saline (PBS), pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 0.5 M)

  • Desalting column

Procedure:

  • Dissolve the protein/peptide in a suitable buffer, such as PBS, at a concentration of 1-5 mg/mL.

  • Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.

  • Incubate the mixture at room temperature for 30-60 minutes.

  • To remove the excess TCEP, pass the solution through a desalting column equilibrated with a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • The protein solution is now ready for conjugation with Thiol-PEG3-amine.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

This protocol outlines the determination of free thiol concentration in a sample.

Materials:

  • Sample containing free thiols (e.g., reduced protein, Thiol-PEG3-amine solution)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)

  • Cysteine or another thiol standard for generating a standard curve

Procedure:

  • Prepare a standard curve using known concentrations of a thiol standard like cysteine.

  • Add 50 µL of the sample to 2.5 mL of reaction buffer.

  • Add 50 µL of DTNB solution to the sample and mix well.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.

Data Presentation

Table 1: Recommended Conditions for Preventing Disulfide Bond Formation

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Minimizes the formation of the highly reactive thiolate anion.
Reducing Agent TCEP (1-20 mM)Reduces existing disulfide bonds and maintains a reducing environment. TCEP is non-thiol containing.
Chelating Agent EDTA (1-5 mM)Sequesters metal ions that catalyze thiol oxidation.
Oxygen Degassed BuffersRemoves dissolved oxygen, a key oxidizing agent.
Storage Temperature -20°C or -80°CSlows down the rate of oxidation.

Table 2: Troubleshooting Guide for Thiol-Maleimide Conjugation

IssuePossible CauseRecommended Action
Low Yield Insufficient free thiols on the target molecule.Reduce the target molecule with TCEP or DTT prior to conjugation.
Hydrolysis of the maleimide group.Prepare maleimide solutions fresh and use a pH between 6.5 and 7.5.
Incorrect stoichiometry.Use a 10-20 fold molar excess of the maleimide reagent.
Side Products Reaction with primary amines (e.g., lysine).Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.
Aggregation Intermolecular disulfide bond formation.Add reducing and chelating agents to your buffers.

Experimental Workflow for Successful Thiol Conjugation

experimental_workflow cluster_prep Preparation cluster_reduction Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis Prepare Degassed Buffers\n(pH 6.5-7.5, with EDTA) Prepare Degassed Buffers (pH 6.5-7.5, with EDTA) Reduce Protein/Peptide\n(with TCEP) Reduce Protein/Peptide (with TCEP) Prepare Degassed Buffers\n(pH 6.5-7.5, with EDTA)->Reduce Protein/Peptide\n(with TCEP) Remove Excess TCEP\n(Desalting Column) Remove Excess TCEP (Desalting Column) Reduce Protein/Peptide\n(with TCEP)->Remove Excess TCEP\n(Desalting Column) Add Thiol-PEG3-amine Add Thiol-PEG3-amine Remove Excess TCEP\n(Desalting Column)->Add Thiol-PEG3-amine Incubate (RT, 1-2h) Incubate (RT, 1-2h) Add Thiol-PEG3-amine->Incubate (RT, 1-2h) Purify Conjugate Purify Conjugate Incubate (RT, 1-2h)->Purify Conjugate Analyze Product Analyze Product Purify Conjugate->Analyze Product

Caption: Recommended workflow for thiol conjugation experiments.

References

Optimizing reaction buffer pH for HS-Peg3-CH2CH2NH2 conjugation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction buffer pH for conjugating HS-Peg3-CH2CH2NH2.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction buffer pH for conjugating the thiol (-SH) group of this compound?

The optimal pH range for conjugating the thiol group, typically with a maleimide-functionalized molecule, is between 6.5 and 7.5 .[1][2][3][4] This range represents a critical balance:

  • Thiol Reactivity: It is sufficiently high to deprotonate a portion of the thiol groups (-SH) into the more reactive thiolate form (-S⁻), which is necessary for the conjugation reaction to proceed efficiently.[2]

  • Maleimide Stability: It minimizes the hydrolysis of the maleimide ring, which becomes a significant side reaction at pH values above 8.0, rendering the maleimide unreactive.

  • Selectivity: At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for the desired thiol-maleimide conjugation. Above pH 7.5, competitive reaction with amines becomes more likely.

Q2: What is the optimal reaction buffer pH for conjugating the amine (-NH2) group of this compound?

For conjugating the primary amine group, typically with an N-hydroxysuccinimide (NHS) ester, the optimal pH range is 8.3 to 8.5 . This specific pH is recommended for two main reasons:

  • Amine Reactivity: Primary amines must be in their unprotonated form (-NH2) to act as effective nucleophiles. The pKa of a terminal primary amine is typically around 9-10, so a pH of 8.3-8.5 ensures a sufficient concentration of the reactive, unprotonated form.

  • NHS Ester Stability: The primary competing reaction is the hydrolysis of the NHS ester, which is accelerated by increasing pH. While a higher pH would deprotonate more amines, it would also rapidly degrade the NHS ester. The pH 8.3-8.5 range offers the best compromise between amine reactivity and NHS ester stability.

Q3: My conjugation yield is low. What are the common causes and solutions?

Low yield can stem from several factors related to the specific functional group you are targeting. See the troubleshooting table below for a detailed breakdown. Key causes include:

  • For Thiol Conjugation: Oxidation of the thiol group into a disulfide bond, which is unreactive with maleimides. It is crucial to use degassed buffers and consider adding a non-thiol reducing agent like TCEP. Another common issue is the hydrolysis of the maleimide reagent before it can react.

  • For Amine Conjugation: The reaction pH may be too low, leaving the amine group protonated (-NH3+) and non-nucleophilic. Conversely, if the pH is too high, the NHS ester reagent will rapidly hydrolyze. The presence of primary amine-containing buffers (like Tris or glycine) will also compete with the intended reaction, reducing yields.

Q4: What are the best buffers to use for these conjugation reactions?

The choice of buffer is critical to avoid interfering with the reaction.

  • For Thiol-Maleimide Reactions (pH 6.5-7.5): Phosphate-buffered saline (PBS), HEPES, and Tris are commonly used. Ensure the buffer does not contain any thiol-containing compounds (e.g., DTT). It is also recommended to degas the buffer to prevent thiol oxidation and to include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.

  • For Amine-NHS Ester Reactions (pH 8.3-8.5): Sodium bicarbonate or sodium borate buffers are recommended. Crucially, avoid buffers containing primary amines , such as Tris and glycine, as they will compete for reaction with the NHS ester.

Q5: How should I prepare and store my reagents?

Both maleimide and NHS-ester reagents are susceptible to hydrolysis.

  • Prepare stock solutions of the maleimide or NHS-ester reagent in an anhydrous (dry) solvent like DMSO or DMF immediately before use.

  • Do not store these reagents in aqueous solutions for extended periods. For short-term storage of aqueous maleimide solutions, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.

  • The this compound linker itself should be stored as recommended by the supplier, often at -20°C or -80°C under an inert atmosphere to protect the thiol group.

Data Summary and Troubleshooting

Table 1: Comparison of Optimal Reaction Conditions for this compound

ParameterThiol (-SH) Conjugation (e.g., with Maleimide)Amine (-NH2) Conjugation (e.g., with NHS Ester)
Optimal pH Range 6.5 - 7.58.3 - 8.5
Recommended Buffers Phosphate (PBS), HEPES, TrisBorate, Bicarbonate, PBS
Buffers to Avoid Buffers containing thiols (e.g., DTT, 2-Mercaptoethanol)Buffers containing primary amines (e.g., Tris, Glycine)
Key Considerations - Degas buffer to prevent thiol oxidation.- Add EDTA (1-5 mM) to chelate metal ions.- Maleimide hydrolysis increases > pH 8.0.- Amine group must be unprotonated to be reactive.- NHS-ester hydrolysis increases with pH.
Typical Molar Ratio 10-20 fold excess of maleimide reagent to thiol.10-20 fold excess of NHS-ester reagent to amine.
Reaction Time 2 hours at room temperature or overnight at 4°C.1 hour at room temperature.

Table 2: Troubleshooting Guide for Low Conjugation Yield

ProblemPotential CauseRecommended Solution
Low Yield (Thiol) Thiol groups have oxidized to form unreactive disulfide bonds.- Reduce disulfide bonds with TCEP prior to conjugation.- Use degassed buffers and work under an inert atmosphere (N₂ or Ar).
Maleimide reagent has hydrolyzed before reacting.- Prepare maleimide stock solution in anhydrous DMSO/DMF immediately before use.- Ensure reaction buffer pH is not above 7.5.
Reaction pH is too low, resulting in insufficient reactive thiolate.- Ensure the buffer pH is within the optimal 6.5-7.5 range.
Low Yield (Amine) Amine groups are protonated (-NH₃⁺) and non-nucleophilic.- Ensure the reaction buffer pH is within the optimal 8.3-8.5 range.
NHS-ester reagent has hydrolyzed before reacting.- Prepare NHS-ester stock solution in anhydrous DMSO/DMF immediately before use.- Avoid unnecessarily long reaction times at high pH.
Buffer contains competing primary amines (e.g., Tris, glycine).- Perform a buffer exchange into a non-amine-containing buffer (e.g., PBS, Borate) before starting the reaction.
Precipitation Over-labeling of the target molecule or low solubility.- Reduce the molar ratio of the PEG reagent to the target molecule.- Ensure the protein concentration is appropriate (typically >2 mg/mL).

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol outlines a general method for conjugating the thiol group of this compound to a maleimide-functionalized protein.

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). Degas the buffer thoroughly by vacuum or by bubbling with an inert gas (e.g., nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Protein Preparation: Dissolve the target protein in the degassed reaction buffer to a concentration of 2-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound and the maleimide-functionalized molecule in a small amount of anhydrous DMSO or DMF to create concentrated stock solutions (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution. If conjugating the PEG-thiol to a maleimide protein, reverse the addition. Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C under an inert atmosphere.

  • Quenching (Optional): To stop the reaction and consume any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of ~50 mM.

  • Purification: Remove excess, unreacted PEG reagent and byproducts using size exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration (TFF).

Protocol 2: General Procedure for Amine-NHS Ester Conjugation

This protocol provides a general method for conjugating the amine group of this compound to an NHS-ester functionalized molecule.

  • Buffer Preparation: Prepare a non-amine containing reaction buffer (e.g., 100 mM sodium borate or sodium bicarbonate, pH 8.3).

  • Target Molecule Preparation: Dissolve the target molecule (e.g., a protein) in the reaction buffer to a concentration of at least 2 mg/mL. If the starting buffer contains amines (like Tris), a buffer exchange must be performed prior to the reaction.

  • Reagent Preparation: Immediately before use, dissolve the this compound and the NHS-ester reagent in anhydrous DMSO or DMF to create concentrated stock solutions (e.g., 10 mM).

  • Conjugation Reaction: While gently stirring, add a 10- to 20-fold molar excess of the NHS-ester stock solution to the target molecule solution. Let the reaction proceed for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess reagent and byproducts using appropriate methods like size exclusion chromatography or dialysis.

Visual Guides

experimental_workflow Experimental Workflow for pH Optimization cluster_prep 1. Preparation cluster_thiol 2a. Thiol (-SH) Pathway cluster_amine 2b. Amine (-NH2) Pathway cluster_analysis 3. Analysis & Troubleshooting start Define Conjugation Strategy target Select Target Functional Group on This compound start->target thiol_ph Set Buffer pH to 6.5 - 7.5 target->thiol_ph Thiol (-SH) amine_ph Set Buffer pH to 8.3 - 8.5 target->amine_ph Amine (-NH2) buffer_prep Prepare & Degas Appropriate Buffer reagent_prep Dissolve Reagents in Anhydrous Solvent (DMSO/DMF) thiol_reaction Incubate 2h @ RT or Overnight @ 4°C thiol_ph->thiol_reaction purify Purify Conjugate (e.g., SEC, Dialysis) thiol_reaction->purify amine_reaction Incubate 1h @ RT amine_ph->amine_reaction amine_reaction->purify analyze Analyze Yield & Purity (e.g., HPLC, SDS-PAGE) purify->analyze troubleshoot Low Yield? Consult Troubleshooting Guide analyze->troubleshoot troubleshoot->buffer_prep Re-optimize Conditions ph_effects Effect of pH on Reactivity and Side Reactions cluster_thiol Thiol (-SH) Reaction with Maleimide cluster_amine Amine (-NH2) Reaction with NHS Ester thiol_low pH < 6.5 -SH is protonated SLOW REACTION thiol_opt pH 6.5 - 7.5 OPTIMAL - Fast reaction - High selectivity - Maleimide stable thiol_high pH > 8.0 SIDE REACTIONS - Maleimide hydrolysis - Reaction with amines amine_low pH < 8.0 -NH2 is protonated (-NH3+) SLOW REACTION amine_opt pH 8.3 - 8.5 OPTIMAL - Amine is nucleophilic - Manageable NHS hydrolysis amine_high pH > 9.0 SIDE REACTIONS - Rapid NHS ester hydrolysis

References

Common side reactions with thiol-PEG linkers and how to avoid them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiol-PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using thiol-PEG-maleimide linkers?

A1: The most prevalent side reactions include:

  • Retro-Michael Reaction: The thioether bond formed between the thiol and the maleimide is reversible, which can lead to deconjugation of the PEG linker. This process can be exacerbated by the presence of other thiols.[1][2][3]

  • Hydrolysis of the Thiosuccinimide Ring: The succinimide ring in the maleimide-thiol adduct can undergo hydrolysis. While this can be a desirable reaction to create a more stable, ring-opened structure that is resistant to the retro-Michael reaction, uncontrolled hydrolysis can lead to a heterogeneous product mixture.[4][5]

  • Thiol Exchange: In environments containing other thiols, such as glutathione in vivo, the original thiol-PEG conjugate can be cleaved and the maleimide can react with the competing thiol.

  • Oxidation of Free Thiols: The thiol groups on either the PEG linker or the target molecule are susceptible to oxidation, forming disulfide bonds (-S-S-). Oxidized thiols will not react with maleimides.

  • Thiazine Rearrangement: If the thiol is part of an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine ring.

  • Maleimide Hydrolysis: The maleimide group itself is susceptible to hydrolysis, especially at higher pH values. A hydrolyzed maleimide is no longer reactive towards thiols.

Q2: How does pH affect my thiol-PEG conjugation reaction?

A2: pH is a critical parameter in thiol-maleimide conjugations. The reaction is most efficient at a pH of 6.5-7.5.

  • Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly protonated (-SH) and less nucleophilic.

  • Above pH 7.5: While the reaction with the thiolate anion (RS-) is faster, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Also, the risk of disulfide bond formation increases at alkaline pH. For N-terminal cysteine conjugations, a pH above the pKa of the N-terminal amine can lead to thiazine rearrangement.

Q3: My protein/peptide with a free thiol is aggregating. What is happening and how can I prevent it?

A3: Aggregation is often caused by the formation of intermolecular disulfide bonds between your thiol-containing molecules. This is due to the oxidation of the free thiol groups.

To prevent this, you can:

  • Add a Reducing Agent: Incorporate a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) in your buffers. TCEP is often preferred as it is more stable and does not interfere with maleimide chemistry.

  • Use a Chelating Agent: Add EDTA to your buffers to sequester metal ions that can catalyze thiol oxidation.

  • Degas Your Solutions: Remove dissolved oxygen from all buffers and solutions that will come into contact with your thiol-containing molecule.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Conjugation Efficiency 1. Oxidation of thiol groups to disulfides. 2. Hydrolysis of the maleimide group. 3. Incorrect pH of the reaction buffer. 4. Insufficient molar excess of the PEG-linker.1. Pre-treat your protein/peptide with a reducing agent (e.g., TCEP) to reduce any disulfide bonds. Ensure all buffers are degassed and consider adding EDTA to chelate metal ions. 2. Prepare the maleimide-PEG solution immediately before use. Avoid high pH conditions ( > 7.5) which accelerate maleimide hydrolysis. 3. Ensure the reaction buffer pH is between 6.5 and 7.5 for optimal reaction kinetics. 4. Increase the molar excess of the thiol-PEG linker. A 10- to 20-fold molar excess is a good starting point.
Heterogeneous Product Mixture 1. Partial hydrolysis of the thiosuccinimide ring. 2. Thiazine rearrangement with N-terminal cysteines. 3. Disulfide-linked dimers or oligomers.1. After the initial conjugation, you can intentionally hydrolyze the succinimide ring by adjusting the pH to 9.0 for a controlled period to obtain a more stable and homogeneous product. 2. If working with an N-terminal cysteine, maintain a slightly acidic pH (around 6.5) to minimize the formation of the thiazine impurity. 3. Ensure sufficient reducing agent is present during purification and storage to prevent disulfide bond formation.
Loss of Conjugate Over Time (Deconjugation) 1. Retro-Michael reaction, leading to the reversal of the thiol-maleimide bond. 2. Thiol exchange with other thiols present in the solution (e.g., in storage buffers or in vivo).1. To create a more stable conjugate, consider hydrolyzing the thiosuccinimide ring to the succinamic acid form post-conjugation. 2. For applications requiring high stability, especially in reducing environments, consider alternative, more stable linker chemistries such as carbonylacrylic or vinyl pyridinium PEGs.
Unexpected Side Product with N-terminal Cysteine Peptide Formation of a thiazine impurity.This is likely due to thiazine rearrangement. This side reaction is pH-dependent. Lowering the reaction pH to the more acidic side of the optimal range (e.g., pH 6.5) can help to minimize this side reaction by keeping the N-terminal amine protonated.

Quantitative Data Summary

The stability of the maleimide-thiol adduct is highly dependent on the reaction conditions and the specific molecules involved. The following table summarizes key quantitative data from the literature.

Parameter Condition Value Significance Reference
Thiazine Rearrangement N-terminal cysteine peptide conjugated with maleimidocaproyl (MC) linker, pH 7.3, 24 hours>45% conversion to thiazineDemonstrates the significance of this side reaction at physiological pH.
Thiazine Rearrangement N-terminal cysteine peptide conjugated with maleimidopropionic acid, pH 5.0, 24 hoursNo detectable rearrangementShows that lowering the pH can effectively prevent thiazine formation.
Thiazine Rearrangement N-terminal cysteine peptide conjugated with maleimidopropionic acid, pH 7.3, 24 hours~90% rearrangementHighlights the strong pH dependence of this side reaction.
Maleimide-Thiol Adduct Instability Maleimide-alkylated peptides under common proteomic sample preparation conditionsUp to 90% signal conversion to oxidized or hydrolyzed formsIndicates significant loss of the desired product can occur during sample workup.
Maleamic Methyl Ester-based ADC Stability Incubation in albumin solution (25 mg/mL) for 14 days at 37°C~3.8% payload sheddingDemonstrates significantly improved stability compared to traditional maleimide-based ADCs.

Experimental Protocols

Protocol 1: General Thiol-PEG-Maleimide Conjugation
  • Preparation of Thiol-Containing Molecule:

    • Dissolve the protein, peptide, or other thiol-containing molecule in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0.

    • If the thiol is protected or if disulfide bonds are present, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.

    • Remove excess TCEP by dialysis or using a desalting column.

  • Preparation of Maleimide-PEG Solution:

    • Immediately before use, dissolve the maleimide-PEG linker in the reaction buffer to a known concentration. For linkers with low aqueous solubility, a co-solvent like DMSO or DMF can be used, but the final concentration of the organic solvent in the reaction mixture should be kept low.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the solution of the thiol-containing molecule.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction:

    • To quench any unreacted maleimide, add a small molecule thiol such as cysteine or 2-mercaptoethanol to a final concentration of ~50 mM.

  • Purification:

    • Purify the PEGylated conjugate from excess reagents using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.

Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
  • Perform Conjugation:

    • Follow steps 1-3 of the "General Thiol-PEG-Maleimide Conjugation" protocol.

  • pH Adjustment for Hydrolysis:

    • After the initial conjugation reaction is complete, adjust the pH of the reaction mixture to 9.0 using a suitable buffer (e.g., borate buffer).

  • Hydrolysis Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours to promote the hydrolysis of the thiosuccinimide ring.

  • Purification:

    • Purify the stabilized, ring-opened conjugate using an appropriate method as described in step 5 of the general protocol.

Visual Guides

Thiol_Maleimide_Reaction_and_Side_Reactions cluster_main_reaction Desired Reaction Pathway cluster_side_reactions Common Side Reactions Thiol Thiol Thioether_Adduct Thiosuccinimide Adduct (Reversible) Thiol->Thioether_Adduct Michael Addition (pH 6.5-7.5) Disulfide_Bond Disulfide Bond (-S-S-) Thiol->Disulfide_Bond Oxidation Maleimide Maleimide Maleimide->Thioether_Adduct Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (High pH) Thioether_Adduct->Thiol Retro-Michael (Reversible) Thiol_Exchange_Product Thiol Exchange Product Thioether_Adduct->Thiol_Exchange_Product Thiol Exchange Hydrolyzed_Adduct Hydrolyzed Adduct (Stable) Thioether_Adduct->Hydrolyzed_Adduct Hydrolysis Thiazine_Product Thiazine Product (N-terminal Cys) Thioether_Adduct->Thiazine_Product Rearrangement Troubleshooting_Workflow cluster_efficiency Efficiency Troubleshooting cluster_purity Purity Troubleshooting cluster_stability Stability Troubleshooting start Start Conjugation check_efficiency Low Conjugation Efficiency? start->check_efficiency check_purity Heterogeneous Product? check_efficiency->check_purity No reduce_thiol Reduce Thiols (TCEP) check_efficiency->reduce_thiol Yes check_stability Product Unstable? check_purity->check_stability No control_hydrolysis Controlled Hydrolysis check_purity->control_hydrolysis Yes success Successful Conjugation check_stability->success No post_hydrolysis Post-conjugation Hydrolysis check_stability->post_hydrolysis Yes check_ph Verify pH (6.5-7.5) reduce_thiol->check_ph fresh_maleimide Use Fresh Maleimide check_ph->fresh_maleimide fresh_maleimide->start acidic_ph_n_term Use pH 6.5 for N-term Cys control_hydrolysis->acidic_ph_n_term acidic_ph_n_term->start alt_chem Use Alternative Linker Chemistry post_hydrolysis->alt_chem alt_chem->start

References

Troubleshooting low yield in PROTAC synthesis using HS-Peg3-CH2CH2NH2.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the heterobifunctional linker, HS-Peg3-CH2CH2NH2.

Troubleshooting Workflow

Before diving into specific issues, the following workflow provides a logical sequence for diagnosing the cause of low PROTAC yield.

G start Start: Low PROTAC Yield check_sm 1. Verify Starting Material Quality (Ligands, Linker) start->check_sm sm_ok Quality OK? check_sm->sm_ok check_coupling 2. Analyze Amine Coupling Step (Amide Bond Formation) coupling_ok Conversion >80%? check_coupling->coupling_ok check_thiol 3. Investigate Thiol Reactivity & Side Reactions thiol_ok Conversion >80%? check_thiol->thiol_ok check_purification 4. Review Purification Strategy purification_ok Isolated Yield >50%? check_purification->purification_ok sm_ok->check_coupling Yes sm_issue Solution: - Source new materials - Re-purify/characterize - Perform QC (see Protocol 3) sm_ok->sm_issue No coupling_ok->check_thiol Yes coupling_issue Solution: - Optimize coupling agent/base/solvent - Neutralize TFA salts (see FAQ 2 & Table 1) coupling_ok->coupling_issue No thiol_ok->check_purification Yes thiol_issue Solution: - Protect thiol group (see Protocol 2) - Use inert atmosphere - Add reducing agent (TCEP) thiol_ok->thiol_issue No purification_issue Solution: - Use Reverse-Phase HPLC - Optimize gradient - Check for product instability purification_ok->purification_issue No success End: Yield Optimized purification_ok->success Yes

Caption: A step-by-step workflow for troubleshooting low PROTAC yield.

Frequently Asked Questions (FAQs)

Q1: My PROTAC synthesis has a very low yield. Where should I start troubleshooting?

A low yield in a multi-step synthesis can result from issues at any stage. Begin by systematically evaluating the reaction sequence:

  • Starting Material Integrity : Confirm the purity and identity of your E3 ligase ligand, your target protein ligand, and the this compound linker via NMR or LC-MS. Ensure the linker has not degraded during storage.

  • First Coupling Reaction : Analyze the efficiency of the first bond formation (typically the amide bond with the linker's amine). A low conversion at this step is a common culprit.

  • Second Coupling Reaction : Evaluate the second coupling step, paying close attention to potential side reactions involving the thiol group.

  • Purification : Poor recovery during purification can be mistaken for a low reaction yield. PROTACs with PEG linkers are often highly polar and may require specialized purification methods.[1][2]

Q2: I suspect the amide coupling with the linker's amine is inefficient. What are common causes and solutions?

Amide bond formation is a critical step.[3] Inefficiency here can halt the entire synthesis.

  • Possible Cause 1: Inappropriate Coupling Reagents. The choice of coupling reagent and base is crucial.

    • Solution: If standard reagents like HATU/DIPEA are failing, consider alternatives. See Table 1 for a comparison of common reagents.

  • Possible Cause 2: Presence of Acid Salts. If one of your components was purified using TFA (e.g., from a Boc-deprotection step), the resulting TFA salt of the amine will be protonated and unreactive.[4][5]

    • Solution: Add at least 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the salt before adding the coupling reagent.

  • Possible Cause 3: Poor Solvent Choice. The solvent can significantly impact reaction rates.

    • Solution: While DMF and DCM are common, some studies have shown that N-Methyl-2-pyrrolidone (NMP) can dramatically improve conversion rates for challenging amide couplings in PROTAC synthesis.

Q3: What side reactions can occur with the thiol (-SH) group, and how can I prevent them?

The thiol group is a strong nucleophile but is highly susceptible to oxidation.

  • Primary Side Reaction: Disulfide Bond Formation. The most common side reaction is the oxidation of the thiol to a disulfide (-S-S-), forming a dimer of your linker or intermediate. This "capped" intermediate is unreactive in the subsequent step, directly reducing your yield.

    • Prevention Strategy 1 (Protection): The most robust solution is to protect the thiol group before performing the amide coupling. A trityl (Trt) group is commonly used. The thiol can be deprotected under mild acidic conditions just before the final coupling step (See Protocol 2 ).

    • Prevention Strategy 2 (Inert Conditions): If proceeding with an unprotected thiol, rigorously degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.

    • Prevention Strategy 3 (Reducing Agents): Including a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in the reaction mixture can help prevent oxidation, although this can sometimes interfere with certain coupling chemistries.

G cluster_0 Desired Reaction Pathway cluster_1 Key Side Reaction L1_COOH Ligand-1-COOH Intermediate Ligand-1-CO-NH-PEG3-SH L1_COOH->Intermediate Amide Coupling (e.g., HATU, DIPEA) Linker HS-PEG3-NH2 Linker->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Thiol Reaction (e.g., Thioether formation) L2_X Ligand-2-X (e.g., Maleimide, Alkyl Halide) L2_X->PROTAC Two_Intermediates 2 x Ligand-1-CO-NH-PEG3-SH Disulfide Oxidized Dimer (Unreactive) Two_Intermediates->Disulfide [ O ] (Oxygen, Air)

Caption: Desired PROTAC synthesis pathway and the common thiol oxidation side reaction.

Q4: My reaction seems complete by LC-MS, but my isolated yield is poor. Why?

This often points to a problem with purification.

  • Possible Cause: High Polarity. PEG linkers significantly increase the polarity of the PROTAC molecule. These compounds often adhere strongly to normal-phase silica gel, leading to smearing, poor separation, and low recovery.

    • Solution: Use reverse-phase preparative HPLC (RP-HPLC) for purification. This technique is much better suited for polar molecules and is a standard method for purifying PROTACs. An appropriate gradient of water/acetonitrile or water/methanol (often with 0.1% TFA or formic acid) should provide good separation.

Q5: How can I check the quality of my this compound linker?

Verifying the quality of your starting materials is a critical first step.

  • Purity and Identity: Use standard analytical techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the linker.

  • Free Thiol Content: To ensure the thiol group has not oxidized during storage, you can quantify the amount of free -SH using Ellman's Reagent (DTNB). A lower-than-expected value indicates significant disulfide formation. See Protocol 3 for the procedure.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

ReagentFull NameKey Features & Use Cases
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, fast reaction times, low rate of epimerization. Generally the first choice for difficult couplings.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery effective and widely used. Slightly less reactive than HATU but more cost-effective.
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideWater-soluble carbodiimide. Often used with an additive like HOBt. Useful if aqueous conditions are needed.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePowerful coupling reagent, particularly effective for sterically hindered amino acids and fragments.

Table 2: Troubleshooting Summary

Symptom Observed (LC-MS Analysis)Possible CauseRecommended Action
Only starting materials are presentFailed amine coupling; TFA salt inhibition; inactive coupling reagent.Add 2-3 eq. of DIPEA. Use fresh, high-quality coupling reagents (e.g., HATU). Optimize solvent to NMP.
Complex mixture of unidentified productsSide reactions; product degradation.Protect the thiol group before the first coupling step. Run the reaction under an inert atmosphere.
A major peak at ~2x the mass of intermediateThiol oxidation leading to disulfide dimer formation.Protect the thiol group (See Protocol 2 ). Rigorously exclude oxygen from the reaction.
Reaction appears complete, but low final yieldLoss during purification; product instability on silica.Switch to purification by reverse-phase HPLC.
Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (using HATU)

  • Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP under an Argon atmosphere.

  • Add the this compound linker (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be taken to the next step or purified.

Protocol 2: Protocol for Thiol Protection (Trityl Group)

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.0 eq) followed by trityl chloride (Trt-Cl, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the Trt-S-Peg3-CH2CH2NH2 protected linker.

  • Deprotection: To remove the trityl group after the amide coupling is complete, dissolve the intermediate in DCM and add triethylsilane (TES, 5-10 eq) and trifluoroacetic acid (TFA, 2-5% v/v). Stir for 1-2 hours at room temperature. The volatile reagents can be removed under reduced pressure.

Protocol 3: Quality Control of Thiol Linker using Ellman's Reagent

  • Prepare Buffers:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • Thiol Standard: Prepare a 10 mM stock solution of L-cysteine in the reaction buffer. Create a standard curve by diluting this stock (e.g., 0, 10, 25, 50, 100 µM).

  • Prepare Reagent: Dissolve Ellman's Reagent (DTNB) in the reaction buffer to a final concentration of 4 mg/mL.

  • Sample Preparation: Prepare a solution of your this compound linker in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Assay:

    • In a 96-well plate, add 50 µL of your sample or standard to a well.

    • Add 250 µL of the DTNB solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm using a plate reader.

  • Calculation: Determine the concentration of the thiol in your sample by comparing its absorbance to the L-cysteine standard curve. This will confirm the percentage of active, free thiol in your linker.

References

Technical Support Center: Purification of Protein Conjugates with Thiol-PEG3-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with protein conjugates made using Thiol-PEG3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a Thiol-PEG3-amine protein conjugation reaction?

A1: A typical conjugation reaction mixture can be complex.[] Common impurities include:

  • Unreacted Protein: Protein that did not get conjugated with the PEG linker.

  • Excess Thiol-PEG3-amine: Unreacted PEG linker.

  • Hydrolysis Products: Degraded PEG linker.

  • Aggregates: Protein-protein or conjugate-conjugate aggregates formed during the reaction.

  • Positional Isomers: Proteins conjugated with the PEG linker at different sites.[]

  • Multiple PEGylated Species: Proteins with a varying number of PEG molecules attached (e.g., mono-, di-, tri-PEGylated).[]

Q2: Which purification techniques are most suitable for protein conjugates made with Thiol-PEG3-amine?

A2: Several chromatographic techniques are effective for purifying PEGylated protein conjugates. The choice of method depends on the specific properties of your protein and the nature of the impurities. The most common methods are:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius).[][2]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.

  • Affinity Chromatography (AC): Separates molecules based on specific binding interactions.

Q3: How does PEGylation affect the chromatographic behavior of a protein?

A3: The covalent attachment of a Thiol-PEG3-amine linker alters the physicochemical properties of the protein, influencing its behavior during chromatography:

  • Increased Size: PEGylation increases the hydrodynamic radius of the protein, leading to earlier elution in Size Exclusion Chromatography (SEC).

  • Charge Shielding: The PEG chain can mask the surface charges of the protein. This can alter its binding affinity in Ion-Exchange Chromatography (IEX), often leading to weaker binding.

  • Changes in Hydrophobicity: PEGylation can either increase or decrease the overall hydrophobicity of the protein, which will affect its retention in Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Chromatography (RPC).

Troubleshooting Guides

This section addresses common problems encountered during the purification of protein conjugates made with Thiol-PEG3-amine.

Problem 1: Poor Separation of Conjugate from Unreacted Protein
Possible Cause Suggested Solution Relevant Technique(s)
Insufficient Resolution in SEC The size difference between the unreacted protein and the mono-PEGylated conjugate may be too small for the selected column.Optimize the SEC column length, pore size, and flow rate. Consider using a high-resolution column.
Similar Charge Properties The PEG linker may not have significantly altered the overall charge of the protein, leading to co-elution in IEX.Adjust the pH of the buffers to maximize the charge difference between the protein and the conjugate. A shallower gradient during elution may also improve separation.
Inappropriate HIC Conditions The salt concentration in the binding buffer may not be optimal for differential binding.Screen different salt types (e.g., ammonium sulfate, sodium chloride) and concentrations to enhance the separation based on hydrophobicity.
Problem 2: Presence of Aggregates in the Purified Product
Possible Cause Suggested Solution Relevant Technique(s)
Harsh Elution Conditions Low pH or high concentrations of elution agents can induce protein aggregation.For IEX, try a shallower elution gradient or a step elution with intermediate salt concentrations. For affinity chromatography, consider using a milder elution buffer.
Protein Instability The protein itself may be prone to aggregation under the buffer conditions used.Add stabilizing excipients to the buffers, such as arginine, glycerol, or non-ionic detergents. Optimize the pH and ionic strength of the buffers.
Inefficient Separation by SEC The SEC column may not be effectively separating high molecular weight aggregates from the desired conjugate.Use a column with a larger pore size that is appropriate for separating large aggregates.
Problem 3: Low Recovery of the Protein Conjugate
Possible Cause Suggested Solution Relevant Technique(s)
Non-specific Binding to the Column The conjugate may be irreversibly binding to the chromatography resin.Add a small amount of a non-ionic detergent to the buffers to reduce non-specific interactions. For IEX, ensure the ionic strength of the loading buffer is not too low.
Precipitation on the Column The conjugate may be precipitating on the column due to the buffer composition.Adjust the pH or salt concentration of the buffers to improve solubility. Consider performing the purification at a lower temperature.
Incomplete Elution The elution conditions are not strong enough to release the bound conjugate.Increase the concentration of the eluting agent (e.g., salt in IEX, imidazole in IMAC) or change the pH of the elution buffer.

Experimental Protocols

General Workflow for Protein Conjugate Purification

Protein Conjugate Purification Workflow cluster_0 Purification Strategy Reaction_Mixture Crude Conjugation Reaction Mixture Primary_Purification Primary Purification Step (e.g., SEC or IEX) Reaction_Mixture->Primary_Purification Load Analysis_1 Analyze Fractions (e.g., SDS-PAGE, UV-Vis) Primary_Purification->Analysis_1 Collect Fractions Pooling Pool Fractions Containing Pure Conjugate Analysis_1->Pooling Polishing_Step Polishing Step (Optional) (e.g., HIC or another SEC) Pooling->Polishing_Step Analysis_2 Final Purity Analysis (e.g., HPLC, Mass Spec) Polishing_Step->Analysis_2 Final_Product Purified Protein Conjugate Analysis_2->Final_Product Purification Strategy Decision Tree Start Start with Crude Conjugation Mixture Affinity_Tag Affinity Tag Present? Start->Affinity_Tag Size_Diff Significant Size Difference? Charge_Diff Significant Charge Difference? Size_Diff->Charge_Diff No SEC Use Size Exclusion Chromatography (SEC) Size_Diff->SEC Yes Hydro_Diff Significant Hydrophobicity Difference? Charge_Diff->Hydro_Diff No IEX Use Ion-Exchange Chromatography (IEX) Charge_Diff->IEX Yes HIC Use Hydrophobic Interaction Chromatography (HIC) Hydro_Diff->HIC Yes Multi_Step Consider a Multi-Step Purification Strategy Hydro_Diff->Multi_Step No Affinity_Tag->Size_Diff No AC Use Affinity Chromatography (AC) Affinity_Tag->AC Yes

References

Dealing with steric hindrance in HS-Peg3-CH2CH2NH2 reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HS-Peg3-CH2CH2NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) regarding steric hindrance in reactions involving the heterobifunctional Thiol-PEG3-Amine linker.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound reactions?

A: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial bulk of molecules.[1] It arises when the three-dimensional structure of your target molecule (e.g., protein, antibody) or the linker itself obstructs the reactive groups, preventing them from coming into the necessary proximity for a reaction to occur.[2][3] In the context of this compound, steric hindrance can lead to common issues like low reaction yields, lack of site-specificity, and incomplete conjugation.[2][4]

Q2: What are the primary causes of steric hindrance in bioconjugation?

A: Steric hindrance is primarily caused by the spatial arrangement of atoms that blocks a reaction. Key factors include:

  • Inaccessible Reactive Sites: The target functional group (e.g., a lysine residue for the amine end or a cysteine for the thiol end) may be buried within the folded structure of a protein.

  • Bulky Neighboring Groups: Large chemical groups near the target site on your molecule can physically block the approach of the PEG linker.

  • Substrate Conformation: The overall three-dimensional shape of the molecule can shield reactive sites.

  • Linker Length: The relatively short PEG3 spacer may not be long enough to overcome the distance to a buried or shielded reactive group.

Q3: How does the structure of this compound help mitigate or contribute to steric hindrance?

A: The polyethylene glycol (PEG) spacer in the linker plays a crucial role. The PEG3 chain provides a flexible, hydrophilic spacer between the conjugated molecules. This flexibility can help reduce steric hindrance by allowing the reactive ends to orient themselves more favorably. However, as a shorter PEG linker, it may be insufficient to reach deeply buried reactive sites, which could necessitate using a linker with a longer PEG chain.

Q4: Which end of the this compound linker should I react first?

A: The choice depends on your specific molecules and desired outcome. There is no universal first step. Consider the stability of your starting molecules and the intermediate product. For example, if one of your target molecules is less stable under the conditions required for the first conjugation step, you might choose to react the other end of the PEG linker first. The amine group can be reacted with activated esters (like NHS esters), while the thiol group is reactive towards maleimides and can form disulfide bonds.

Troubleshooting Guide

Q5: My conjugation yield is very low. How can I determine if steric hindrance is the cause?

A: Low yield is a common indicator of steric hindrance. To diagnose the issue, consider the following:

  • Run Control Reactions: Use a smaller, less bulky small molecule with a similar reactive group to see if the reaction proceeds. If the small molecule reacts efficiently while the PEG linker does not, steric hindrance is a likely cause.

  • Computational Modeling: If the 3D structure of your protein is known, use modeling software to predict the solvent accessibility of your target residue.

  • Vary Molar Ratios: If increasing the molar excess of the PEG linker does not improve the yield, it suggests the site is inaccessible rather than the reaction being inefficient.

dot graph TD; subgraph "Problem Identification" A[Low or No Reaction Yield] --> B{Is the target site known to be accessible?}; end

/dot Caption: Troubleshooting workflow for low yield reactions.

Q6: I'm observing non-specific binding or modification at unintended sites. What can I do?

A: Non-specific binding can occur when the intended reaction site is sterically hindered, causing the PEG linker to react with more accessible, alternative sites. To improve specificity:

  • Adjust Reaction pH: Fine-tuning the pH can help differentiate the reactivity of various functional groups. For example, targeting the N-terminal alpha-amine over lysine epsilon-amines can sometimes be achieved by performing the reaction at a lower pH (around 7).

  • Site-Directed Mutagenesis: If possible, remove competing reactive sites or introduce a uniquely reactive handle (like a cysteine residue) at a more accessible location on the protein surface.

  • Protective Groups: Temporarily block more reactive, accessible sites with a reversible protecting group to direct the conjugation to the desired, less accessible site.

Q7: How can I modify my experimental conditions to overcome steric hindrance?

A: Optimizing reaction parameters is crucial.

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for longer or at a slightly elevated temperature (if your molecules are stable) can sometimes overcome a higher energy barrier caused by steric hindrance. Monitor progress carefully to avoid degradation.

  • Use a Longer PEG Linker: The most direct solution is often to switch to a linker with a longer PEG chain (e.g., HS-PEG6-NH2, HS-PEG12-NH2). The increased length and flexibility of a longer spacer can more effectively bridge the distance to a hindered site.

  • Introduce Mild Denaturants: In some cases, using mild, reversible denaturing agents can temporarily unfold a protein just enough to expose a buried residue, without causing irreversible damage. This must be approached with extreme caution.

dot graph ER { rankdir="TB"; bgcolor="#FFFFFF"; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead="normal"];

} /dot Caption: Factors contributing to steric hindrance.

Data & Protocols

Quantitative Data Summary

The optimal conditions for reacting each end of the this compound linker can vary. The following table provides general starting points for your experiments.

Table 1: Recommended Reaction Conditions for this compound

Parameter Amine-Reactive Conjugation (e.g., to NHS Ester) Thiol-Reactive Conjugation (e.g., to Maleimide)
Optimal pH 7.2 - 9.0 6.5 - 7.5
Typical Buffers Phosphate, Borate, HEPES, Bicarbonate Phosphate buffer with EDTA
Molar Excess of Linker 5 to 20-fold (start) 10 to 20-fold
Temperature 4°C to Room Temperature 4°C to Room Temperature

| Reaction Time | 0.5 - 4 hours | 1 - 4 hours |

Experimental Protocols

Protocol: Two-Step Conjugation with a Protein (NHS Ester) and a Payload (Maleimide)

This protocol outlines a general procedure for first conjugating the amine end of this compound to a protein via an NHS ester, followed by conjugation of the thiol end to a maleimide-activated payload.

Step 1: Conjugation of PEG-Amine to Protein-NHS

  • Preparation: Prepare your protein in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.5.

  • Linker Addition: Dissolve the this compound linker in the same buffer. Add the linker solution to the protein solution at a 10-20 fold molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted PEG linker using a desalting column or size-exclusion chromatography (SEC). The resulting product is your Protein-PEG-SH intermediate.

Step 2: Conjugation of Protein-PEG-SH to Maleimide-Payload

  • Preparation: Immediately after purification, buffer exchange the Protein-PEG-SH intermediate into a phosphate buffer at pH 6.5-7.0 containing 1-2 mM EDTA to prevent disulfide bond formation.

  • Payload Addition: Dissolve your maleimide-activated payload in a compatible solvent (e.g., DMSO) and add it to the Protein-PEG-SH solution at a 5-10 fold molar excess.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark (if the payload is light-sensitive).

  • Quenching: Add a small molecule thiol like L-cysteine to a final concentration of ~1 mM to quench any unreacted maleimide groups. Incubate for 30 minutes.

  • Final Purification: Purify the final conjugate (Protein-PEG-Payload) using an appropriate chromatography method (e.g., SEC or IEX) to remove excess payload and quenching agent.

  • Analysis: Characterize the final conjugate using SDS-PAGE (to observe the mass shift) and Mass Spectrometry (to confirm the precise mass).

dot graph G { layout=dot; rankdir=LR; splines=ortho; bgcolor="#FFFFFF"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} /dot Caption: General workflow for a two-step conjugation reaction.

References

Technical Support Center: Improving the Efficiency of Amine Coupling with HS-Peg3-CH2CH2NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing amine coupling reactions using HS-Peg3-CH2CH2NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to enhance the efficiency and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step EDC/NHS coupling reaction with this compound?

A1: A two-step pH process is crucial for maximizing the efficiency of the coupling reaction.

  • Activation Step: The activation of the carboxyl groups on your molecule of interest using EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2] A non-amine and non-carboxylate buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES), is highly recommended for this step to avoid competing reactions.[1][2]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine of this compound should be performed at a pH of 7.0-8.5 .[1] This higher pH ensures that the primary amine is deprotonated, which increases its nucleophilicity and promotes a more efficient reaction with the NHS ester.

Q2: What are the recommended molar ratios of EDC, NHS, and this compound?

A2: The optimal molar ratios can vary depending on the specific substrates, but a good starting point is to use a molar excess of the activating agents and the amine linker. The molar ratio of EDC and NHS should be calculated based on the moles of the carboxyl group on your molecule.

  • EDC and NHS: A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl-containing molecule are commonly used to ensure efficient activation.

  • This compound: A 1.5- to 5-fold molar excess of the activated molecule is often recommended to be reacted with the this compound. Alternatively, if the carboxylated molecule is more precious, an excess of the amine linker can be used.

Q3: How can I prevent side reactions involving the thiol group of this compound during amine coupling?

A3: While the primary amine is the more reactive nucleophile at the recommended coupling pH of 7.0-8.5, the thiol group can undergo side reactions, primarily oxidation to form disulfide bonds. To minimize these side reactions:

  • Work with fresh solutions: Prepare solutions of this compound immediately before use.

  • Degas buffers: Consider degassing your buffers to remove dissolved oxygen, which can promote thiol oxidation.

  • Control pH: Strictly maintaining the coupling pH between 7.0 and 8.5 will favor the reaction with the amine over potential thiol-ester formation.

For applications where the thiol group must remain free for subsequent reactions, selective protection of the thiol group prior to amine coupling can be considered, although this adds complexity to the synthesis.

Q4: My coupling yield is low. What are the common causes and how can I troubleshoot this?

A4: Low coupling yield is a frequent issue in EDC/NHS chemistry. The troubleshooting workflow below can help identify and resolve the problem.

Troubleshooting Guide: Low Coupling Efficiency

This guide will walk you through the most common causes of low or no product formation and provide actionable solutions.

Problem: Low or no coupling yield.

Troubleshooting_Low_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_protocol Protocol Steps start Low or No Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions protocol_review Review Protocol start->protocol_review edc_nhs Are EDC and NHS fresh and stored properly? solution1 Use fresh, high-purity reagents. Allow to warm to RT before opening. edc_nhs->solution1 amine_linker Is this compound stored correctly and free of oxidation? amine_linker->solution1 ph_check Is the pH optimal for both activation (4.5-6.0) and coupling (7.0-8.5)? solution2 Optimize pH for each step. Use MES for activation and PBS/HEPES for coupling. ph_check->solution2 buffer_check Is the buffer free of interfering amines or carboxylates? buffer_check->solution2 time_temp_check Are reaction times and temperatures appropriate? activation_step Is the activation time sufficient (15-30 min)? solution3 Ensure prompt addition of amine after activation. Optimize reaction time. activation_step->solution3 quenching_step Is a quenching step included to stop the reaction?

Data Presentation: Recommended Reaction Parameters

For ease of comparison and experimental planning, the following tables summarize the key quantitative data for optimizing your amine coupling reaction.

Table 1: Recommended pH and Buffers for EDC/NHS Coupling

StepRecommended pH RangeRecommended BuffersBuffers to Avoid
Activation 4.5 - 6.0MES (2-(N-morpholino)ethanesulfonic acid)Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate)
Coupling 7.0 - 8.5PBS (Phosphate-Buffered Saline), HEPESBuffers containing primary amines (e.g., Tris, Glycine)

Table 2: Recommended Molar Ratios of Reactants

ReactantMolar Ratio Relative to Carboxyl GroupsNotes
EDC 2 - 10 fold excessUse fresh, anhydrous EDC.
NHS 2 - 5 fold excessUse fresh, anhydrous NHS.
This compound Variable (see notes)A 1.5 to 5-fold molar excess of the activated molecule to the amine is a good starting point. This can be adjusted based on the relative cost and availability of the reactants.

Experimental Protocols

Here, we provide a detailed, step-by-step protocol for a typical two-step amine coupling reaction.

Protocol: Two-Step Amine Coupling of a Carboxyl-Containing Molecule to this compound

Materials:

  • Carboxyl-containing molecule

  • This compound (or its hydrochloride salt)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF (if needed to dissolve reactants)

  • Purification column (e.g., Size Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation.

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF, or directly in Activation Buffer immediately before use.

    • Dissolve your carboxyl-containing molecule in the Activation Buffer.

    • Dissolve this compound in the Coupling Buffer. If using the hydrochloride salt, the buffer will neutralize the HCl.

  • Activation of Carboxylic Acid:

    • To the solution of your carboxyl-containing molecule, add EDC and NHS to the desired final molar excess (e.g., 5-fold excess of NHS and 10-fold excess of EDC).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Reaction:

    • Immediately after activation, add the activated carboxyl-containing molecule solution to the this compound solution.

    • Alternatively, if your activated molecule is stable, you can perform a buffer exchange into the Coupling Buffer before adding the amine linker.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate from excess reagents and byproducts using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Reverse Phase Chromatography (RPC).

Amine_Coupling_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_quenching 4. Quenching cluster_purification 5. Purification prep_reagents Prepare fresh solutions of EDC, NHS, carboxylated molecule, and this compound in appropriate buffers. activate Add EDC and NHS to the carboxylated molecule in Activation Buffer (pH 4.5-6.0). Incubate for 15-30 min at RT. prep_reagents->activate couple Add activated molecule to this compound in Coupling Buffer (pH 7.0-8.5). Incubate for 2h at RT or overnight at 4°C. activate->couple quench Add quenching buffer (e.g., hydroxylamine) to deactivate unreacted NHS-esters. couple->quench purify Purify the conjugate using chromatography (e.g., SEC, RPC). quench->purify

Signaling Pathways and Logical Relationships

To further aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the chemical pathway and a decision tree for addressing side reactions.

Amine Coupling Reaction Pathway

Reaction_Pathway COOH R-COOH (Carboxylated Molecule) O_acylisourea O-acylisourea intermediate (unstable) COOH->O_acylisourea + EDC EDC EDC->O_acylisourea O_acylisourea->COOH Side Reaction NHS_ester NHS-ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester NHS_ester->COOH Side Reaction Conjugate R-CO-NH-Peg3-SH (Stable Amide Bond) NHS_ester->Conjugate + Amine This compound Amine->Conjugate Hydrolysis1 Hydrolysis Hydrolysis1->O_acylisourea Hydrolysis2 Hydrolysis Hydrolysis2->NHS_ester

Troubleshooting Side Reactions

Side_Reactions_Troubleshooting start Unexpected Side Products Observed disulfide Is disulfide formation of this compound suspected? start->disulfide hydrolysis Is hydrolysis of the activated ester suspected? start->hydrolysis solution_disulfide Degas buffers. Use fresh amine linker solution. Work under an inert atmosphere if necessary. disulfide->solution_disulfide solution_hydrolysis Use fresh EDC/NHS. Perform coupling immediately after activation. Ensure anhydrous conditions for stock solutions. hydrolysis->solution_hydrolysis

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing HS-PEG3-CH2CH2NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the characterization of biomolecules conjugated with the heterobifunctional linker, HS-PEG3-CH2CH2NH2. The methodologies, data interpretation, and comparative performance are detailed to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific analytical needs.

The characterization of PEGylated bioconjugates is critical to ensure the quality, efficacy, and safety of therapeutic products. The covalent attachment of polyethylene glycol (PEG) chains can enhance the pharmacokinetic and pharmacodynamic properties of biomolecules.[1][2] The specific linker, this compound, offers a thiol group (-SH) on one end and a primary amine group (-NH2) on the other, enabling the precise, covalent linkage of two different molecules, such as a protein and a nanoparticle or a small molecule drug. Characterization is essential to confirm successful conjugation, determine the degree of PEGylation, identify conjugation sites, and assess the purity and stability of the final product.[3]

Workflow for Characterization of this compound Conjugates

A systematic analytical approach is necessary to fully characterize a novel bioconjugate. The workflow typically involves a series of orthogonal methods to build a comprehensive profile of the molecule, from confirmation of covalent linkage to detailed structural elucidation and assessment of purity and aggregation.

Characterization_Workflow General Workflow for Conjugate Characterization cluster_0 Initial Confirmation cluster_1 Separation & Purification cluster_2 Detailed Structural Characterization cluster_3 Biophysical Characterization A Conjugation Reaction (Biomolecule + HS-PEG-NH2 + Partner) B FTIR / UV-Vis Spectroscopy A->B Confirm functional group changes C SDS-PAGE / CE A->C Observe shift in molecular weight I NMR Spectroscopy (Structural Integrity) A->I Confirm structure of linker & conjugate K Circular Dichroism (CD) (Secondary Structure) A->K Assess structural changes post-conjugation D Size Exclusion Chromatography (SEC) C->D Separate conjugate from free reagents E Reversed-Phase HPLC (RP-HPLC) G Mass Spectrometry (MS) (Intact Mass, DAR) D->G Analyze purified fractions J Light Scattering (DLS/MALS) (Size, Aggregation, Molar Mass) D->J Assess aggregation & molar mass of fractions F Ion Exchange Chromatography (IEX) H Tandem MS (MS/MS) (Peptide Mapping, Site Analysis) G->H For site-specific information

Caption: A typical experimental workflow for the synthesis and characterization of bioconjugates.

Comparison of Key Analytical Methods

The choice of analytical technique depends on the specific question being addressed, from confirming the presence of PEG to determining the precise location of its attachment. The following table compares the primary methods used for characterizing this compound conjugates.

Technique Primary Application Strengths Limitations Typical Quantitative Data
Mass Spectrometry (MS) - Determination of intact mass- Drug-to-Antibody Ratio (DAR)- Identification of conjugation sites- High accuracy and sensitivity- Provides detailed structural information[3][4]- Can analyze complex mixtures when coupled with LC- Can be sensitive to sample purity and heterogeneity- May require charge deconvolution for large molecules- Molecular Weight (Da)- Polydispersity Index (PDI)- Relative abundance of species
Chromatography (HPLC/UPLC) - Purity assessment- Quantification of conjugate and impurities- Separation of species with different PEGylation degrees- High reproducibility and resolution- Multiple detection methods available (UV, ELSD, MS)- Established methods for various conjugate types- Method development can be time-consuming- SEC resolution may be limited for conjugate vs. free PEG- Peak Area / % Purity- Retention Time (min)- Concentration (mg/mL)
NMR Spectroscopy - Structural confirmation of the PEG linker and conjugate- Purity assessment of the linker- Provides detailed atomic-level structural information- Non-destructive- Can quantify functionalization efficacy- Lower sensitivity compared to MS- Complex spectra for large biomolecules- Requires high sample concentration- Chemical Shift (ppm)- Peak Integration (relative ratio)- Coupling Constants (Hz)
FTIR Spectroscopy - Confirmation of successful PEGylation- Identification of specific chemical bonds- Fast and simple- Non-destructive- Sensitive to changes in functional groups- Primarily qualitative- Overlapping peaks can complicate spectra in complex molecules- Low sensitivity for minor components- Wavenumber (cm⁻¹)- Transmittance / Absorbance (%)
Light Scattering (DLS/MALS) - Measurement of hydrodynamic size- Detection of aggregates- Absolute molar mass determination (MALS)- Highly sensitive to aggregation- Can be coupled with SEC for enhanced resolution (SEC-MALS)- Provides information on solution behavior- DLS is sensitive to dust and contaminants- MALS requires accurate concentration and dn/dc values- Hydrodynamic Radius (nm)- Molar Mass (kDa)- % Aggregation
UV-Vis Spectroscopy - Protein/conjugate concentration measurement- Indirect confirmation of conjugation- Simple, rapid, and widely available- Non-destructive- Indirect method for PEG characterization- PEG itself lacks a strong chromophore, requiring labeled PEG or reliance on protein absorbance- Absorbance (AU)- Concentration (mg/mL)

Logical Relationships in Conjugate Analysis

Different analytical techniques are employed to answer specific questions about the conjugate's structure and purity. The following diagram illustrates the relationship between key analytical questions and the methods used to address them.

Analytical_Questions Mapping Analytical Questions to Techniques cluster_questions Key Questions cluster_techniques Analytical Techniques Q1 Is the PEG conjugated? T1 MS (Intact Mass) Q1->T1 T2 Chromatography (SEC, RP-HPLC, IEX) Q1->T2 T3 FTIR / NMR Q1->T3 Q2 How pure is the conjugate? Q2->T2 Q3 What is the degree of PEGylation (DAR)? Q3->T1 Q3->T2 HIC/RP-HPLC Q4 Where is the PEG attached? T4 MS/MS (Peptide Mapping) Q4->T4 Q5 Is the conjugate aggregated? Q5->T2 SEC T5 Light Scattering (DLS, SEC-MALS) Q5->T5 Q6 Has the protein structure been altered? Q6->T5 T6 Circular Dichroism (CD) Q6->T6

Caption: Logical connections between analytical questions and the techniques used to answer them.

Detailed Experimental Protocols

LC-MS for Intact Mass Analysis and Purity

This method combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry to determine the molecular weight of the conjugate and assess its purity.

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography:

    • Column: For reversed-phase analysis, a C4 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for proteins. For size-exclusion, an appropriate SEC column is used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient (RP-HPLC): A linear gradient from 5-95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV at 280 nm, followed by MS.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 1000-4000 m/z.

    • Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the intact conjugate. The presence of unconjugated biomolecule and different PEGylated species can be quantified.

NMR Spectroscopy for Structural Verification

¹H NMR is used to confirm the structure of the this compound linker and to verify its covalent attachment in the final conjugate, where possible.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • The characteristic ethylene glycol protons of the PEG backbone typically appear as a singlet or multiplet around 3.6 ppm.

    • Protons adjacent to the thiol and amine groups will have distinct chemical shifts that can be monitored before and after conjugation.

  • Data Analysis: Integrate the peaks corresponding to the PEG backbone and the terminal functional groups to confirm their presence and ratio. Changes in chemical shifts or the disappearance of peaks corresponding to the reactive termini (-SH, -NH2) can confirm successful conjugation.

FTIR Spectroscopy for Confirmation of PEGylation

FTIR provides a rapid confirmation of successful conjugation by detecting the characteristic vibrational modes of the PEG chain in the purified conjugate.

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: A small amount of lyophilized sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The presence of strong characteristic PEG bands, particularly the C-O-C stretching vibration around 1100 cm⁻¹, in the spectrum of the conjugate confirms successful PEGylation. Comparing the conjugate spectrum to that of the starting biomolecule will show the appearance of these new bands.

SEC-MALS for Aggregation and Molar Mass Determination

This technique couples size-exclusion chromatography with multi-angle light scattering to provide an accurate measurement of the molar mass and to quantify aggregates without relying on column calibration.

  • Instrumentation: HPLC/SEC system followed by a MALS detector, a UV detector, and a differential refractive index (dRI) detector in series.

  • Chromatography:

    • Column: A size-exclusion column appropriate for the molecular weight range of the conjugate.

    • Mobile Phase: A buffer that is compatible with the sample and instrumentation, e.g., Phosphate Buffered Saline (PBS), filtered and degassed.

    • Flow Rate: Isocratic flow, typically 0.5 mL/min.

  • Data Acquisition and Analysis:

    • Inject the purified conjugate onto the SEC column.

    • The signals from the UV, MALS, and dRI detectors are collected as the sample elutes.

    • Specialized software (e.g., ASTRA) uses the signals to calculate the absolute molar mass across each elution peak. This allows for the precise determination of the molar mass of the monomeric conjugate and the quantification of any high molecular weight aggregates.

References

A Comparative Guide to HS-Peg3-CH2CH2NH2 and Other PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative approach in therapeutic development, enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical characteristics. This guide provides an objective comparison of HS-Peg3-CH2CH2NH2 with other PEG linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Role of PEG Linkers in PROTAC Function

PEG linkers are popular in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length and composition can be modified.[1][2][3] These characteristics can improve the solubility and cell permeability of PROTAC molecules, which are often large and can violate traditional drug-like properties.[1][4] The length of the PEG linker is a crucial parameter, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein.

This compound: A Heterobifunctional PEG Linker

This compound is a heterobifunctional linker featuring a thiol (-SH) group at one end and an amine (-NH2) group at the other, connected by a three-unit PEG chain. This structure allows for the sequential and specific conjugation of the E3 ligase ligand and the target protein ligand. The thiol group can react with functionalities like maleimides, while the amine group can form amide bonds with carboxylic acids. As a PEG-based linker, it is designed to be used in the synthesis of PROTACs.

Comparative Analysis of PEG Linker Performance

The optimal length of a PEG linker is highly dependent on the specific target protein and the E3 ligase being recruited. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The following table summarizes experimental data from various studies, highlighting the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50DmaxReference
ERαVHLPEG12Less Potent-
ERαVHLPEG16More Potent-
TBK1Not SpecifiedAlkyl/Ether< 12No degradation-
TBK1Not SpecifiedAlkyl/Ether12-29Submicromolar-
TBK1Not SpecifiedAlkyl/Ether213 nM96%
BRD4VHLPEG3 (Hypothetical)85 nM92%
BRD4VHLPEG4 (Hypothetical)42 nM98%
BRD4VHLPEG5 (Hypothetical)25 nM>99%
BRD4VHLPEG6 (Hypothetical)68 nM95%
CRBNCRBNPEG8Optimal-
SMARCA2/4VCBPEG-300/250 nM65/70%

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.

The data indicates that a PEG3 linker, such as in this compound, can be effective, but systematic optimization of the linker length is crucial for maximizing PROTAC potency. For instance, in the hypothetical case of BRD4 degradation, extending the PEG linker from 3 to 5 units significantly improved the DC50 value.

Experimental Protocols

To aid researchers in the evaluation of different PEG linkers, detailed methodologies for key experiments are provided below.

Western Blot for Protein Degradation

This protocol is used to determine the extent of target protein degradation following PROTAC treatment and to calculate DC50 and Dmax values.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts and add Laemmli sample buffer. Boil the samples to denature the proteins.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify band intensities and normalize to a loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • 96-well plates

  • PROTAC compounds

  • Cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay assesses the passive diffusion of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate sandwich (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • PROTAC compounds

  • Buffer solutions (e.g., PBS)

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the PROTAC solution to the donor wells.

  • Assay Assembly: Place the donor plate on the acceptor plate, which is filled with buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ubiquitin Ub Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometry and Analysis (DC50, Dmax) detection->analysis end Results analysis->end

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_protac PROTAC Performance length Length ternary_complex Ternary Complex Formation & Stability length->ternary_complex composition Composition (e.g., PEG, Alkyl) pk_pd Pharmacokinetics (Solubility, Permeability) composition->pk_pd flexibility Flexibility/Rigidity flexibility->ternary_complex efficacy Degradation Efficacy (DC50, Dmax) ternary_complex->efficacy

References

The PEG3 Spacer in Bifunctional Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bifunctional linkers is paramount to the success of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload or E3 ligase ligand, is a critical determinant of a molecule's efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, the incorporation of a short, discrete polyethylene glycol (PEG) spacer, specifically a triethylene glycol (PEG3) unit, offers a unique combination of properties that can significantly enhance the performance of these complex molecules.

This guide provides an objective comparison of the advantages of using a PEG3 spacer in bifunctional linkers, supported by experimental data and detailed methodologies for key evaluative experiments.

Core Advantages of the PEG3 Spacer

The inclusion of a PEG3 spacer in a bifunctional linker imparts several key benefits that address common challenges in the development of ADCs and PROTACs. These advantages stem from its distinct physicochemical properties: hydrophilicity, flexibility, and defined length.[1]

  • Enhanced Solubility and Reduced Aggregation: A primary advantage of the PEG3 spacer is its ability to increase the hydrophilicity of the bifunctional molecule.[1][2] Many potent cytotoxic payloads used in ADCs and complex PROTAC molecules are inherently hydrophobic, which can lead to poor solubility, aggregation, and rapid clearance from circulation.[1][2] The ethylene glycol units of the PEG3 spacer improve the overall water solubility of the conjugate, which can help mitigate these issues.

  • Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic radius of the molecule, even a short PEG3 spacer can contribute to a longer circulation half-life and altered biodistribution. This can lead to improved drug exposure at the target site and a better overall therapeutic index. While longer PEG chains generally have a more pronounced effect on half-life, the inclusion of a PEG3 spacer can still offer significant advantages over purely alkyl-based linkers.

  • Optimal Spatial Orientation and Flexibility: The defined length and flexibility of the PEG3 spacer provide critical spatial separation between the conjugated molecules. In PROTACs, this is crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length is necessary to avoid steric hindrance while ensuring the two proteins are brought into sufficiently close proximity for efficient ubiquitination. For ADCs, the spacer ensures that the cytotoxic payload does not interfere with the antibody's ability to bind to its target antigen.

  • Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe and effective choice for use in therapeutic agents.

Comparative Data Analysis

The selection of a linker is often an empirical process, but understanding the general trends observed with different linker types can guide rational design. The following tables summarize representative data comparing PEG3-containing linkers to other common linker types.

Table 1: Impact of Linker Type on Physicochemical Properties of a Hypothetical ADC
Linker TypeHydrophobicity (HIC Retention Time)Aggregation (% High Molecular Weight Species)
Alkyl ChainHigh15%
PEG3 Moderate 5%
PEG8Low2%

This table illustrates the general trend that increasing PEG length decreases hydrophobicity and aggregation. A PEG3 linker offers a significant improvement over a purely hydrophobic alkyl chain.

Table 2: Influence of Linker Type on the Efficacy of a Hypothetical PROTAC
Linker TypeTernary Complex Stability (ΔG, kcal/mol)Target Protein Degradation (DC50, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
Alkyl Chain-6.51500.8
PEG3 -8.2 50 1.5
PEG8-7.8801.2

This representative data highlights how a PEG3 linker can hit a "sweet spot" for PROTACs, providing sufficient length and flexibility for optimal ternary complex formation and improved cell permeability, leading to enhanced degradation potency.

Key Experimental Workflows and Diagrams

Visualizing the structure and experimental processes is crucial for understanding the role of the PEG3 spacer.

Figure 1: General Structure of a Bifunctional Molecule with a PEG3 Spacer cluster_TargetingMoiety Targeting Moiety cluster_Linker Bifunctional Linker cluster_Payload Functional Moiety TargetingMoiety e.g., Antibody (ADC) Small Molecule Ligand (PROTAC) PEG3 PEG3 Spacer (Hydrophilicity, Flexibility) TargetingMoiety->PEG3 Attachment Chemistry Payload e.g., Cytotoxic Drug (ADC) E3 Ligase Ligand (PROTAC) PEG3->Payload Attachment Chemistry

Caption: General structure of a bifunctional molecule with a PEG3 spacer.

Figure 2: Experimental Workflow for ADC Aggregation Analysis ADC_Synthesis Synthesize ADCs with Alkyl vs. PEG3 Linkers Stress_Conditions Incubate ADCs under Thermal/pH Stress ADC_Synthesis->Stress_Conditions SEC_Analysis Analyze by Size Exclusion Chromatography (SEC) Stress_Conditions->SEC_Analysis Quantify_HMW Quantify High Molecular Weight (HMW) Species SEC_Analysis->Quantify_HMW Compare_Aggregation Compare % Aggregation between Linker Types Quantify_HMW->Compare_Aggregation

Caption: Experimental workflow for ADC aggregation analysis.

Figure 3: PROTAC Ternary Complex Formation Pathway PROTAC PROTAC (with PEG3) Target Target Protein PROTAC->Target E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: PROTAC ternary complex formation pathway.

Detailed Experimental Protocols

To facilitate the replication of findings and the evaluation of novel bifunctional linkers, this section provides detailed methodologies for key experiments.

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • ADC samples with different linkers (e.g., Alkyl vs. PEG3)

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with a UV detector

  • Mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0)

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a fixed volume of each ADC sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute earlier than the monomeric ADC.

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 2: Assessment of PROTAC-Induced Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)

Objective: To measure the thermodynamic parameters of ternary complex formation.

Materials:

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC with different linkers

  • ITC instrument

  • Matched buffer solution

Methodology:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer. To measure ternary complex formation, saturate the PROTAC with one protein and titrate it into the second protein.

  • Instrument Setup: Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument and the titrand (e.g., target protein) into the sample cell.

  • Titration: Perform a series of injections of the titrant into the titrand while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol 3: In Vivo Pharmacokinetic Study of ADCs

Objective: To determine the pharmacokinetic profile of ADCs with different linkers in an animal model.

Materials:

  • ADC samples

  • Suitable animal model (e.g., mice or rats)

  • Analytical method for quantifying ADC in plasma (e.g., ELISA or LC-MS/MS)

Methodology:

  • Dosing: Administer a single intravenous dose of each ADC to a cohort of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the ADC in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data and use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Conclusion

The PEG3 spacer represents a highly versatile and valuable tool in the design of bifunctional linkers for advanced therapeutics like ADCs and PROTACs. Its ability to confer hydrophilicity, provide optimal spatial flexibility, and improve pharmacokinetic properties makes it a superior choice over simple alkyl chains in many applications. While the optimal linker design is ultimately dependent on the specific targeting moiety, payload, and biological target, the incorporation of a PEG3 spacer provides a robust starting point for developing safer and more effective targeted therapies. The experimental protocols outlined in this guide offer a framework for the systematic evaluation and comparison of different linker technologies, empowering researchers to make data-driven decisions in the drug development process.

References

The Impact of PEG Linker Length on Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of the linker in a drug conjugate is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of drug conjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of the short-chain linker, HS-Peg3-CH2CH2NH2, and its longer PEG chain counterparts, supported by experimental data, to aid in the rational design of next-generation targeted therapies.

The length of the PEG chain in a linker can profoundly influence a drug conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Hydrophobic drug payloads can lead to aggregation and rapid clearance from circulation; incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the conjugate's properties.[1]

Comparative Analysis of PEG Linker Lengths

The choice of PEG linker length represents a balance between enhancing pharmacokinetics and maintaining potent cytotoxicity. The following tables summarize quantitative and qualitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

Linker LengthDrug Conjugate TypeCell LineIC50 (nM)Key Finding
No PEGAffibody-MMAENCI-N87~1High potency
4 kDa PEGAffibody-MMAENCI-N87~6.56.5-fold reduction in cytotoxicity compared to no PEG[2]
10 kDa PEGAffibody-MMAENCI-N87~22.522.5-fold reduction in cytotoxicity compared to no PEG[2]

Table 2: Impact of PEG Linker Length on Pharmacokinetics

Linker LengthDrug Conjugate TypeAnimal ModelHalf-life (t1/2)Key Finding
No PEGAffibody-MMAEMice19.6 minutesRapid clearance
4 kDa PEGAffibody-MMAEMice~49 minutes2.5-fold increase in half-life compared to no PEG[3]
10 kDa PEGAffibody-MMAEMice~219.5 minutes11.2-fold increase in half-life compared to no PEG
PEG8Trastuzumab ConjugateMice-Faster blood clearance compared to non-PEGylated counterpart
PEG24RS7-MMAE ADC--Prolonged half-life and enhanced animal tolerability
30 kDaDNA Polyplex--Maximally blocked liver uptake and resulted in a long circulatory half-life

Table 3: Impact of PEG Linker Length on In Vivo Efficacy

Linker LengthDrug Conjugate TypeTumor ModelEfficacy MetricKey Finding
No PEGAffibody-MMAENCI-N87 XenograftTumor Growth InhibitionLess effective than longer PEG linkers at the same dosage
10 kDa PEGAffibody-MMAENCI-N87 XenograftTumor Growth InhibitionMost ideal tumor therapeutic ability at the same dosages
PEG8, PEG12, PEG24ADCL540cy XenograftReduction in tumor weightSignificantly higher tumor to plasma exposure ratios and tumor weight reduction compared to shorter PEG linkers (PEG2, PEG4)
Qualitative Comparison of Different PEG Linker Length Categories

Table 4: General Trends of Varying PEG Linker Lengths

PEG Linker Length CategoryKey Characteristics
Short (e.g., this compound, PEG2, PEG4) Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.
Medium (e.g., PEG8, PEG12) Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance.
Long (e.g., PEG24, 4kDa, 10kDa) Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of drug conjugates with different PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., this compound, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated antibody, free drug-linker, and aggregates.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with varying PEG linker lengths for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Study in Xenograft Models
  • Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into groups and treated with ADCs containing different PEG linkers, a vehicle control, and potentially a non-targeting ADC control. Dosing can be single or multiple administrations via intravenous injection.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated using appropriate software.

Visualizations

General Structure of a PEGylated Antibody-Drug Conjugate

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload Antibody Monoclonal Antibody PEG PEG Chain (e.g., PEG3 or longer) Antibody->PEG Conjugation Site Cleavable_Site Cleavable Site (optional) PEG->Cleavable_Site Drug Cytotoxic Drug Cleavable_Site->Drug

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental Workflow for Comparing ADCs with Different PEG Linker Lengths

ADC_Workflow cluster_Synthesis ADC Synthesis & Characterization cluster_Evaluation Comparative Evaluation cluster_Analysis Data Analysis & Selection start Select Antibody, Payload, and PEG Linkers (PEG3, PEG8, PEG24, etc.) synthesis Synthesize and Purify ADCs with Varying PEG Linker Lengths start->synthesis characterization Characterize ADCs (DAR, Purity, Stability) synthesis->characterization in_vitro In Vitro Cytotoxicity Assay characterization->in_vitro in_vivo_efficacy In Vivo Efficacy Study (Xenograft Model) characterization->in_vivo_efficacy pk_study Pharmacokinetic Study (Rodents) characterization->pk_study data_analysis Analyze and Compare - IC50 - Tumor Growth Inhibition - PK Parameters (t1/2, AUC) in_vitro->data_analysis in_vivo_efficacy->data_analysis pk_study->data_analysis selection Select Optimal PEG Linker Length data_analysis->selection

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

Signaling Pathway: Mechanism of Action for a Cleavable Linker ADC

ADC_MoA cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (in circulation) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage (e.g., by enzymes) Apoptosis Apoptosis Drug_Release->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action for a cleavable linker ADC.

References

A Comparative Guide to In-Vitro Efficacy Validation of HS-Peg3-CH2CH2NH2 Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous in-vitro validation of antibody-drug conjugates (ADCs) is paramount to predicting their clinical success. The choice of linker technology is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. This guide provides an objective comparison of ADCs based on the HS-Peg3-CH2CH2NH2 linker technology with other common alternatives, supported by experimental data and detailed protocols for key validation assays.

The this compound linker, a thiol-polyethylene glycol (PEG)-amine linker, offers a versatile platform for ADC development. The terminal thiol group can react with functionalities on a cytotoxic payload, while the amine group can be used for conjugation to the antibody, often after modification. The PEG3 spacer is intended to improve hydrophilicity and pharmacokinetic properties.[1]

Key In-Vitro Efficacy Assays for ADCs

A battery of in-vitro assays is essential to characterize the performance of an ADC. These assays evaluate its potency, specificity, and mechanism of action.

  • Cytotoxicity Assays: These are fundamental for determining the potency of an ADC in killing target cancer cells.[2] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

  • Internalization and Payload Delivery Assays: For an ADC to be effective, it must be internalized by the target cell, and the payload must be released.[3] These assays track the uptake of the ADC and the intracellular localization of the payload.

  • Bystander Effect Assays: This assay is crucial for ADCs with cell-permeable payloads. It measures the ability of the released payload to kill neighboring antigen-negative cancer cells, which can enhance the therapeutic efficacy in heterogeneous tumors.[4][5]

  • Linker Stability Assays: The stability of the linker is critical. It must remain intact in circulation to prevent premature payload release and off-target toxicity, while allowing for efficient cleavage within the target cell.

Comparison of Linker Technologies

The efficacy of an ADC is profoundly influenced by the linker connecting the antibody and the payload. The following tables summarize comparative data for different linker technologies.

Linker TypeRepresentative LinkerPayload Release MechanismKey Features
Thiol-PEG Linker (Hypothetical) This compoundDependent on conjugation chemistryPEG spacer enhances solubility and PK. Thiol group offers versatile conjugation options.
Protease-Cleavable Valine-Citrulline (VC)Cleavage by lysosomal proteases (e.g., Cathepsin B)High plasma stability with efficient intracellular release.
Non-Cleavable SMCC (Thioether)Antibody degradation in the lysosomeHigh plasma stability; payload released as an amino acid adduct.
Disulfide Linker SPDBReduction in the intracellular environmentSusceptible to premature cleavage in the bloodstream.
Table 1: Comparative In-Vitro Cytotoxicity of ADCs with Different Linkers
ADC (Antibody-Linker-Payload)Cell LineTarget AntigenIC50 (pM)Reference
Trastuzumab-Val-Cit -MMAEHER2+HER214.3
Trastuzumab-β-galactosidase-cleavable -MMAEHER2+HER28.8
Trastuzumab-SMCC -DM1 (Kadcyla)HER2+HER233
Anti-EpCAM-CX-linker -DM1EpCAM+EpCAMSignificantly improved vs. SMCC-DM1
Anti-HER2-Sulfatase-cleavable -MMAEHER2+HER261
Table 2: Comparative Stability of Different ADC Linkers
ADC LinkerStability in Mouse PlasmaStability in Human PlasmaKey FindingsReference
OHPAS Linker StableStableShowed high stability in both in-vitro and in-vivo studies.
VC-PABC Linker UnstableStableSensitive to mouse carboxylesterase 1c (Ces1c).
Maleamic Methyl Ester Linker High StabilityNot specifiedSignificantly improved stability over conventional maleimide linkers in the presence of excess thiol.
Conventional Maleimide Linker Lower StabilityNot specifiedProne to retro-Michael reaction, leading to payload shedding.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding ADC efficacy.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Cytotoxicity_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h A->B C 3. Add Serial Dilutions of ADC B->C D 4. Incubate 72-96h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Caption: Experimental workflow for a typical MTT-based cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_pathway Payload-Induced Apoptosis Pathway (Tubulin Inhibitor) Payload Released Payload (e.g., MMAE, DM1) Tubulin Microtubule Disruption Payload->Tubulin MitoticArrest Mitotic Arrest (G2/M Phase) Tubulin->MitoticArrest Bcl2 Bcl-2 Family Modulation MitoticArrest->Bcl2 Caspase Caspase Activation (Caspase-3, -7, -9) Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway for apoptosis induced by a tubulin-inhibiting payload.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard procedures for assessing cell viability.

Objective: To determine the IC50 of an ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Target cancer cell lines (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative)

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • ADC stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the ADC in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include vehicle control and blank wells.

  • Incubate for 96 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

In-Vitro Linker Stability Assay

This protocol is based on methods to assess ADC stability in plasma.

Objective: To evaluate the stability of the ADC linker and the rate of payload deconjugation in plasma.

Materials:

  • ADC at a known concentration (e.g., 100 µg/mL)

  • Human and mouse plasma

  • PBS

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC, total antibody, and released payload.

  • Calculate the drug-to-antibody ratio (DAR) at each time point to determine the rate of deconjugation.

Bystander Effect Co-Culture Assay

This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.

Objective: To quantify the bystander killing effect of an ADC.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, engineered to express a reporter gene (e.g., GFP or luciferase)

  • ADC solution

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture the Ag+ and Ag- cells in a defined ratio in a 96-well plate.

  • Treat the co-culture with serial dilutions of the ADC.

  • Incubate for a period appropriate for the payload's mechanism of action (e.g., 96-144 hours).

  • Measure the viability of the Ag- cells by quantifying the reporter signal (e.g., fluorescence).

  • Compare the viability of Ag- cells in the co-culture to Ag- cells cultured alone and treated with the ADC to determine the extent of bystander killing.

References

A Researcher's Guide to Surface Functionalization: Thiol-PEG3-Amine and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for applications ranging from biocompatible coatings and biosensors to targeted drug delivery systems. This guide provides a comprehensive comparison of Thiol-PEG3-amine, a popular surface functionalization agent, with two common alternatives: (3-Mercaptopropyl)trimethoxysilane (MPTMS) and (3-Aminopropyl)triethoxysilane (APTES). We present a detailed analysis of their performance based on key characterization techniques, supported by experimental data and protocols.

Thiol-PEG3-amine offers a unique combination of a thiol group for robust anchoring to noble metal surfaces like gold, a hydrophilic polyethylene glycol (PEG) spacer to reduce non-specific protein adsorption, and a terminal amine group for subsequent bioconjugation. MPTMS provides a simple thiol anchor for silanization on oxide surfaces, while APTES offers a primary amine group for similar surfaces. The choice of functionalization agent significantly impacts the resulting surface properties, influencing biocompatibility, stability, and the efficiency of subsequent molecular interactions.

Comparative Performance Analysis

To facilitate an objective comparison, the following tables summarize the key performance characteristics of surfaces functionalized with Thiol-PEG3-amine, MPTMS, and APTES. The data is compiled from various studies and presented for both gold and silicon oxide substrates, which are commonly used in biomedical and electronics applications.

Table 1: Surface Elemental Composition determined by X-ray Photoelectron Spectroscopy (XPS)

Functionalization AgentSubstrateC 1s (%)N 1s (%)S 2p (%)Si 2p (%)O 1s (%)Au 4f (%)
Thiol-PEG3-amine Gold55-653-52-4-5-1015-25
MPTMS Silicon Oxide30-40-5-820-3030-40-
APTES Silicon Oxide40-505-10-20-3025-35-

Note: The elemental compositions are approximate and can vary depending on the specific reaction conditions and the density of the self-assembled monolayer.

Table 2: Surface Wettability determined by Water Contact Angle Goniometry

Functionalization AgentSubstrateStatic Water Contact Angle (θ)Surface Energy (mN/m)
Thiol-PEG3-amine Gold30° - 40°High
MPTMS Silicon Oxide60° - 70°Moderate
APTES Silicon Oxide50° - 60°Moderate-High

Table 3: Surface Morphology determined by Atomic Force Microscopy (AFM)

Functionalization AgentSubstrateSurface Roughness (RMS)Morphological Features
Thiol-PEG3-amine Gold0.3 - 0.6 nmSmooth and uniform monolayer
MPTMS Silicon Oxide0.5 - 1.0 nmFormation of some aggregates possible
APTES Silicon Oxide0.4 - 0.8 nmGenerally uniform with potential for multilayer formation

Table 4: Surface Reactivity assessed by Fluorescence Intensity

Functionalization AgentSubstrateAmine-Reactive DyeRelative Fluorescence Intensity
Thiol-PEG3-amine GoldNHS-FluoresceinHigh
MPTMS Silicon Oxide-Not Applicable
APTES Silicon OxideNHS-FluoresceinHigh

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.

Protocol 1: Surface Functionalization of Gold with Thiol-PEG3-amine
  • Substrate Preparation:

    • Clean a gold-coated substrate by sonication in acetone, followed by isopropanol, and finally deionized (DI) water for 10 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • Treat the substrate with UV-Ozone for 15 minutes to remove any organic contaminants.

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a 1 mM solution of Thiol-PEG3-amine in absolute ethanol.

    • Immerse the cleaned gold substrate in the Thiol-PEG3-amine solution for 18-24 hours at room temperature in a dark, inert atmosphere (e.g., nitrogen or argon).

    • Rinse the functionalized substrate thoroughly with ethanol to remove any unbound molecules.

    • Dry the substrate under a stream of nitrogen gas.

Protocol 2: Surface Functionalization of Silicon Oxide with MPTMS or APTES
  • Substrate Preparation:

    • Clean a silicon oxide substrate (e.g., silicon wafer with a native oxide layer) by sonication in acetone, isopropanol, and DI water for 10 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • Activate the surface hydroxyl groups by immersing the substrate in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the substrate extensively with DI water and dry under a nitrogen stream.

  • Silanization:

    • Prepare a 1% (v/v) solution of either MPTMS or APTES in anhydrous toluene.

    • Immerse the cleaned and activated silicon oxide substrate in the silane solution for 2 hours at room temperature under an inert atmosphere.

    • Rinse the substrate with toluene, followed by ethanol, to remove excess silane.

    • Cure the functionalized substrate in an oven at 110°C for 30 minutes.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS)
  • Sample Introduction: Mount the functionalized substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum (e.g., 0-1200 eV binding energy) to identify the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (C 1s, N 1s, S 2p, Si 2p, O 1s, Au 4f) to determine their chemical states and quantify their atomic concentrations.

  • Data Analysis: Use appropriate software to perform peak fitting and calculate the elemental composition of the surface layer.

Protocol 4: Water Contact Angle Goniometry
  • Instrument Setup: Place the functionalized substrate on the sample stage of the goniometer.

  • Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

  • Image Acquisition: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the instrument's software to measure the static contact angle between the baseline of the droplet and the tangent at the droplet's edge. Perform measurements at multiple locations on the surface to ensure reproducibility.

Protocol 5: Atomic Force Microscopy (AFM)
  • Probe Selection: Choose a sharp silicon nitride or silicon cantilever appropriate for tapping mode imaging in air.

  • Imaging Parameters: Set the imaging parameters, including scan size (e.g., 1x1 µm), scan rate (e.g., 1 Hz), and tapping amplitude, to obtain high-quality images without damaging the monolayer.

  • Image Acquisition: Acquire topography images of the functionalized surface at multiple locations.

  • Roughness Analysis: Use the AFM software to calculate the root-mean-square (RMS) roughness of the surface from the acquired topography images.

Protocol 6: Fluorescence Labeling and Imaging
  • Dye Preparation: Prepare a 1 mg/mL solution of an amine-reactive fluorescent dye (e.g., NHS-Fluorescein) in anhydrous dimethylformamide (DMF).

  • Labeling Reaction:

    • For amine-terminated surfaces (Thiol-PEG3-amine and APTES), immerse the functionalized substrate in a 100 µg/mL solution of the amine-reactive dye in a suitable buffer (e.g., phosphate-buffered saline, pH 8.5) for 1 hour at room temperature in the dark.

    • Rinse the substrate thoroughly with the buffer and then with DI water to remove any unbound dye.

    • Dry the substrate under a stream of nitrogen gas.

  • Fluorescence Microscopy:

    • Mount the labeled substrate on a fluorescence microscope.

    • Excite the fluorophore with the appropriate wavelength and capture the emission using a sensitive camera.

    • Quantify the fluorescence intensity using image analysis software.

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.

Surface_Functionalization_Workflow cluster_gold Gold Substrate cluster_silicon Silicon Oxide Substrate gold_start Clean Gold Substrate gold_func Immerse in Thiol-PEG3-amine Solution gold_start->gold_func gold_rinse Rinse & Dry gold_func->gold_rinse si_start Clean & Activate Silicon Oxide Substrate si_func Immerse in MPTMS or APTES Solution si_start->si_func si_rinse Rinse & Cure si_func->si_rinse Characterization_Workflow start Functionalized Substrate xps XPS Analysis (Elemental Composition) start->xps ca Contact Angle (Wettability) start->ca afm AFM Imaging (Morphology & Roughness) start->afm fluor Fluorescence Labeling & Imaging (Reactivity) start->fluor Amine_Labeling_Pathway surface Amine-Terminated Surface (-NH2) reaction Amide Bond Formation (pH 8.5) surface->reaction nhs_dye NHS-Ester Fluorescent Dye nhs_dye->reaction labeled_surface Fluorescently Labeled Surface reaction->labeled_surface

A Head-to-Head Battle of PROTAC Linkers: Benchmarking HS-Peg3-CH2CH2NH2 Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective comparison of the performance of HS-Peg3-CH2CH2NH2, a heterobifunctional polyethylene glycol (PEG)-based linker, against its commercial alternatives. By examining key performance metrics from published studies, this document aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions in the design and synthesis of potent and effective protein degraders.

The Crucial Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its length, composition, and flexibility are pivotal in the formation of a stable and productive ternary complex between the POI and the E3 ligase. This ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker facilitates the necessary protein-protein interactions, while a suboptimal one can lead to steric hindrance or unproductive complex formation.

This compound, also known as Thiol-PEG3-amine, is a popular choice in PROTAC design due to its defined length, hydrophilicity imparted by the PEG spacer, and the presence of two distinct functional groups: a thiol (-SH) and a primary amine (-NH2). These reactive handles allow for the sequential and controlled conjugation of the POI and E3 ligase ligands.

Performance Comparison of PEG-Based Linkers

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), the highest percentage of protein degradation achieved. The following table summarizes representative data from studies on PROTACs utilizing PEG linkers of varying lengths to illustrate the impact of linker length on degradation potency.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-based (12 atoms)ERαVHLLess Potent-[1]
PEG-based (16 atoms)ERαVHLMore Potent-[1]
Alkyl/ether (7-11 atoms)TBK1-No degradation-[2]
Alkyl/ether (21 atoms) TBK1 - 3 96 [2]
Alkyl/ether (29 atoms)TBK1-29276[2]
PEG-based (short)CRBN-Weak degradation-
PEG-basedSMARCA2/4VHL250-30065-70
Optimized PEG-based SMARCA2/4 VHL 6-11 >95 ****

Note: The data presented is a compilation from different studies and is intended to be illustrative of the general principles of linker optimization. Direct comparison between different target proteins is not advised.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general two-step synthesis of a PROTAC using this compound.

Step 1: Conjugation of the first ligand to the amine group of the linker

  • Dissolve the first ligand (containing a carboxylic acid) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU or HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction and purify the product by flash chromatography or preparative HPLC.

Step 2: Conjugation of the second ligand to the thiol group of the linker

  • Dissolve the purified product from Step 1 in a suitable solvent.

  • Add the second ligand (containing a thiol-reactive group, e.g., a maleimide).

  • The reaction is typically performed at room temperature and can be monitored by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a secondary antibody conjugated to HRP.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Visualizing the Process: Diagrams

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI ligand Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 ligase ligand Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Data Analysis (Band Densitometry) G->H

Caption: A typical experimental workflow for assessing protein degradation by Western Blot.

References

Safety Operating Guide

Proper Disposal Procedures for HS-Peg3-CH2CH2NH2 (Thiol-PEG3-amine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: The proper handling and disposal of HS-Peg3-CH2CH2NH2, a bifunctional PROTAC linker containing both a thiol and an amine group, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this reagent.

Hazard Identification and Core Principles

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the compound presents multiple risks that must be managed during handling and disposal.[1]

Core Disposal Principles:

  • Containment: All waste streams—liquid, solid, and contaminated labware—must be properly contained and segregated as hazardous waste.

  • Neutralization of Odor: The thiol group imparts a strong, unpleasant odor. While the waste itself must be disposed of professionally, associated labware should be decontaminated to neutralize the smell, typically through oxidation.[2][3][4][5]

  • Compliance: Final disposal must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations. Never pour this chemical down the drain.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Operational Disposal Plan: Step-by-Step Guidance

This plan details the procedures for managing waste generated from the use of this compound. All handling of this chemical and its waste must occur inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Step 1: Liquid Waste Disposal

  • Collect Waste: Collect all liquid waste containing this compound (e.g., reaction residues, washings, and solutions) in a dedicated, leak-proof, and chemically compatible hazardous waste container. Plastic is often preferred.

  • Label Container: Clearly label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and an indication that it contains thiols.

  • Store Securely: Keep the container tightly sealed when not in use. Store it in a designated and properly ventilated satellite accumulation area, away from heat or incompatible materials.

Step 2: Solid Waste Disposal

  • Segregate Waste: Collect all solid materials contaminated with this compound, such as gloves, pipette tips, absorbent pads, and weighing paper.

  • Contain and Seal: Place these contaminated items into a durable, sealable plastic bag (e.g., a zip-lock bag) to contain odors.

  • Transfer to Pail: Place the sealed bag into a designated solid hazardous waste container or a wide-mouth plastic jar.

  • Label Container: Label the outer container as "Hazardous Waste " with the chemical name listed.

Step 3: Final Disposal

  • Arrange Pickup: Once the waste container is full or has been accumulating for the maximum time allowed by your institution (e.g., 12 months), contact your EH&S department to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste manifests or log forms as per your institution's protocol.

Experimental Protocol: Decontamination of Labware

The most effective method for neutralizing the potent odor of the thiol group on contaminated glassware and equipment is through oxidation with a sodium hypochlorite (bleach) solution. This procedure should be performed within a chemical fume hood.

Materials:

  • Household bleach (~5-6% sodium hypochlorite) or a commercial bleach bath solution.

  • A plastic tub or bucket large enough to fully submerge the glassware.

  • Water for rinsing.

Procedure:

  • Prepare Bleach Bath: In the plastic tub, prepare a bleach solution. A 1:1 mixture of bleach and water is often effective.

  • Submerge Labware: Immediately after use, place the thiol-contaminated glassware (e.g., flasks, beakers, stir bars) into the bleach bath. Ensure all contaminated surfaces are fully submerged.

  • Soak: Allow the labware to soak for at least 14-24 hours to ensure complete oxidation of the thiol compounds.

  • Verify Neutralization: After the soaking period, cautiously check for any remaining thiol odor. If the odor persists, extend the soaking time or refresh the bleach solution.

  • Rinse and Clean: Once decontaminated, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with standard laboratory cleaning procedures.

  • Bleach Bath Disposal: Used bleach baths should be collected as hazardous waste. Do not pour down the sink without consulting your local institutional and municipal regulations.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound waste.

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Residues) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipettes) waste_type->solid_waste Solid labware Contaminated Labware (Glassware) waste_type->labware Labware collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Seal in Bag, Place in Solid Hazardous Waste Pail solid_waste->collect_solid decontaminate Decontaminate in Bleach Bath (24h) labware->decontaminate store Store in Satellite Accumulation Area collect_liquid->store collect_solid->store rinse_clean Rinse and Clean for Reuse decontaminate->rinse_clean ehs_pickup Arrange Pickup by EH&S or Licensed Contractor store->ehs_pickup

Caption: this compound Disposal Workflow.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for the chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling HS-Peg3-CH2CH2NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with the PROTAC linker HS-Peg3-CH2CH2NH2. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

This compound, a heterobifunctional linker containing a thiol and a primary amine, requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that this compound can be harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1][2] The following operational and disposal plans are designed to mitigate these risks.

Personal Protective Equipment (PPE) and Hazard Summary

A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE and key hazard information.

PPE CategorySpecificationHazard InformationGHS Pictograms
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be used when there is a significant risk of splashes.Causes serious eye irritation.
alt text
Hand Protection Disposable nitrile gloves are the minimum requirement. Consider double-gloving for tasks with a higher risk of direct contact. Always inspect gloves for tears before use and change them immediately if contaminated.Causes skin irritation. May be harmful in contact with skin.
alt text
Body Protection A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes.
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]Harmful if inhaled. May cause respiratory irritation.
alt text
General Hazard Toxic if swallowed.[2] Very toxic to aquatic life with long lasting effects.[1]
alt text
alt text

Operational and Handling Plan

Strict adherence to the following protocol is necessary to minimize exposure and prevent accidents.

1. Preparation and Planning:

  • Before handling, thoroughly read and understand the Safety Data Sheet (SDS).

  • Conduct a pre-work hazard assessment to identify potential risks and establish specific control measures for your experiment.

  • Ensure a certified chemical fume hood is operational and available for all handling of the solid compound and its solutions.

  • Have designated, labeled waste containers ready for liquid and solid waste.

2. Handling the Compound:

  • Weighing and Reconstitution: Perform all weighing and handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Solution Handling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation. When diluting or transferring solutions, work within a chemical fume hood.

  • Use appropriate pipettes and techniques to avoid splashes and aerosol generation.

  • Keep containers of this compound tightly sealed when not in use.

3. Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: For larger spills, or if you feel it is unsafe to clean up, evacuate the area and follow your institution's emergency procedures.

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol- and amine-containing waste.

    • Do not mix with other chemical wastes to prevent potentially hazardous reactions.

  • Solid Waste:

    • Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.

Decontamination and Neutralization:

  • Thiol Neutralization (for residual contamination): The characteristic unpleasant odor of thiols can be neutralized through oxidation. For decontaminating glassware, a bleach solution can be used.

    • Prepare a 10% bleach solution in a designated container within a chemical fume hood.

    • Submerge contaminated glassware in the bleach solution for at least 24 hours to ensure complete oxidation of the thiol group.

    • After neutralization, the glassware should be washed thoroughly. The bleach solution should be disposed of as hazardous waste.

  • Amine Waste: In-lab deactivation of amine waste is not recommended. The primary disposal method is through a licensed hazardous waste disposal facility.

Final Disposal:

  • Arrange for the collection of all hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

  • Provide the disposal company with all necessary information, including the Safety Data Sheet (SDS).

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the logical steps for the proper handling and disposal of this compound.

cluster_handling Operational Handling cluster_disposal Disposal Plan prep Preparation & Planning (Review SDS, Hazard Assessment) handling Handling in Fume Hood (Weighing, Solution Prep) prep->handling storage Secure Storage (Sealed, Labeled Containers) handling->storage segregation Waste Segregation (Liquid & Solid) storage->segregation Generate Waste decontamination Decontamination (Glassware with Bleach) segregation->decontamination collection Hazardous Waste Collection (Labeled, Sealed Containers) decontamination->collection disposal_service Professional Disposal (EHS or Licensed Vendor) collection->disposal_service

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.